3-[(Tert-butoxy)methyl]aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBKGPSYIFCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[(Tert-butoxy)methyl]aniline chemical properties and structure
An In-Depth Technical Guide to 3-[(Tert-butoxy)methyl]aniline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a substituted aniline derivative that holds significant promise as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural architecture, combining a reactive aniline moiety with a sterically bulky and chemically stable tert-butyl ether protecting group, makes it an attractive scaffold for the development of novel therapeutic agents. The aniline core is a ubiquitous feature in a vast array of pharmaceuticals, particularly kinase inhibitors used in oncology, while the tert-butoxy)methyl group offers a strategic point for molecular elaboration or modulation of physicochemical properties.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, and potential applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and nomenclature. This compound is characterized by a benzene ring substituted with an amino group and a (tert-butoxy)methyl group at the meta-position relative to each other.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxymethyl]aniline | [3] |
| CAS Number | 104039-61-4 | [4] |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| SMILES | CC(C)(C)OCC1=CC(=CC=C1)N | [3] |
| InChI Key | GBMBKGPSYIFCSP-UHFFFAOYSA-N |[3] |
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing factors such as solubility, permeability, and metabolic stability.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 179.26 g/mol | [5] |
| Exact Mass | 179.13101 Da | [3] |
| Monoisotopic Mass | 179.13101 Da | [3] |
| XLogP3 (Predicted) | 1.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 35.3 Ų | [6] |
| Complexity | 139 |[6] |
Synthesis and Reactivity
Plausible Synthetic Pathway
While specific literature on the synthesis of this compound is not widely published, a robust and logical pathway can be devised from commercially available starting materials, such as 3-aminobenzyl alcohol. The synthesis involves the protection of the alcohol functionality as a tert-butyl ether. This etherification is a standard transformation in organic synthesis, chosen for the stability of the resulting ether across a wide range of reaction conditions and its susceptibility to cleavage under specific acidic conditions.
The Williamson ether synthesis is not ideal here due to the tertiary nature of the required alkyl halide. A more effective method involves the acid-catalyzed addition of the alcohol to isobutylene or the use of tert-butyl 2,2,2-trichloroacetimidate.
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the aniline moiety. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
-
N-Functionalization: The primary amine is nucleophilic and readily undergoes acylation, alkylation, and sulfonylation.
-
Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., in Sandmeyer or Schiemann reactions).
-
Electrophilic Aromatic Substitution: The activated ring can undergo reactions such as halogenation, nitration, and sulfonation. The directing influence of the two meta-substituents will result in substitution primarily at the 2-, 4-, and 6-positions.
-
Tert-Butyl Ether Stability: The tert-butyl ether is stable to most basic, reducing, and oxidizing conditions. However, it can be readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to regenerate the parent benzyl alcohol, a property often exploited for deprotection in multi-step synthesis.
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
Substituted anilines are cornerstone building blocks in the synthesis of pharmacologically active molecules.[7] Their structural motifs are prevalent in numerous approved drugs, particularly in the field of oncology.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aniline core that serves as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's hinge region. For example, the drug Lapatinib, a dual tyrosine kinase inhibitor, utilizes a 3-substituted aniline intermediate in its synthesis.[1] The structure of this compound makes it an excellent candidate for scaffold-hopping and lead optimization studies in kinase inhibitor discovery programs.[1]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da and a simple, functionalized structure, this compound is suitable for use as a fragment in FBDD screening campaigns to identify initial hits against therapeutic targets.
-
Synthetic Intermediate: The dual functionality of the molecule—a reactive amine and a protected alcohol—allows for sequential and site-selective chemical modifications, making it a valuable intermediate for constructing more complex molecular architectures.
Experimental Protocol: Synthesis of this compound
The following protocol describes a plausible, self-validating laboratory procedure for the synthesis of the title compound from 3-aminobenzyl alcohol.
Objective: To synthesize this compound via acid-catalyzed etherification of 3-aminobenzyl alcohol with isobutylene.
Materials:
-
3-Aminobenzyl alcohol
-
Isobutylene (liquefied gas or generated in situ)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Isobutylene: Bubble liquefied isobutylene gas (excess, ~5-10 eq) through the solution for 15-20 minutes. Alternatively, add a solution of isobutylene in DCM.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (0.1 eq) to the stirring reaction mixture. Causality Note: The acid catalyst protonates the isobutylene, generating a stable tert-butyl cation which is then attacked by the nucleophilic hydroxyl group of the benzyl alcohol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Trustworthiness Note: This step neutralizes the acid catalyst and any remaining acidic species, preventing potential degradation of the product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Collect the fractions containing the desired product (identified by TLC). Combine and remove the solvent in vacuo to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
While specific toxicity data for this compound is limited, compounds of the aniline class should be handled with care. Structurally related anilines are known to be harmful if swallowed, toxic in contact with skin, and may cause skin sensitization.[6][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
This compound is a valuable and synthetically accessible building block with significant potential in modern organic synthesis and drug discovery. Its defined structure, featuring orthogonally reactive functional groups, provides a versatile platform for the creation of diverse chemical libraries. The insights into its properties, reactivity, and plausible synthesis presented in this guide are intended to empower researchers to explore and unlock the full potential of this promising molecule in the development of next-generation therapeutics and advanced materials.
References
-
PubChem. Compound Summary for CID 19389149, 3-(Tert-butoxy)aniline. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-(Tert-butyl)aniline, 97%. [Link]
-
PubChemLite. This compound (C11H17NO). [Link]
-
PubChemLite. 3-[(tert-butoxy)methyl]-2-methylaniline. [Link]
-
PubChem. Compound Summary for CID 43351886, 3-[(4-Tert-butyl-2-methylphenoxy)methyl]aniline. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 79334, 3-tert-Butylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 153865839, 3-tert-butyl-N-methoxyaniline. National Center for Biotechnology Information. [Link]
-
NIST WebBook. Aniline, 3-methyl-n-tert-butyl-. [Link]
-
NIST WebBook. 3-(tert-Butyl)aniline. [Link]
-
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
PubChem. Compound Summary for CID 2737408, tert-Butyl 3-aminobenzoate. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Synthesis of m-tert-butylaniline. [Link]
-
Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
-
Wikipedia. Methyl tert-butyl ether. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. [Link]
-
Wikipedia. Strychnine total synthesis. [Link]
-
Atmospheric Chemistry and Physics. Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone. [Link]
-
ChemBK. 3-Methylaniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 4. 1039946-12-7|this compound|BLD Pharm [bldpharm.com]
- 5. 3-tert-butyl-N-methoxyaniline | C11H17NO | CID 153865839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 3-[(Tert-butoxy)methyl]aniline: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-[(Tert-butoxy)methyl]aniline, a key synthetic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic insights, and its strategic applications in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical knowledge and practical considerations for the effective utilization of this versatile aniline derivative.
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
The aniline scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals.[1] Its inherent chemical reactivity and structural versatility make it an ideal precursor for a multitude of therapeutic agents, ranging from antibiotics to analgesics. The strategic functionalization of the aniline ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as bioavailability, solubility, and receptor selectivity. This targeted modification is a critical aspect of modern drug design, aiming to enhance efficacy while mitigating potential toxicity and off-target effects.
This compound emerges as a particularly interesting building block due to the presence of the tert-butoxy)methyl group at the meta position relative to the amino group. The tert-butyl group, a common motif in medicinal chemistry, can influence a compound's lipophilicity and metabolic stability.[2] The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets. The meta-substitution pattern is of particular interest as it allows for the exploration of chemical space that is distinct from the more commonly accessed ortho- and para-substituted analogues.
Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its precise chemical identity and physical characteristics. These properties are critical for its handling, reaction setup, and predicting its behavior in various chemical and biological systems.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1039946-12-7 | |
| Molecular Formula | C₁₁H₁₇NO | |
| IUPAC Name | This compound |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 179.26 g/mol | |
| XLogP3 | 1.5 | |
| Monoisotopic Mass | 179.13101 Da | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 |
Note: The properties listed in Table 2 are computationally predicted and should be used as a guideline. Experimental verification is recommended.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-((tert-Butoxy)methyl)-3-nitrobenzene (Williamson Ether Synthesis)
-
To a stirred solution of 3-nitrobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-((tert-butoxy)methyl)-3-nitrobenzene.
Causality of Experimental Choices:
-
Anhydrous THF: Used as the solvent to prevent the quenching of the highly reactive alkoxide intermediate.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Potassium tert-butoxide: A strong, non-nucleophilic base that efficiently deprotonates the benzyl alcohol to form the corresponding alkoxide.
-
0 °C to room temperature: The initial cooling controls the exothermic deprotonation, while allowing the reaction to proceed to completion at room temperature.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
To a solution of 1-((tert-butoxy)methyl)-3-nitrobenzene (1.0 eq) in ethanol, add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for the hydrogenation of nitro groups to amines.
-
Hydrogen Atmosphere: Provides the reducing agent for the reaction.
-
Ethanol: A suitable solvent that dissolves the starting material and is compatible with the catalytic hydrogenation conditions.
-
Celite Filtration: Effectively removes the solid catalyst from the reaction mixture.
Applications in Drug Discovery and Development
The strategic placement of the amino and (tert-butoxy)methyl groups on the aniline ring makes this compound a valuable building block for creating libraries of compounds for high-throughput screening and for the synthesis of more complex drug candidates.
Role as a Key Intermediate
The primary amino group of this compound is a versatile functional handle that can participate in a wide range of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to generate sulfonamides, another important pharmacophore.
-
Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.
-
N-Arylation reactions (e.g., Buchwald-Hartwig amination): To form diarylamines.
-
Diazotization followed by Sandmeyer or related reactions: To introduce a variety of substituents at the position of the amino group.
Potential Therapeutic Areas
While specific drugs synthesized from this exact intermediate are not prominently documented, its structural motifs suggest potential applications in areas where substituted anilines are prevalent, such as:
-
Kinase Inhibitors: Many kinase inhibitors feature an aniline or anilino-pyrimidine core that interacts with the hinge region of the kinase domain. The (tert-butoxy)methyl group could be oriented to occupy a specific hydrophobic pocket, potentially enhancing potency and selectivity.
-
GPCR Modulators: The aniline moiety can serve as a scaffold for building ligands that target G-protein coupled receptors.
-
Antiviral and Antibacterial Agents: The structural diversity that can be generated from this building block makes it a candidate for the synthesis of novel antimicrobial compounds.
Caption: Workflow for the utilization of this compound in drug discovery.
Handling and Safety Considerations
As with any chemical reagent, proper handling and safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related aniline compounds.
Table 3: General Safety and Hazard Information for Anilines
| Hazard Category | General Precautions | Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. | , |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves. | |
| Serious Eye Damage/Irritation | May cause serious eye irritation. Wear eye/face protection. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | , |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities to explore novel chemical space and develop drug candidates with improved pharmacological profiles. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and strategic application based on established chemical principles and data from closely related analogues. As the demand for novel therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
References
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]
-
PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic data of 3-[(Tert-butoxy)methyl]aniline NMR IR MS
An In-depth Technical Guide to the Spectroscopic Characterization of 3-[(Tert-butoxy)methyl]aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure of this compound. As a key intermediate in various synthetic applications, including pharmaceutical development, rigorous structural confirmation is paramount. This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. We delve into the causality behind expected spectral features, provide standardized protocols for data acquisition, and present predicted data based on established chemical principles. This guide is intended for researchers, chemists, and quality control specialists who require a deep understanding of how to verify the identity, purity, and structure of this compound.
Introduction: The Imperative for Spectroscopic Verification
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. This compound (C₁₁H₁₇NO) is a bifunctional molecule incorporating a primary aromatic amine and a tert-butoxy ether moiety. This unique combination makes it a versatile building block, but also necessitates a multi-faceted analytical approach for characterization. The primary amine offers a site for nucleophilic attack or diazotization, while the bulky tert-butyl group can influence steric interactions and solubility.
The purpose of this guide is to move beyond mere data reporting and provide a holistic framework for interpreting the spectroscopic signature of this compound. By understanding why the peaks and signals appear where they do, scientists can more confidently identify their target molecule, detect impurities, and troubleshoot synthetic pathways. We will explore each technique—NMR, IR, and MS—not as isolated measurements, but as complementary pieces of a puzzle that, when assembled correctly, reveal the precise molecular architecture.
Molecular Structure and Key Functional Groups
To interpret the spectroscopic data, we must first deconstruct the molecule into its constituent parts. The structure consists of an aniline ring substituted at the meta position with a tert-butoxymethyl group.
Caption: Structure of this compound with key atoms.
The key structural components that will generate distinct spectroscopic signals are:
-
Primary Aromatic Amine (-NH₂): Source of N-H signals in IR and ¹H NMR.
-
Substituted Benzene Ring: Gives rise to signals in the aromatic region of NMR and characteristic C=C stretching in IR.
-
Methylene Bridge (-CH₂-): A key linker group with a unique NMR signature.
-
Ether Linkage (C-O-C): Produces a strong, characteristic C-O stretch in the IR spectrum.
-
Tert-butyl Group (-C(CH₃)₃): A highly symmetrical group that yields a prominent singlet in ¹H NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Mapping the Protons
In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide a wealth of information. For this compound, we expect a distinct set of signals corresponding to each unique proton environment.
Predicted ¹H NMR Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H | Protons of the three equivalent methyl groups of the tert-butyl moiety. Shielded environment, appears far upfield as a sharp singlet.[1] |
| H-b (-NH₂) | ~3.6 - 4.0 | Broad Singlet (br s) | 2H | Amine protons are subject to hydrogen bonding and exchange, resulting in a broad signal. Its chemical shift can vary with concentration and solvent.[2] |
| H-c (-CH₂-O) | ~4.4 | Singlet (s) | 2H | Methylene protons adjacent to both an aromatic ring and an oxygen atom (benzylic ether). Deshielded by both groups. |
| H-d, H-e, H-f, H-g | ~6.6 - 7.2 | Multiplet (m) | 4H | Aromatic protons on the substituted ring. The electron-donating amine group causes upfield shifts, particularly for ortho and para positions, leading to a complex multiplet pattern.[3] |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, especially in the aromatic region.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Apply a 90° pulse angle.
-
Use a relaxation delay (D1) of at least 2-5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate all signals.
-
Confirmation of -NH₂ Protons: To confirm the amine proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal will disappear due to proton-deuterium exchange.[2]
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.
Predicted ¹³C NMR Data
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. Located in the typical aliphatic region.[1] |
| -C(CH₃)₃ | ~75 | The quaternary carbon of the tert-butyl group, bonded to oxygen. Deshielded by the electronegative oxygen. |
| -CH₂-O | ~65-70 | The methylene bridge carbon. It is attached to an electronegative oxygen and an aromatic ring. |
| Aromatic C-H | ~113 - 130 | Aromatic carbons bonded to hydrogen. The specific shifts are influenced by the electronic effects of the substituents.[4] |
| Aromatic C-N | ~147 | The aromatic carbon directly attached to the nitrogen atom (ipso-carbon). Strongly influenced by the amine group. |
| Aromatic C-CH₂ | ~140 | The aromatic carbon directly attached to the methylene bridge (ipso-carbon). |
Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Utilize the same spectrometer as for ¹H NMR, switching to the ¹³C observe channel.
-
Acquisition Parameters:
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (e.g., triplet at ~77 ppm for CDCl₃) can be used for chemical shift referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Caption: Standard workflow for acquiring and analyzing an IR spectrum.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3450 - 3350 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium-Weak |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H | Stretch | Strong |
| 1650 - 1580 | Primary Amine (N-H) | Bend (Scissoring) | Medium-Strong |
| 1600 & 1475 | Aromatic Ring (C=C) | Stretch | Medium |
| 1250 - 1050 | Ether (C-O-C) | Stretch | Strong |
| 1335 - 1250 | Aromatic Amine (C-N) | Stretch | Strong |
Interpretation and Causality
-
N-H Stretches: A key diagnostic feature of primary amines is the appearance of a doublet in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the two N-H bonds.[5][6][7] These peaks are typically sharper than the broad O-H stretch of an alcohol.[7]
-
C-H Stretches: The spectrum will show C-H stretching absorptions from both the sp² hybridized carbons of the aromatic ring (above 3000 cm⁻¹) and the sp³ hybridized carbons of the tert-butyl and methylene groups (below 3000 cm⁻¹).
-
C-O Stretch: The ether linkage is expected to produce a very strong and prominent absorption band in the fingerprint region, typically between 1250-1050 cm⁻¹.[5] This is one of the most reliable signals for confirming the presence of the tert-butoxy group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR unit. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The software automatically subtracts the background spectrum. The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed above.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data
The molecular formula is C₁₁H₁₇NO, giving a monoisotopic mass of approximately 179.131 Da.[8]
| m/z (Mass/Charge) | Proposed Fragment | Rationale |
| 179 | [M]⁺˙ | Molecular ion peak. As an amine, its molecular weight is an odd number, consistent with the Nitrogen Rule.[9] |
| 180 | [M+H]⁺ | Protonated molecular ion, often the base peak in soft ionization techniques like ESI.[8] |
| 122 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical (57 Da) via cleavage of the C-O bond. A very common fragmentation pathway for tert-butyl ethers. |
| 106 | [M - O-C(CH₃)₃]⁺ | Benzylic cleavage, resulting in the loss of the entire tert-butoxy radical (73 Da) to form a stable aminobenzyl cation. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation itself, which is a highly stable tertiary carbocation. |
digraph "Fragmentation_Pathway" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];M [label="[C₁₁H₁₇NO]⁺˙\nm/z = 179", fillcolor="#E8F0FE"]; F1 [label="[C₇H₈NO]⁺\nm/z = 122", fillcolor="#FEF7E0"]; F2 [label="[C₇H₈N]⁺\nm/z = 106", fillcolor="#E6F4EA"]; F3 [label="[C₄H₉]⁺\nm/z = 57", fillcolor="#FCE8E6"]; M -> F1 [label="- •C(CH₃)₃"]; M -> F2 [label="- •OC(CH₃)₃"]; M -> F3 [label="Formation of\ntert-butyl cation"];
}
Caption: Major predicted fragmentation pathways for this compound.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a high-energy molecular ion (M⁺˙).
-
Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum which is a plot of relative intensity versus m/z.
Conclusion: A Synthesized Spectroscopic Profile
The structural verification of this compound is achieved not by a single measurement, but by the confluence of evidence from multiple spectroscopic techniques. A successful characterization would demonstrate:
-
From ¹H NMR: The presence of a 9H singlet for the tert-butyl group, a 2H singlet for the methylene bridge, exchangeable amine protons, and a 4H multiplet in the aromatic region.
-
From ¹³C NMR: The correct number of carbon signals with chemical shifts corresponding to aliphatic, ether-linked, and aromatic carbons.
-
From IR: The characteristic doublet of a primary aromatic amine (N-H stretch) and a strong C-O ether stretch.
-
From MS: A molecular ion peak at m/z 179 (or [M+H]⁺ at 180) and a fragmentation pattern dominated by the loss of the stable tert-butyl group.
By systematically acquiring and interpreting these data according to the principles and protocols outlined in this guide, researchers can ensure the integrity of their material and the validity of their subsequent scientific endeavors.
References
- Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.).
- Infrared Spectroscopy - CDN. (n.d.). Illinois State University.
-
3-(Tert-butoxy)aniline. (n.d.). PubChem. Retrieved from [Link]
-
3-tert-Butylaniline. (n.d.). PubChem. Retrieved from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved from [Link]
-
The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound (C11H17NO). (n.d.). PubChemLite. Retrieved from [Link]
-
Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (2010). PubMed. Retrieved from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved from [Link]
-
Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? (2016, February 19). ResearchGate. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]
-
Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (n.d.). ACS Publications. Retrieved from [Link]
- Table of Characteristic IR Absorptions. (n.d.).
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Correlation of 15N-chemical shifts of aniline derivatives with their pK's. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). HMDB. Retrieved from [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
-
The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. Retrieved from [Link].
-
A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (n.d.). PubMed. Retrieved from [Link]
- Chemical shifts. (n.d.).
-
3-Methylaniline. (2024, April 9). ChemBK. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 3-[(tert-Butoxy)methyl]aniline
Authored for: Researchers, scientists, and drug development professionals.
From the desk of: Your Senior Application Scientist
Preamble: Contextualizing 3-[(tert-Butoxy)methyl]aniline in Modern Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a noteworthy synthon, distinguished by its bifunctional nature. The molecule incorporates a nucleophilic aniline moiety, a cornerstone for countless carbon-nitrogen bond-forming reactions, and a sterically demanding tert-butoxy methyl group. This latter feature provides a stable, non-polar domain that can influence molecular conformation and solubility, while also presenting opportunities for late-stage functionalization. This guide provides a detailed exposition of its core properties, offering the field-proven insights necessary for its effective deployment in research and development pipelines.
Part 1: Core Physicochemical and Structural Data
A comprehensive understanding of a molecule's intrinsic properties is the bedrock of rational experimental design. These parameters govern everything from reaction kinetics to purification strategies.
Key Physical Properties
The macroscopic and observable properties of this compound are tabulated below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO[1] |
| Molecular Weight | 179.26 g/mol [2] |
| Appearance | Liquid |
| Monoisotopic Mass | 179.13101 Da[1] |
Structural and Identification Data
Definitive identification is crucial for regulatory and experimental consistency.
| Identifier | Value |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxymethyl]aniline[1] |
| SMILES | CC(C)(C)OCC1=CC(=CC=C1)N[1] |
| InChIKey | GBMBKGPSYIFCSP-UHFFFAOYSA-N[1] |
Part 2: Synthesis, Reactivity, and Mechanistic Considerations
The utility of this compound is intrinsically linked to its synthesis and subsequent chemical reactivity.
Strategic Synthesis
The preparation of aniline derivatives often involves the reduction of a corresponding nitroarene. This approach is favored for its reliability and the ready availability of starting materials. The synthesis of this compound is no exception, typically proceeding via the reduction of 1-(tert-butoxymethyl)-3-nitrobenzene.
Caption: General schematic for the synthesis of this compound.
The choice of reducing agent is a critical experimental parameter. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) offers a clean reaction profile but may require specialized pressure equipment. Conversely, metal/acid combinations, such as iron powder in the presence of an ammonium chloride promoter, are operationally simpler for bench-scale synthesis.
Reactivity Profile: The Aniline Moiety
The primary aromatic amine is the epicenter of this molecule's reactivity. Its lone pair of electrons is readily available for donation, making it a competent nucleophile and a director in electrophilic aromatic substitution.
-
N-Functionalization: The amine readily undergoes acylation, alkylation, and sulfonylation, allowing for the introduction of a vast array of functional groups. This is a common first step in multi-step syntheses to modulate the reactivity of the aromatic ring or to build out more complex structures.
-
Diazotization: Treatment with nitrous acid furnishes a diazonium salt. This intermediate is a cornerstone of aromatic chemistry, serving as a precursor to phenols, halides, and nitriles via the Sandmeyer and related reactions.
-
Coupling Reactions: The aniline can participate in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more elaborate biaryl or heteroaryl structures, which are privileged motifs in medicinal chemistry.
Part 3: Experimental Protocol: A Representative N-Acylation
To illustrate the practical application of this compound, a standard protocol for its N-acetylation is provided below. This procedure is fundamental and serves as a model for more complex acylations.
Objective: To synthesize N-{3-[(tert-Butoxy)methyl]phenyl}acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in dichloromethane.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TTC).
-
Aqueous Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude N-{3-[(tert-Butoxy)methyl]phenyl}acetamide by recrystallization or silica gel column chromatography.
Caption: Experimental workflow for the N-acetylation of this compound.
Part 4: Safety, Handling, and Storage
Prudent laboratory practice necessitates a thorough understanding of a compound's hazard profile.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid inhalation of vapors and contact with skin and eyes.[5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.
Disclaimer: This guide is for informational purposes only. Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.
References
-
PubChem. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149. [Online] Available at: [Link]
-
PubChem. 3-tert-Butylaniline | C10H15N | CID 79334. [Online] Available at: [Link]
-
PubChemLite. This compound (C11H17NO). [Online] Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-(Tert-butyl)aniline, 97%. [Online] Available at: [Link]
-
PubChemLite. 3-[(tert-butoxy)methyl]-2-methylaniline (C12H19NO). [Online] Available at: [Link]
-
PubChem. 3-tert-butyl-N-methoxyaniline | C11H17NO | CID 153865839. [Online] Available at: [Link]
Sources
- 1. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 2. 3-tert-butyl-N-methoxyaniline | C11H17NO | CID 153865839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
IUPAC name and synonyms for 3-[(Tert-butoxy)methyl]aniline
A-Technical-Guide-to-3-((Tert-butoxy)methyl)aniline
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Section 1: Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to all scientific research and development. This section delineates the IUPAC-sanctioned name for the compound of interest and cross-references it with commonly used synonyms to ensure clarity and prevent ambiguity in literature and communication.
IUPAC Name: The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 3-[(2-methylpropan-2-yl)oxymethyl]aniline .[1] This systematic nomenclature accurately describes the molecular structure, specifying the aniline core, the position of the substituent at the third carbon, and the nature of the tert-butoxy)methyl group.
Synonyms: In practice, a variety of synonyms are used across different databases, publications, and commercial listings. Recognizing these is crucial for comprehensive literature searches and procurement. Common synonyms include:
-
3-(t-butoxymethyl)aniline
-
Benzenamine, 3-[(1,1-dimethylethoxy)methyl]-
-
3-Aminobenzyl tert-butyl ether
It is important to distinguish 3-[(Tert-butoxy)methyl]aniline from its isomer, 3-(Tert-butoxy)aniline, where the tert-butoxy group is directly attached to the benzene ring.[2][3]
Section 2: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, formulation, and quality control. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C11H17NO | PubChem[1] |
| Molecular Weight | 179.26 g/mol | PubChem[4] |
| Monoisotopic Mass | 179.13101 Da | PubChem[1] |
| XlogP (predicted) | 1.5 | PubChem[1] |
Section 3: Synthesis and Reactivity
While specific, detailed synthetic protocols for this compound are not extensively documented in publicly accessible literature, its structure suggests logical synthetic pathways originating from common starting materials. The core challenge lies in the selective introduction of the (tert-butoxy)methyl group onto the aniline scaffold.
Conceptual Synthetic Workflow:
A plausible synthetic route would involve the protection of the amino group of a suitable aniline precursor, followed by the introduction of the (tert-butoxy)methyl side chain, and concluding with deprotection. The choice of protecting groups and the specific reagents for the side-chain installation would be critical to optimize yield and purity.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity Insights: The reactivity of this compound is dictated by its primary functional groups: the aromatic amine and the tert-butyl ether.
-
Aniline Moiety: The amino group is nucleophilic and can undergo a wide range of reactions typical of anilines, including diazotization, acylation, and alkylation. Its basicity allows for the formation of ammonium salts.
-
Tert-butyl Ether Group: The tert-butyl ether is generally stable under basic and nucleophilic conditions but is susceptible to cleavage under strong acidic conditions, which is a key consideration in reaction planning and product purification.
Section 4: Applications in Drug Discovery and Development
Aniline derivatives are privileged scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds and other complex molecules. This compound, with its specific substitution pattern, offers a unique combination of a reactive amino group for further elaboration and a sterically bulky, lipophilic (tert-butoxy)methyl group.
This combination can be strategically employed to:
-
Modulate Physicochemical Properties: The tert-butyl group can enhance metabolic stability and influence solubility and cell permeability.
-
Explore Structure-Activity Relationships (SAR): The defined substitution pattern allows for systematic exploration of the chemical space around the aniline core to optimize biological activity.
-
Serve as a Key Building Block: It can be a crucial intermediate in the multi-step synthesis of pharmacologically active compounds.
Section 5: Analytical Characterization
The unambiguous identification and purity assessment of this compound require a suite of analytical techniques.
Spectroscopic Data (Predicted): While experimental spectra are not widely published, computational predictions provide valuable guidance for characterization.
| Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons, and the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Predicted collision cross-section values can aid in identification.[1] |
Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthesized batch of this compound.
Methodology:
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare a sample solution of the synthesized batch at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for anilines).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.
Caption: Workflow for the quality control of this compound via HPLC.
References
-
PubChem. 3-(Tert-butoxy)aniline. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C11H17NO). [Link]
-
PubChemLite. 3-(tert-butoxy)aniline (C10H15NO). [Link]
-
PubChem. 3-tert-butyl-N-methoxyaniline. National Center for Biotechnology Information. [Link]
Sources
- 1. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(tert-butoxy)aniline (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 4. 3-tert-butyl-N-methoxyaniline | C11H17NO | CID 153865839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 3-[(Tert-butoxy)methyl]aniline under different conditions
An In-Depth Technical Guide to the Stability of 3-[(Tert-butoxy)methyl]aniline
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of this compound, a key intermediate in pharmaceutical synthesis. By examining the intrinsic reactivity of its constituent functional groups—the aromatic amine and the tert-butyl ether—we delineate its susceptibility to degradation under various stress conditions. This document details the theoretical underpinnings of its degradation pathways and provides field-proven, step-by-step protocols for conducting forced degradation studies as mandated by regulatory bodies. The guide is intended for researchers, chemists, and drug development professionals, offering practical insights into experimental design, the establishment of stability-indicating analytical methods, and best practices for handling and storage to ensure the integrity of this critical chemical building block.
Introduction and Physicochemical Profile
This compound is a valuable bifunctional molecule, incorporating a nucleophilic aniline moiety and a protected hydroxymethyl group. This structure makes it a versatile precursor in the synthesis of complex pharmaceutical agents. However, the very features that make it synthetically useful also render it susceptible to specific degradation pathways. The primary amino group on the aromatic ring is prone to oxidation, while the tert-butoxymethyl ether is a classic acid-labile protecting group.[1][2][3][4] A thorough understanding of its stability is therefore not an academic exercise, but a critical necessity for developing robust synthetic routes, stable formulations, and reliable analytical methods.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem[7] |
| Molecular Weight | 179.26 g/mol | PubChem[7] |
| Appearance | Inferred: Colorless to yellow oil (typical for anilines) | [2][8] |
| Predicted XlogP | 1.5 | PubChem[7] |
| CAS Number | 103989-12-6 | - |
Theoretical Stability Analysis: Key Reactive Centers
The stability profile of this compound is dominated by the reactivity of its two primary functional groups.
-
The Aniline Moiety: The electron-rich nature of the aniline ring, due to the activating amino group, makes it highly susceptible to oxidation.[2] Exposure to atmospheric oxygen, light, or chemical oxidizing agents can lead to the formation of a cascade of colored impurities, including nitroso, nitro, azoxy, and polymeric species.[1][2][9][10] This oxidative degradation is a primary concern for long-term storage and handling.[11][12][13]
-
The (tert-butoxy)methyl Ether Linkage: The tert-butyl ether is a well-known acid-labile protecting group. In the presence of strong acids, the ether oxygen is protonated, leading to cleavage via an SN1 or E1 mechanism.[5][14] This reaction proceeds through a stable tertiary carbocation (the tert-butyl cation), resulting in the formation of 3-(hydroxymethyl)aniline and isobutylene.[5][6] This reactivity dictates that the compound is unstable in acidic environments.
Forced Degradation Studies: Experimental Protocols
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the specificity of stability-indicating analytical methods.[5][6][15][16] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can adequately resolve and quantify the resulting impurities.[16][17]
Table 2: Summary of Stability of this compound
| Stress Condition | Reagents/Parameters | Observation | Predicted Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Labile | 3-(hydroxymethyl)aniline, Isobutylene |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Stable | No significant degradation expected |
| Oxidation | 3% H₂O₂, Room Temp | Labile | N-oxide, Nitroso, Nitro, and colored polymeric species |
| Thermal | 80°C (Solid & Solution) | Relatively Stable | Minor oxidative degradation possible |
| Photolytic | ICH Q1B Standard | Labile | Colored oxidative degradants |
Recommendations for Handling and Storage
Based on the stability profile, the following handling and storage procedures are recommended to maintain the purity and integrity of this compound:
-
Storage: Store in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).
-
Avoid Incompatibilities: Keep away from strong acids and oxidizing agents. [11]* Handling: Handle in a well-ventilated area, minimizing exposure to air and light. [12][13]Freshly purified aniline is often a colorless oil, but it will darken over time due to the formation of oxidized impurities upon exposure to air. [2][8]
Conclusion
This compound is a molecule with distinct stability liabilities directly related to its functional groups. It is highly susceptible to degradation under acidic and oxidative conditions. The primary degradation pathway under acidic stress is the cleavage of the tert-butyl ether to yield 3-(hydroxymethyl)aniline. Oxidative stress, including exposure to light and air, leads to the degradation of the aniline moiety, often resulting in colored impurities. The compound is relatively stable under basic and thermal conditions. This guide provides the necessary theoretical framework and practical protocols for scientists to assess and manage the stability of this important synthetic intermediate, ensuring its quality throughout the drug development lifecycle.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved January 19, 2026, from [Link]
-
Aniline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2018). MDPI. Retrieved January 19, 2026, from [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2023). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. Retrieved January 19, 2026, from [Link]
-
Aniline Standard Operating Procedure. (n.d.). University of Washington. Retrieved January 19, 2026, from [Link]
-
Aniline Safety Data Sheet. (n.d.). Washington State University. Retrieved January 19, 2026, from [Link]
-
Aniline Product Information. (n.d.). Lanxess. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]
-
Reactions of Ethers: Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines. (2025). ResolveMass. Retrieved January 19, 2026, from [Link]
-
tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Aniline. (n.d.). Cargo Handbook. Retrieved January 19, 2026, from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC. (2021). LCGC International. Retrieved January 19, 2026, from [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups. (2023). J. Org. Chem. Retrieved January 19, 2026, from [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. Retrieved January 19, 2026, from [Link]
-
ICH Testing of Pharmaceuticals – Part 1. (2021). Atlas. Retrieved January 19, 2026, from [Link]
-
ICH guideline for photostability testing: aspects and directions for use. (2003). Pharmazie. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2014). PubMed. Retrieved January 19, 2026, from [Link]
-
Acid Reagents Guide. (n.d.). ACS Green Chemistry Institute. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave. Retrieved January 19, 2026, from [Link]
Sources
- 1. testinglab.com [testinglab.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. biomedres.us [biomedres.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Acids - Wordpress [reagents.acsgcipr.org]
- 14. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide to the Health and Safety of 3-[(Tert-butoxy)methyl]aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment. The health and safety data for 3-[(Tert-butoxy)methyl]aniline has not been fully established. The recommendations herein are based on the known hazards of structurally similar compounds. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and handle all substances with appropriate caution.
Introduction and Hazard Analysis
Aniline and its derivatives are known to be toxic and can be absorbed through the skin, by inhalation, or by ingestion.[2][3][4][5] The primary health concern associated with many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6][7] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, death.[6][7] Furthermore, many aniline derivatives are classified as skin and eye irritants, and some are suspected carcinogens or mutagens.[7][8]
Given these known risks for the aniline class of compounds, this compound should be treated as a potentially hazardous substance. The following sections outline best practices for its safe handling, storage, and disposal based on this precautionary principle.
Hazard Identification and Classification
While a specific GHS classification for this compound is not established, the following classifications for structurally similar compounds should be considered as a baseline for risk assessment.
| Hazard Class | Classification for Structurally Similar Anilines |
| Acute Toxicity, Oral | Category 3 or 4; Toxic or Harmful if swallowed.[3][4][5][9] |
| Acute Toxicity, Dermal | Category 3; Toxic in contact with skin.[4][5] |
| Acute Toxicity, Inhalation | Category 3; Toxic if inhaled.[4][5] |
| Skin Corrosion/Irritation | Category 2; Causes skin irritation.[8] |
| Serious Eye Damage/Irritation | Category 2A; Causes serious eye irritation.[8] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[9][10] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4][5][10] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[4][5][10][11] |
Safe Handling and Storage
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] A chemical fume hood is strongly recommended for all procedures, especially those involving heating or potential aerosol generation.[12][13]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[2] A face shield should be worn in situations with a higher risk of splashing.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before each use.[2][6] Dispose of contaminated gloves properly.[4][6]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.[2] Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Handling Procedures:
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]
-
Store in a locked cabinet or other secure area.[11]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][6] Seek immediate medical attention.[2]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Do not allow the spilled material to enter drains or waterways.[4][6]
Fire-Fighting Measures:
-
Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2][6]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Chemical Waste: this compound and any contaminated materials should be disposed of as hazardous chemical waste.[3][4][11]
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste.
Visualizations
Experimental Workflow for Safe Handling
Caption: A workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: A decision tree for first aid in case of accidental exposure.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Tert-butyl)aniline, 97%.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-tert-Butylaniline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- Unknown. (n.d.). Material Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- PubChem. (n.d.). 3-(Tert-butoxy)aniline.
- Unknown. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- PubChemLite. (n.d.). This compound (C11H17NO).
Sources
- 1. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. aksci.com [aksci.com]
- 9. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
The Guardian Veils: A Technical Guide to the Discovery and History of Aniline Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Aniline Enigma
Aniline, a cornerstone of modern synthetic chemistry, is a molecule of profound duality. Its discovery in the mid-19th century, first isolated from indigo by Otto Unverdorben in 1826 and later named by Carl Julius Fritzsche in 1840, unlocked a vibrant world of synthetic dyes, beginning with Perkin's serendipitous discovery of mauveine in 1856.[1][2][3] This aromatic amine, however, presented a formidable challenge to the synthetic chemist. The very nucleophilicity and basicity of its amino group, the source of its rich reactivity, also rendered it susceptible to a plethora of undesired side reactions, particularly with oxidizing agents, alkylating agents, and carbonyl compounds.[4] To harness the synthetic potential of aniline and its derivatives, a method was needed to temporarily mask, or "protect," this reactive center. This guide delves into the discovery and historical evolution of the chemical veils—the protecting groups—that have enabled chemists to tame the reactivity of aniline, paving the way for the synthesis of complex pharmaceuticals, agrochemicals, and materials that shape our world.
The Philosophy of Protection: Core Tenets of a Guardian Group
Before embarking on a historical journey, it is crucial to understand the principles that govern an effective protecting group. The ideal guardian for an amino group must possess a trifecta of key attributes:
-
Ease of Installation: The protecting group must be introduced selectively and in high yield onto the amino group under mild conditions that do not disturb other functional groups within the molecule.[5][6]
-
Robust Stability: The protected amine must be stable to a wide range of reaction conditions that will be employed in subsequent synthetic steps.[7][8]
-
Facile and Selective Removal: The protecting group must be cleanly and efficiently removed under conditions that are orthogonal to other protecting groups and do not damage the newly unveiled aniline or other sensitive functionalities.[7][8]
The concept of orthogonality is paramount in multi-step synthesis.[9] It refers to the ability to remove one protecting group in the presence of others by employing distinct and non-interfering chemical conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis-labile). This strategic differentiation allows for the sequential unmasking of reactive sites, a necessity in the intricate construction of complex molecules like peptides and natural products.
Caption: Core principles of an ideal protecting group.
The Progenitors of Protection: A Historical Timeline
The story of aniline protecting groups is intricately woven with the advancement of organic synthesis, particularly the monumental challenge of peptide synthesis.
The Carbamate Revolution
The introduction of the carbamate functional group as a protective shield for amines marked a significant turning point in synthetic chemistry.[9][10] Carbamates effectively temper the nucleophilicity of the amine nitrogen by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group.[2][3]
In the 1930s, the field of peptide chemistry was in its infancy. The uncontrolled polymerization of amino acids was a major hurdle. The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group .[11][12] This ingenious protecting group could be introduced by reacting an amine with benzyl chloroformate and was readily cleaved by catalytic hydrogenolysis, conditions that left the newly formed peptide bonds intact.[11][12][13] This discovery is widely considered the dawn of modern, controlled peptide synthesis.
The next major leap came in 1957 with the introduction of the tert-butyloxycarbonyl (Boc) group by Frederick C. McKay and N. F. Albertson.[5] The Boc group, being labile to mild acidic conditions (e.g., trifluoroacetic acid), offered a crucial orthogonal partner to the Cbz group.[5][7] This orthogonality was brilliantly exploited by R. Bruce Merrifield in his development of solid-phase peptide synthesis (SPPS) in the 1960s, a technology that revolutionized the field and earned him the Nobel Prize in Chemistry in 1984.
While the Boc/Cbz strategy was powerful, the repeated use of strong acid for Boc removal could be detrimental to sensitive peptides. In 1970, Louis A. Carpino and Grace Y. Han reported the 9-fluorenylmethyloxycarbonyl (Fmoc) group , a base-labile protecting group.[9][10] The Fmoc group is stable to acidic and hydrogenolytic conditions but is readily cleaved by mild bases like piperidine.[9][14] The Fmoc/tBu (tert-butyl for side-chain protection) strategy has now largely become the standard in modern solid-phase peptide synthesis due to its milder deprotection conditions.[14]
The Workhorses of Aromatic Chemistry: Amides and Sulfonamides
While carbamates dominate the landscape of peptide synthesis, amides and sulfonamides have carved out their own essential niches, particularly in the manipulation of anilines for the synthesis of dyes, pharmaceuticals, and other fine chemicals.
One of the earliest and most straightforward methods for protecting anilines is through acetylation to form an acetanilide.[15][16] This transformation, often carried out with acetic anhydride or acetyl chloride, was historically significant in the development of the first synthetic analgesics and antipyretics, such as acetanilide itself (Antifebrin), introduced in 1886.[17][18] The acetyl group effectively reduces the activating effect of the amino group on the aromatic ring, allowing for more controlled electrophilic aromatic substitution reactions.[19] While robust, the cleavage of the acetyl group typically requires harsh acidic or basic hydrolysis.[15]
Sulfonamides offer a highly stable means of protecting amines. The p-toluenesulfonyl (tosyl, Ts) group , introduced in the early 20th century, forms a very stable sulfonamide that is resistant to a wide range of reagents.[10][13] However, this stability comes at the cost of harsh deprotection conditions, often requiring strong acids or dissolving metal reductions.[10][12]
A significant advancement in sulfonamide chemistry was the development of the nitrobenzenesulfonyl (nosyl, Ns) groups by Tohru Fukuyama and his coworkers.[20] The strongly electron-withdrawing nitro group makes the sulfonamide N-H proton more acidic, facilitating N-alkylation (the Fukuyama amine synthesis), and, more importantly, allows for mild deprotection using thiolates via a nucleophilic aromatic substitution mechanism.[10][20] This mild cleavage condition provides orthogonality to many other protecting groups.
A Comparative Analysis of Key Aniline Protecting Groups
| Protecting Group | Structure | Introduction Reagent(s) | Deprotection Condition(s) | Stability | Orthogonality |
| Acetyl (Ac) | Ac-NHAr | Acetic anhydride, Acetyl chloride | Strong acid or base (hydrolysis) | Very stable | Limited |
| Benzyloxycarbonyl (Cbz) | Cbz-NHAr | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base | Orthogonal to Boc, Fmoc |
| tert-Butyloxycarbonyl (Boc) | Boc-NHAr | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis | Orthogonal to Cbz, Fmoc |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-NHAr | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) | Stable to acid and hydrogenolysis | Orthogonal to Cbz, Boc |
| Tosyl (Ts) | Ts-NHAr | Tosyl chloride | Strong acid, Dissolving metals | Very stable | Limited |
| Nosyl (Ns) | Ns-NHAr | Nosyl chloride | Thiolates (e.g., thiophenol) | Stable to acid and hydrogenolysis | Orthogonal to Boc, Cbz |
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for the installation and removal of the most common aniline protecting groups.
Acetyl (Ac) Protection and Deprotection
Caption: Workflow for the acetylation of aniline.
-
Materials: Aniline, concentrated hydrochloric acid, acetic anhydride, sodium acetate, water, ethanol.
-
Procedure:
-
In a flask, dissolve aniline (1.0 eq.) in water and add concentrated hydrochloric acid (1.1 eq.).
-
In a separate beaker, dissolve sodium acetate (1.5 eq.) in water.
-
To the aniline hydrochloride solution, add acetic anhydride (1.1 eq.) and immediately add the sodium acetate solution with vigorous stirring.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from a minimal amount of hot water or ethanol/water to obtain the purified product.
-
-
Materials: Acetanilide, concentrated sulfuric acid or hydrochloric acid, sodium hydroxide solution.
-
Procedure:
-
In a round-bottom flask, combine acetanilide (1.0 eq.) and an excess of aqueous acid (e.g., 30% H₂SO₄ or concentrated HCl).
-
Heat the mixture under reflux for 30-60 minutes.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the solution with a concentrated sodium hydroxide solution until the pH is basic.
-
The aniline will separate as an oil or can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain aniline.
-
Carbamate Protections and Deprotections
Sources
- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tosyl group - Wikipedia [en.wikipedia.org]
- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 17. Acetanilide Is The Resultant For The Synthesis Of Aniline | ipl.org [ipl.org]
- 18. Acetanilide - Wikipedia [en.wikipedia.org]
- 19. ias.ac.in [ias.ac.in]
- 20. pharm.or.jp [pharm.or.jp]
The Art of Aniline Amenability: An In-depth Technical Guide to N-Boc Protection
Introduction: Navigating the Nucleophilicity of Anilines
In the intricate tapestry of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success. Among these, the amine group, with its inherent nucleophilicity and basicity, often requires a temporary mask to prevent unwanted side reactions. For aromatic amines, or anilines, this necessity is nuanced by the electronic effects of the phenyl ring, which can modulate the reactivity of the nitrogen atom. The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for aniline protection due to its robustness under a wide array of reaction conditions and its facile, often orthogonal, removal.[1][2][3]
This guide provides a comprehensive exploration of the N-Boc protection of anilines, delving into the underlying mechanisms, offering field-tested experimental protocols, and addressing common challenges encountered in the laboratory. The focus is not merely on the "how," but critically, the "why," empowering researchers to make informed decisions and troubleshoot effectively.
The Boc Group: A Bulwark of Stability
The tert-butoxycarbonyl protecting group is prized for its ability to transform a nucleophilic amine into a carbamate, which is significantly less reactive.[4][5] This transformation is pivotal, allowing for subsequent chemical modifications on other parts of the molecule that would otherwise be compromised by a free aniline. The steric bulk of the tert-butyl group also contributes to its stability, shielding the nitrogen from potential reactants.
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride ((Boc)₂O).[4] This symmetrical anhydride provides a convenient and efficient source of the Boc moiety.
Mechanism of N-Boc Protection of Anilines: A Tale of Two Pathways
The N-Boc protection of anilines with (Boc)₂O is a nucleophilic acyl substitution reaction. The aniline nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The reaction can proceed through two primary pathways, largely dependent on the absence or presence of a catalyst.
The Uncatalyzed Pathway: A Direct Approach
In the absence of a catalyst, the lone pair of the aniline nitrogen directly attacks a carbonyl carbon of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently breaks down into isobutylene and carbon dioxide, or is protonated by the newly formed N-H to generate tert-butanol and carbon dioxide.[6]
Caption: Uncatalyzed mechanism of N-Boc protection.
This direct pathway is often sufficient for electron-rich anilines, where the nitrogen is more nucleophilic. However, for electron-deficient anilines, the reaction can be sluggish.[7]
The DMAP-Catalyzed Pathway: An Accelerated Route
For less reactive anilines or to expedite the reaction, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is frequently employed.[4][5] DMAP is a superior nucleophile compared to aniline and rapidly attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is then readily attacked by the aniline, regenerating the DMAP catalyst and affording the N-Boc aniline.[8][9]
The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is also common to scavenge the proton generated during the reaction, driving the equilibrium towards the product.[9]
Sources
- 1. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
Methodological & Application
Synthesis of 3-[(Tert-butoxy)methyl]aniline: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-[(Tert-butoxy)methyl]aniline, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible synthesis.
Introduction: The Significance of this compound
This compound is a bifunctional molecule incorporating a primary aniline and a tert-butoxy protected benzyl alcohol. The aniline moiety serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The tert-butoxymethyl group provides a latent benzyl alcohol, which can be deprotected under acidic conditions to reveal the hydroxyl functionality. This orthogonal reactivity makes it a highly sought-after intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional organic materials.
Strategic Approach to Synthesis
The most logical and efficient synthetic strategy for this compound involves a two-step sequence commencing with the commercially available 3-nitrobenzyl alcohol. This approach is predicated on the differential reactivity of the hydroxyl and nitro functionalities. The core strategy is as follows:
-
O-tert-butylation of 3-nitrobenzyl alcohol: The hydroxyl group is first protected as a tert-butyl ether. This is a crucial step to prevent its interference in the subsequent reduction of the nitro group.
-
Reduction of the nitro group: The nitro functionality of the protected intermediate, 1-[(tert-butoxy)methyl]-3-nitrobenzene, is then selectively reduced to the corresponding primary amine to yield the final product.
This retro-synthetic analysis is visualized in the workflow diagram below.
Caption: Retrosynthetic analysis of this compound.
Protocol 1: Synthesis of 1-[(Tert-butoxy)methyl]-3-nitrobenzene
This protocol details the acid-catalyzed O-tert-butylation of 3-nitrobenzyl alcohol using tert-butyl acetate as both the tert-butyl source and the solvent. This method is advantageous due to its operational simplicity and the use of relatively safe and inexpensive reagents.[1][2][3][4]
Reaction Principle
The reaction proceeds via the protonation of the carbonyl oxygen of tert-butyl acetate by a strong acid catalyst, such as perchloric or sulfuric acid. This enhances the electrophilicity of the tert-butyl group, which is then attacked by the nucleophilic hydroxyl group of 3-nitrobenzyl alcohol. The stability of the resulting tert-butyl carbocation facilitates this SN1-type reaction.
Caption: Simplified mechanism of acid-catalyzed O-tert-butylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 3-Nitrobenzyl alcohol | 153.14 | 10.0 g | 65.3 mmol | ≥98% |
| tert-Butyl acetate | 116.16 | 150 mL | - | ≥99% |
| Perchloric acid (70%) | 100.46 | 0.5 mL | ~8.2 mmol | 70% aq. |
| Dichloromethane (DCM) | 84.93 | As needed | - | ACS grade |
| Saturated NaHCO₃ soln. | 84.01 | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzyl alcohol (10.0 g, 65.3 mmol).
-
Reagent Addition: Add tert-butyl acetate (150 mL) to the flask and stir until the solid is completely dissolved.
-
Catalyst Addition: Carefully add 70% perchloric acid (0.5 mL) dropwise to the stirring solution. Caution: Perchloric acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment in a fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The starting material (3-nitrobenzyl alcohol) is significantly more polar than the product. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 1-[(tert-butoxy)methyl]-3-nitrobenzene as a pale yellow oil.
Protocol 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of 1-[(tert-butoxy)methyl]-3-nitrobenzene to the target aniline. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[5][6][7][8]
Reaction Principle
Catalytic hydrogenation involves the addition of molecular hydrogen across the nitro group in the presence of a metal catalyst. The reaction proceeds on the surface of the palladium catalyst, where both hydrogen and the nitro compound are adsorbed. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.
Caption: Stepwise reduction of the nitro group via catalytic hydrogenation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1-[(tert-butoxy)methyl]-3-nitrobenzene | 209.24 | 10.0 g | 47.8 mmol | ≥95% |
| Palladium on Carbon (10%) | - | 0.5 g | - | 10 wt. % |
| Methanol | 32.04 | 150 mL | - | ACS grade |
| Hydrogen Gas | 2.02 | As needed | - | High purity |
| Celite® | - | As needed | - | - |
Experimental Procedure
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add 1-[(tert-butoxy)methyl]-3-nitrobenzene (10.0 g, 47.8 mmol) and methanol (150 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 3-4 atm or 45-60 psi) and shake or stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is usually complete within 2-4 hours. Alternatively, the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product is often of high purity. However, if necessary, it can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Due to the basic nature of the aniline, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing on the silica gel column. Alternatively, an acid-base extraction can be employed for purification.[9]
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic methylene protons, and the tert-butyl protons. The integration of these signals should be consistent with the structure.
-
¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the molecule.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Perchloric acid is a strong oxidizing agent and corrosive. Handle with extreme care.
-
Palladium on carbon can be pyrophoric. Do not allow it to dry out in the air.
-
Hydrogen gas is flammable. Ensure there are no ignition sources nearby during the hydrogenation step.
Conclusion
The synthetic protocols outlined in this guide provide a reliable and reproducible pathway to this compound. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The two-step approach starting from 3-nitrobenzyl alcohol is robust and scalable, making it suitable for both laboratory-scale synthesis and potential scale-up operations.
References
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 2021 . [Link]
-
Nitro Reduction. Organic Chemistry Portal. [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry, 2023 . [Link]
-
Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry, 2017 . [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Publications. [Link]
- Method for one-step synthesis of methyl t-butyl ether.
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
A New, Practical and Efficient Method for Protecting Alcohols as tert-Butyl Ethers. ResearchGate. [Link]
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]
-
Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing, 2022 . [Link]
-
Combined process for production of methyl tert-butyl ether from tert-butyl alcohol and methanol. ResearchGate. [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online, 2018 . [Link]
-
tert-Butyl ethers can be prepared by the reaction of an alcohol with 2-methyl-propene in the... Homework.Study.com. [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 2021 . [Link]
Sources
- 1. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Step-by-Step Synthesis of Boc-Protected Anilines: An Application Note and Protocol
Introduction: The Indispensable Role of Boc Protection in Modern Synthesis
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the various protecting groups for amines, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of installation, and mild cleavage conditions. The protection of anilines, a class of weakly nucleophilic aromatic amines, presents a unique set of challenges that necessitate well-optimized and understood protocols. This guide provides a detailed, step-by-step methodology for the synthesis of Boc-protected anilines, grounded in mechanistic principles and practical laboratory experience. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt them to their specific substrates and challenges.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the Boc anhydride. This process can be performed under various conditions, including neat, in aqueous media, or in organic solvents, and is often facilitated by the addition of a base. For less reactive anilines, catalysts such as 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction. The stability of the resulting N-Boc aniline to a wide range of non-acidic reagents makes it an invaluable intermediate in multi-step syntheses.
Mechanistic Insights: Understanding the "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Boc protection of an aniline is fundamentally a nucleophilic acyl substitution.
Base-Free Conditions:
In the absence of an external base, the aniline itself acts as the nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The leaving group, a tert-butyl carbonate, is unstable and decomposes into the more stable tert-butoxide and carbon dioxide. The generated tert-butoxide is a sufficiently strong base to deprotonate the positively charged nitrogen, yielding the final Boc-protected aniline and tert-butanol.[1] The evolution of carbon dioxide gas is a characteristic feature of this reaction and necessitates an open or well-vented reaction system.[1]
The Role of a Non-Nucleophilic Base (e.g., Triethylamine):
For many anilines, particularly those with electron-withdrawing substituents that decrease their nucleophilicity, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is beneficial. The base's primary role is to deprotonate the aniline nitrogen after its initial attack on the Boc anhydride, thus regenerating a neutral, nucleophilic species and driving the reaction to completion.[2]
Catalysis with 4-(Dimethylamino)pyridine (DMAP):
DMAP is a highly effective nucleophilic catalyst for this transformation. It first reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is significantly more electrophilic than Boc anhydride itself. The aniline then readily attacks this activated species, and the DMAP is subsequently expelled as a leaving group, being regenerated in the catalytic cycle.[3] This catalytic approach is particularly useful for sluggish reactions involving electron-deficient anilines.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the synthesis and purification of a Boc-protected aniline.
Caption: General workflow for the synthesis of Boc-protected anilines.
Detailed Step-by-Step Protocol: Synthesis of tert-butyl (phenyl)carbamate
This protocol provides a reliable method for the Boc protection of aniline as a representative substrate.
Materials and Reagents:
-
Aniline (freshly distilled is recommended)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.). Dissolve the aniline in anhydrous THF (approximately 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the aniline solution at room temperature over a period of 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours. The disappearance of the aniline spot and the appearance of a new, less polar product spot indicate reaction completion.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product is often a solid or a viscous oil.
-
Recrystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods.
-
¹H NMR (CDCl₃): Expect a characteristic singlet for the nine protons of the tert-butyl group at approximately δ 1.5 ppm.[3] The aromatic protons will appear in the δ 7.0-7.5 ppm region, and a broad singlet for the N-H proton will be observed.
-
IR (KBr or thin film): Look for a strong C=O stretching vibration of the carbamate at approximately 1700-1730 cm⁻¹ and an N-H stretching vibration around 3300-3400 cm⁻¹.[5]
-
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield and reaction time. The following table provides a summary of typical conditions and outcomes for the Boc protection of various anilines.
| Aniline Substrate | Reagent(s) | Solvent | Base/Catalyst | Time (h) | Yield (%) | Reference |
| Aniline | (Boc)₂O | THF/H₂O | NaHCO₃ | 12 | 95 | [6] |
| 4-Methoxyaniline | (Boc)₂O | Dichloromethane | Triethylamine | 2 | >95 | [2] |
| 4-Nitroaniline | (Boc)₂O | THF | DMAP (cat.) | 6 | 85-90 | [2] |
| 3-Chloroaniline | (Boc)₂O | Water | None | 4 | >90 | [5] |
| 2-Aminopyridine | (Boc)₂O | Acetonitrile | DMAP | 12 | 70-80 | [2] |
Troubleshooting and Field-Proven Insights
-
Low Reactivity of Electron-Deficient Anilines: For anilines bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the reaction may be sluggish. In such cases, consider using a catalytic amount of DMAP or switching to a higher boiling point solvent (e.g., dioxane) and applying gentle heat (40-60 °C).[2]
-
Poor Solubility of the Starting Material: Some aniline derivatives may have poor solubility in common organic solvents. In such instances, using a co-solvent system like THF/water or dioxane/water can be effective.[7] For zwitterionic substrates like amino acids, performing the reaction in an aqueous basic solution is often necessary.[8]
-
Formation of Di-Boc Product: While less common with anilines compared to aliphatic amines, the formation of the di-protected product can occur, especially with prolonged reaction times or a large excess of Boc anhydride. Careful monitoring by TLC and using a slight excess (1.1-1.2 eq.) of Boc₂O can minimize this side reaction.
-
Hydrolysis of Boc Anhydride: In aqueous conditions, Boc anhydride can undergo hydrolysis. It is therefore crucial to ensure that the rate of the desired N-acylation is significantly faster than the rate of hydrolysis. The use of a co-solvent like THF or dioxane can help to mitigate this.
Conclusion
The Boc protection of anilines is a fundamental and widely utilized transformation in organic synthesis. By understanding the underlying mechanistic principles and having access to robust, detailed protocols, researchers can confidently and efficiently prepare these valuable synthetic intermediates. The methods outlined in this guide provide a solid foundation for the successful synthesis of a broad range of Boc-protected anilines, empowering further molecular exploration and discovery in drug development and beyond.
References
-
Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]
-
4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Yield of water mediated N-Boc-aniline deprotection at different... ResearchGate. Available at: [Link]
-
The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. Available at: [Link]
- Infrared Spectroscopy.
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. National Institutes of Health. Available at: [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. Available at: [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Having great trouble with a Boc-protection reaction : r/chemhelp. Reddit. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Chemical shifts. Available at: [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
The Strategic Integration of 3-[(Tert-butoxy)methyl]aniline in Drug Discovery: A Building Block for Enhanced Pharmacological Profiles
Introduction: Unveiling the Potential of a Unique Scaffolding Moiety
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the strategic selection of molecular building blocks that impart favorable pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of synthetic intermediates, substituted anilines are a cornerstone, frequently appearing in the core structures of numerous approved drugs, particularly kinase inhibitors.[1][2][3] This guide focuses on a specialized, yet highly valuable, aniline derivative: 3-[(tert-butoxy)methyl]aniline .
The unique structural character of this compound—a meta-substituted aniline bearing a tert-butoxy methyl ether—offers a compelling combination of features for drug discovery programs. The aniline core provides a versatile handle for a variety of synthetic transformations, allowing for the facile introduction of diverse pharmacophores. The meta-substitution pattern can influence the vectoral projection of appended functionalities, enabling precise interactions with biological targets. Most notably, the tert-butoxy group introduces steric bulk, a property often exploited to enhance metabolic stability and modulate receptor binding affinity.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide in-depth application notes on the strategic use of this compound, detailed and validated protocols for its synthesis and key synthetic transformations, and an exploration of its potential in the design of next-generation therapeutics.
Part 1: Strategic Applications in Drug Discovery
The incorporation of the this compound moiety into a drug candidate is a deliberate design choice aimed at leveraging its distinct steric and electronic properties.
Enhancing Metabolic Stability through Steric Shielding
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 enzymes. The bulky tert-butyl group of this compound can act as a "steric shield," protecting adjacent, metabolically labile sites from enzymatic attack. This can lead to a longer plasma half-life and improved oral bioavailability of the drug candidate.
Modulating Target Affinity and Selectivity in Kinase Inhibitors
Aniline derivatives are prevalent in kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase domain.[4] The meta-substituted nature of this compound allows for the positioning of substituents in a manner that can access specific sub-pockets within the ATP-binding site. The bulky tert-butyl group can serve as a hydrophobic anchor, occupying lipophilic pockets and potentially increasing binding affinity and selectivity for the target kinase over off-target kinases.[5]
Part 2: Synthesis and Derivatization Protocols
Proposed Synthesis of this compound
A plausible and efficient two-step synthesis for this compound can be adapted from established methodologies for analogous alkoxy anilines.[6] The process involves a Williamson ether synthesis followed by the reduction of a nitro group.
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: Synthetic pathway for this compound.
Protocol 2.1.1: Synthesis of 1-((tert-butoxy)methyl)-3-nitrobenzene
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Nitrobenzyl alcohol | 1.0 | 153.14 | 10.0 g |
| Sodium hydride (60% in mineral oil) | 1.2 | 24.00 | 1.57 g |
| tert-Butyl bromide | 1.2 | 137.02 | 10.7 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | 100 mL |
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (50 mL) under a nitrogen atmosphere at 0 °C, add a solution of 3-nitrobenzyl alcohol (1.0 eq) in anhydrous DMF (50 mL) dropwise over 30 minutes.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Add tert-butyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-((tert-butoxy)methyl)-3-nitrobenzene.
Protocol 2.1.2: Synthesis of this compound
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 1-((tert-butoxy)methyl)-3-nitrobenzene | 1.0 | 209.24 | 10.0 g |
| Iron powder | 5.0 | 55.85 | 13.3 g |
| Ammonium chloride | 1.0 | 53.49 | 2.56 g |
| Ethanol | - | - | 80 mL |
| Water | - | - | 20 mL |
Step-by-Step Procedure:
-
To a stirred mixture of 1-((tert-butoxy)methyl)-3-nitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and water (100 mL), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
N-Acylation of this compound
N-acylation is a fundamental transformation for converting the aniline amine into an amide, which can serve as a key pharmacophore or a protecting group. A catalyst-free approach using acetic anhydride is often efficient.[7]
Diagram 2: N-Acylation of this compound
Caption: N-Acylation of this compound.
Protocol 2.2.1: Catalyst-Free N-Acetylation
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 179.26 | 1.0 g |
| Acetic anhydride | 1.2 | 102.09 | 0.77 mL |
| Diethyl ether | - | - | 10 mL |
Step-by-Step Procedure:
-
In a 50 mL round-bottomed flask, dissolve this compound (1.0 eq) in diethyl ether (5 mL).
-
Add acetic anhydride (1.2 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, allow the mixture to stand at room temperature for 1 hour, during which time the product may crystallize.
-
If precipitation occurs, collect the crystals by filtration. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-(3-((tert-butoxy)methyl)phenyl)acetamide.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, enabling the arylation of the aniline ring.[8] For this, a halogenated derivative of this compound is required, which can be prepared via standard halogenation methods. The following protocol assumes the availability of a bromo-derivative, for instance, 2-bromo-5-((tert-butoxy)methyl)aniline.
Diagram 3: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2.3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Bromo-3-[(tert-butoxy)methyl]aniline derivative | 1.0 | - | 1.0 mmol |
| Arylboronic acid | 1.2 | - | 1.2 mmol |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg |
| Sodium carbonate (2M solution) | 2.0 | 105.99 | 1.0 mL |
| 1,4-Dioxane | - | - | 10 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure:
-
In a round-bottom flask, combine the bromo-3-[(tert-butoxy)methyl]aniline derivative (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and the 2M aqueous sodium carbonate solution (2.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the progress by TLC.[9]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.
References
- Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550.
- BenchChem. (2025).
- Huang, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.
- Zhang, S., et al. (2017). Design and Synthesis of Novel 6-aryl Substituted 4-anilinequinazoline Derivatives as Potential PI3Kδ Inhibitors. PubMed.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- An eco-friendly and highly efficient route for N-acylation under c
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare....
- Homework.Study.com. (n.d.). The Williamson ether synthesis involves treatment of a haloalkane with a metal alkoxide....
- BenchChem. (2025).
- Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). (2024). NIH.
- ResearchGate. (n.d.).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC - NIH.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. (n.d.). PubMed.
- Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. (n.d.). PubMed.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- BenchChem. (n.d.). Synthesis routes of 3-Nitrobenzyl alcohol.
- PrepChem.com. (n.d.). Synthesis of trichloromethyl-3-nitrobenzyl alcohol.
- ResearchGate. (n.d.). Coupling of 2‐nitroanilines with benzyl alcohol. Reaction conditions:.
- 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. (2008). PubMed.
- ChemRxiv. (n.d.).
- Use of Inhibitors in the Study of MAP Kinases. (n.d.). PMC - NIH.
Sources
- 1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel 6-aryl substituted 4-anilinequinazoline derivatives as potential PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Technical Guide: Acid-Catalyzed Deprotection of 3-[(Tert-butoxy)methyl]aniline to Synthesize 3-Aminobenzyl Alcohol
Introduction: The Strategic Role of Tert-Butyl Ethers in Amine-Containing Intermediate Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the use of protecting groups is a cornerstone of molecular construction. The tert-butyl ether stands out as a robust and reliable protecting group for hydroxyl functionalities due to its steric hindrance and stability across a wide range of chemical conditions, particularly basic and nucleophilic environments.[1] This stability, however, is paired with a predictable lability under acidic conditions, allowing for a controlled and selective deprotection. This application note provides a comprehensive guide to the acid-catalyzed cleavage of the tert-butyl ether in 3-[(tert-butoxy)methyl]aniline, a key transformation that yields 3-aminobenzyl alcohol, a valuable bifunctional building block in drug discovery and materials science.
The synthesis of 3-aminobenzyl alcohol from its tert-butyl protected precursor is a critical step in various synthetic routes. The presence of both an amino and a hydroxyl group in the target molecule necessitates a carefully orchestrated deprotection strategy to avoid unwanted side reactions. This guide will delve into the mechanistic underpinnings of the deprotection process, provide detailed, field-tested protocols using common acidic reagents, and offer insights into the purification and characterization of the final product.
Mechanistic Rationale: The A-1 Pathway of Tert-Butyl Ether Cleavage
The acid-catalyzed deprotection of a tert-butyl ether proceeds through a unimolecular elimination (A-1 type) mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the leaving group potential of the alcohol. Subsequently, the carbon-oxygen bond cleaves to form a stable tertiary carbocation (the tert-butyl cation) and the desired alcohol. The tert-butyl cation is then neutralized, typically through deprotonation by the conjugate base of the acid to form isobutylene, a volatile gas.[2]
Caption: Acid-catalyzed deprotection of this compound.
Experimental Protocols
Two primary protocols are presented for the deprotection of this compound, utilizing either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane. The choice of reagent may depend on the scale of the reaction, the presence of other acid-sensitive functional groups, and downstream processing considerations.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and generally proceeds under mild conditions.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (5-10 eq) dropwise. An exothermic reaction may be observed. For larger scale reactions, cooling the flask in an ice bath during the addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate.
-
Slowly add saturated aqueous sodium bicarbonate solution to the stirred organic layer until effervescence ceases, indicating neutralization of the excess acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-aminobenzyl alcohol.
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a common and effective alternative to TFA.[3][4][5][6][7]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. The reaction may be gently heated to 40-50 °C to expedite the cleavage if necessary.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Carefully neutralize the aqueous layer by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude 3-aminobenzyl alcohol.
Purification and Characterization
Due to the polar nature of the amino and hydroxyl groups, 3-aminobenzyl alcohol can be challenging to purify. Column chromatography and recrystallization are the most common methods.
Purification by Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%) is often effective. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can help to prevent tailing of the amine on the acidic silica gel.
Purification by Recrystallization
Recrystallization can be an effective method to obtain highly pure 3-aminobenzyl alcohol.[8]
-
Solvent Systems: Suitable solvent systems for recrystallization include water, or a mixture of ethanol and water. Toluene can also be an effective solvent.
Characterization of 3-Aminobenzyl Alcohol
The identity and purity of the synthesized 3-aminobenzyl alcohol should be confirmed by standard analytical techniques.
| Parameter | Typical Value | Source |
| Molecular Weight | 123.15 g/mol | [9] |
| Melting Point | 92-95 °C | [10] |
| Appearance | White to off-white crystalline solid | |
| ¹H NMR (DMSO-d₆) | δ (ppm): 6.95 (t, 1H), 6.55 (d, 1H), 6.45 (d, 1H), 6.42 (s, 1H), 5.0 (t, 1H, OH), 4.96 (s, 2H, NH₂), 4.35 (d, 2H, CH₂) | [11][12] |
| ¹³C NMR | Expected signals for 6 aromatic carbons, 1 benzylic carbon | [13] |
| IR (KBr) | ν (cm⁻¹): ~3350 (O-H stretch), ~3200-3400 (N-H stretch), ~1600 (C=C aromatic stretch) | [9] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider increasing the amount of acid or extending the reaction time. Gentle heating can also be employed, but should be monitored carefully to avoid potential side reactions.
-
Formation of Side Products: The tert-butyl cation generated during the reaction can potentially alkylate the aniline ring, although this is generally a minor pathway. Using a scavenger such as anisole can mitigate this side reaction.
-
Difficult Purification: The polarity of 3-aminobenzyl alcohol can lead to difficulties in extraction and chromatography. Saturating the aqueous layer with sodium chloride during work-up can improve extraction efficiency. For column chromatography, deactivating the silica gel with triethylamine is highly recommended.
Conclusion
The acid-catalyzed deprotection of this compound is a reliable and efficient method for the synthesis of 3-aminobenzyl alcohol. By understanding the underlying reaction mechanism and carefully selecting the deprotection protocol and purification strategy, researchers can consistently obtain high yields of this important synthetic intermediate. The protocols and insights provided in this application note serve as a practical guide for scientists and professionals in drug development and chemical research, enabling the successful implementation of this key chemical transformation.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. [Link]
-
PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
-
ResearchGate. (2025). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
SpectraBase. (n.d.). 3-Aminobenzyl alcohol - Optional[1H NMR] - Spectrum. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization and Crystallization. [Link]
-
PubMed. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]
-
YouTube. (2015). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [Link]
-
PubChem. (n.d.). 3-Aminobenzyl alcohol. [Link]
-
Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. [Link]
- Google Patents. (n.d.).
Sources
- 1. tert-Butyl Ethers [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 3-Aminobenzyl alcohol | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Aminobenzyl alcohol Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 11. 3-Aminobenzylalcohol(1877-77-6) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 3-[(Tert-butoxy)methyl]aniline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for 3-[(Tert-butoxy)methyl]aniline in Advanced Synthesis
This compound is a valuable substituted aniline building block in medicinal chemistry and materials science. The presence of the tert-butoxy-methyl group offers a unique combination of steric bulk and potential for selective deprotection, making it a key intermediate in the synthesis of complex target molecules. However, like many substituted anilines, its synthesis can result in a mixture of structurally related impurities that can be challenging to remove. These impurities, which may include starting materials, over-alkylated byproducts, and oxidation products, can interfere with subsequent reactions, leading to lower yields, difficult purification of downstream products, and potentially misleading biological data.
This comprehensive guide provides a detailed overview of the most effective methods for the purification of this compound, grounded in the fundamental principles of organic chemistry. We will explore purification strategies based on the compound's likely physicochemical properties and the common impurities encountered during its synthesis. This document is intended to serve as a practical resource for researchers, enabling them to obtain high-purity this compound for their specific applications.
Understanding the Analyte: Physicochemical Properties and Impurity Profile
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₇NO | Based on chemical structure |
| Molecular Weight | 179.26 g/mol | Based on chemical structure[1] |
| Appearance | Colorless to pale yellow oil | Anilines are typically oils and tend to darken upon exposure to air and light due to oxidation. |
| Boiling Point | High boiling point (>250 °C at atm. pressure) | Substituted anilines generally have high boiling points. The presence of the tert-butoxy group will further increase this. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in non-polar solvents (e.g., hexanes) and water. | The aniline moiety provides some polarity, while the hydrocarbon portions of the molecule enhance solubility in organic solvents. |
| pKa (of the conjugate acid) | ~4-5 | The basicity of the aniline nitrogen is expected to be similar to other substituted anilines. |
Common Impurities in the Synthesis of Substituted Anilines:
The synthesis of compounds like this compound can lead to several impurities. For instance, the synthesis of o-tert-butylaniline can result in N-tert-butylaniline and di-tert-butylaniline as byproducts[2]. During drug development, the identification and synthesis of impurities are crucial for regulatory compliance[3].
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 3-aminobenzyl alcohol, isobutylene, or a tert-butyl source.
-
N-Alkylated Byproducts: Formation of N-{3-[(tert-butoxy)methyl]phenyl}-3-[(tert-butoxy)methyl]aniline.
-
Di-Alkylated Byproducts: Multiple alkylations on the aromatic ring.
-
Oxidation Products: Anilines are prone to oxidation, leading to colored impurities.[4]
Purification Strategies: A Comparative Overview
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Purification Method | Principle | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Excellent for removing non-volatile or significantly less volatile impurities. Scalable. | Not effective for separating impurities with similar boiling points. The compound may decompose if heated for prolonged periods, even under vacuum. |
| Flash Column Chromatography | Separation based on differential partitioning of components between a stationary phase and a mobile phase. | High resolution for separating closely related impurities. Applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive for large-scale purifications. |
| Recrystallization (as a salt) | Purification of a crystalline solid based on differences in solubility. | Can provide very high purity material. Cost-effective for large scales. | The free base is likely an oil, so conversion to a salt (e.g., hydrochloride) is necessary. This adds extra steps to the overall process. |
Detailed Protocols
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is often the most straightforward method for purifying high-boiling liquids like this compound from non-volatile impurities. By reducing the pressure, the boiling point of the compound is lowered, mitigating the risk of thermal decomposition.
Rationale: This method is ideal for a first-pass purification to remove baseline impurities and any high molecular weight byproducts. It is particularly effective if the main impurities are unreacted starting materials with significantly different boiling points. To prevent bumping, which is common in vacuum distillation due to large temperature gradients, magnetic stirring or the introduction of a fine stream of air or nitrogen is recommended.[5]
Experimental Workflow: Vacuum Distillation
Caption: Workflow for the purification of this compound by vacuum distillation.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a magnetic stirrer and a stir bar in the distillation flask.
-
Charging the Flask: To a round-bottom flask, add the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. The initial bubbling of dissolved gases should be allowed to subside before applying full vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect a forerun fraction, which will contain any low-boiling impurities. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the product at the given pressure.
-
Completion: Once the main fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
-
Analysis: Analyze the collected fractions for purity using an appropriate method such as GC-MS or ¹H NMR.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with similar polarities. For basic compounds like anilines, which can interact strongly with the acidic silica gel stationary phase, modifications to the mobile phase are often necessary to achieve good separation.[6]
Rationale: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the eluent system neutralizes the acidic sites on the silica gel.[7] This prevents the basic aniline from tailing and allows for sharper peaks and better separation from impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating a range of impurities.
Experimental Workflow: Flash Column Chromatography
Sources
- 1. 3-tert-butyl-N-methoxyaniline | C11H17NO | CID 153865839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
Analytical techniques for characterizing 3-[(Tert-butoxy)methyl]aniline derivatives
An Application Guide to the Analytical Characterization of 3-[(Tert-butoxy)methyl]aniline Derivatives
Authored by: A Senior Application Scientist
Introduction: The Structural Significance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in the development of a multitude of industrial and pharmaceutical compounds, including polymers, dyes, and therapeutic agents.[1][2] The specific class of this compound derivatives presents a unique combination of structural motifs: a primary aromatic amine, a flexible ether linkage, and a bulky tert-butyl group. This combination makes them valuable intermediates in organic synthesis and drug discovery. The aniline core provides a reactive site for further functionalization, while the tert-butoxymethyl group can influence solubility, steric interactions, and metabolic stability.
Given their potential application in regulated industries, the unambiguous confirmation of their structure, purity, and physicochemical properties is not merely an academic exercise but a critical requirement for quality control and regulatory submission. A single analytical technique is insufficient for this purpose. A comprehensive characterization relies on the synergistic application of multiple orthogonal techniques, each providing a unique piece of the structural puzzle.[1]
This guide provides an integrated analytical workflow for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound derivatives. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to analysis.
The Integrated Analytical Workflow
A logical and efficient characterization process is paramount. The workflow should begin with techniques that confirm successful synthesis and purity, followed by in-depth structural elucidation, and finally, characterization of solid-state and thermal properties.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic and Mass Spectrometric Analysis (LC-MS / GC-MS)
Application Note: The first step post-synthesis is to confirm the presence of the target compound and assess its purity. Liquid Chromatography (LC) and Gas Chromatography (GC) are powerful separation techniques, while Mass Spectrometry (MS) provides the crucial molecular weight information.[1] For aniline derivatives, LC is often preferred due to its versatility with non-volatile or thermally sensitive compounds.[3][4] However, if the specific derivative is sufficiently volatile and thermally stable, GC-MS offers excellent resolution.[5] The choice between LC-MS and GC-MS is therefore the first critical decision.
The tert-butoxy group makes these derivatives amenable to Electrospray Ionization (ESI) in positive mode, as the aniline nitrogen is readily protonated to form the [M+H]⁺ ion.[1] Analysis of the fragmentation pattern can provide initial structural confirmation, such as the characteristic loss of the tert-butyl group.
Protocol 1: Reversed-Phase HPLC for Purity Assessment
This protocol is designed for determining the purity of the synthesized product and identifying any non-volatile impurities.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution is recommended for separating compounds with different polarities.
-
Solvent A: Water with 0.1% Formic Acid (promotes protonation for MS).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Detection: UV at 254 nm, where the aniline aromatic ring exhibits strong absorbance.[6]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Retention time should be consistent across injections.
-
| Parameter | Recommended Setting | Rationale |
| Column | Discovery® C18 (15 cm x 4.6 mm, 5 µm) | Excellent retention and separation for aromatic compounds.[6] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is compatible with MS detection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension.[6] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity.[6] |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
| Detector | UV, 254 nm | High absorbance wavelength for the aniline chromophore.[6] |
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
This protocol is typically performed in-line with HPLC (LC-MS).
-
Instrumentation and Conditions:
-
Mass Spectrometer: ESI source coupled to a quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.[1]
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Range: m/z 100-500 (to cover the expected molecular ion and potential fragments).
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to manufacturer guidelines to achieve stable spray and maximum ion intensity.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₇NO, MW = 179.26 g/mol ), this peak should appear at m/z 180.14.[7]
-
Analyze for characteristic fragment ions. A prominent fragment would be the loss of the tert-butyl group (57 Da), resulting in an ion at m/z 122.08. Another possibility is the loss of the entire tert-butoxy group (73 Da).
-
Spectroscopic Structural Elucidation
Application Note: Once purity and molecular weight are confirmed, spectroscopy provides the definitive molecular structure. Nuclear Magnetic Resonance (NMR) reveals the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups.[1][8] For this compound, NMR is indispensable for confirming the meta substitution pattern on the aromatic ring and the connectivity of the side chain. FTIR will clearly show the N-H stretches of the primary amine and the C-O-C stretch of the ether.
Protocol 3: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Ensure the sample is fully dissolved. If needed, briefly vortex or sonicate.
-
Transfer the solution to a clean NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: 300-600 MHz NMR Spectrometer.
-
¹H NMR Parameters:
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.[1]
-
Spectral Width: ~ -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
-
Data Processing and Interpretation:
-
Process the raw data using Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Expected ¹H NMR Signals:
-
Aromatic Protons: 4 protons in the ~6.5-7.2 ppm region, exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted ring.
-
-O-CH₂-Ar Protons: A singlet at ~4.4-4.6 ppm, integrating to 2H.
-
-NH₂ Protons: A broad singlet around ~3.5-4.0 ppm, integrating to 2H. Position can vary with concentration and solvent.
-
tert-Butyl Protons: A sharp singlet at ~1.3 ppm, integrating to 9H.
-
-
Expected ¹³C NMR Signals:
-
Aromatic Carbons: 6 signals in the ~110-150 ppm range.
-
-O-C(CH₃)₃ Carbon: A quaternary carbon signal around 75 ppm.
-
-O-CH₂-Ar Carbon: A signal around 65-70 ppm.
-
-C(CH₃)₃ Carbons: A signal around 28 ppm.
-
-
Protocol 4: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[1]
-
Liquid/Oily Samples: Acquire the spectrum using Attenuated Total Reflectance (ATR) by placing a drop of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Amine (N-H) | Scissoring Bend | 1590 - 1650 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
| Aliphatic (C-H) | Stretch (from tert-butyl & CH₂) | 2850 - 2980 |
Solid-State and Thermal Characterization
Application Note: For drug development and materials science, understanding the solid-state properties is critical. Single-Crystal X-ray Diffraction (SCXRD) provides the absolute, unambiguous three-dimensional atomic arrangement, which is the gold standard for structural confirmation.[12][13] It reveals precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[14] When single crystals are not available, Powder X-ray Diffraction (PXRD) can be used to assess crystallinity and identify different polymorphic forms.[15]
Thermal analysis, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on melting point, phase transitions, and thermal stability.[16][17] This data is vital for determining appropriate storage and handling conditions.
Protocol 5: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth (The Critical Step):
-
Obtaining high-quality single crystals is often the most challenging part.[12]
-
Slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.
-
Other techniques include vapor diffusion and slow cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[12]
-
Use a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[12]
-
Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.[13]
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or other algorithms to generate an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-precision molecular structure.
-
Caption: General experimental workflow for SCXRD.
Protocol 6: Thermal Analysis (DSC/TGA)
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into a clean aluminum pan.
-
Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape during TGA).
-
-
Instrumentation and Conditions:
-
DSC:
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow into or out of the sample.
-
-
TGA:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen or air atmosphere.
-
Record the sample mass as a function of temperature.[16]
-
-
-
Data Analysis:
-
DSC: The melting point (Tm) is identified as the peak of the endothermic event. Other phase transitions may also be observed.
-
TGA: The onset of mass loss indicates the beginning of thermal decomposition. The TGA curve provides a profile of the material's thermal stability.
-
Conclusion
The characterization of this compound derivatives requires a methodical, multi-technique approach. By integrating chromatography, mass spectrometry, NMR and IR spectroscopy, X-ray diffraction, and thermal analysis, researchers can build a complete and validated profile of these important chemical entities. This comprehensive data package is essential for ensuring the identity, purity, structure, and stability of the synthesized compound, forming a solid foundation for its application in research and development.
References
- BenchChem. (2025). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. BenchChem.
- BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- Ptasiewicz-Bak, H., & Leciejewicz, J. (2012).
- Chen, S., et al. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection.
- BenchChem. (2025).
- BenchChem. (2025).
- Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC.
- Dasgupta, A., et al. (1998).
- ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline....
- Paulson, G. D., & Portnoy, J. W. (1978). Mass spectra of aniline glucuronides. Biomedical Mass Spectrometry.
- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- HELIX Chromatography. HPLC Methods for analysis of Aniline (herbicide precursor).
- Dhir, A., et al. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Sigma-Aldrich. HPLC Analysis of Aniline Homologs on Discovery® C18. Sigma-Aldrich.
- Bensalah, N., et al. (2014).
- ResearchGate. FTIR Spectrum of Aniline Monomer The FTIR spectrum for synthesized PANi....
- Shaglaeva, N. S., et al. (2021).
- Shaglaeva, N. S., et al. (2021).
- Shaglaeva, N. S., et al. (2021).
- ResearchGate. Structural Chemistry of Anilines.
- ResearchGate. a: FTIR Spectra of Aniline.
- ResearchGate. (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of....
- ResearchGate. NMR Spectra of Anilines | Request PDF.
- Saraswat, V. K., et al. (2014). Thermal and Mechanical Characterization of Aniline-Formaldehyde Copolymer. AIP Conference Proceedings.
- Mary, S. S., & Raj, A. D. S. (2020). A brief review on aniline and its derivatives.
- Dogar, C., et al. (2016). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Acta Physica Polonica A.
- MDPI. Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.
- Wankhade, D. S., et al. (2012). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. Research Journal of Chemical Sciences.
- EPA.
- Wikipedia. X-ray crystallography. Wikipedia.
- BenchChem. A Comprehensive Technical Guide to 3-Chloro-4-(3-methylbutoxy)aniline. BenchChem.
- Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
- PubChemLite. This compound (C11H17NO). PubChemLite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. d-nb.info [d-nb.info]
- 4. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Analysis of Aniline Homologs on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. X-ray powder diffraction studies of aniline derivatives | Powder Diffraction | Cambridge Core [cambridge.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: A Guide to the Boc Protection of Anilines
Introduction: The Strategic Importance of Boc Protection for Anilines
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, valued for its robustness, ease of introduction, and mild removal conditions.[1][2] For anilines, which are key structural motifs in countless active pharmaceutical ingredients, the Boc group serves to temper their nucleophilicity and basicity, thereby preventing unwanted side reactions during subsequent synthetic steps.[1][3]
The primary reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride.[1][4] The resulting N-aryl carbamates exhibit remarkable stability across a wide spectrum of reaction conditions, including exposure to most nucleophiles and bases.[2][5] Critically, the Boc group is orthogonal to many other common protecting groups. For instance, it remains intact under the basic conditions used to cleave Fmoc groups and is resistant to the catalytic hydrogenation that removes Cbz groups, making it an invaluable tool in complex, multi-step syntheses.[1][6]
This guide provides an in-depth exploration of the reagents, conditions, and mechanisms for the Boc protection of anilines, offering field-proven protocols and explaining the causality behind critical experimental choices.
The Reaction Mechanism: A Tale of Two Pathways
The Boc protection of an aniline is a nucleophilic acyl substitution reaction. The reaction is initiated when the lone pair of electrons on the aniline's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][7] This leads to a transient tetrahedral intermediate, which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group subsequently decomposes into the thermodynamically stable byproducts, gaseous carbon dioxide and tert-butanol (or tert-butoxide).[1][7]
The reaction can proceed with or without a base, and understanding both pathways is key to optimizing reaction conditions.[1]
Base-Free Mechanism
In the absence of an external base, the aniline starting material or the tert-butyl carbonate leaving group acts as the base to deprotonate the ammonium intermediate. The liberated tert-butyl carbonate then decomposes as described.[7] This pathway is often sufficient for many anilines, especially when facilitated by specific solvent effects.
Caption: Base-Free Boc Protection Mechanism.
Base-Mediated Mechanism
For less nucleophilic anilines (e.g., those bearing electron-withdrawing groups), or to accelerate the reaction, an external base like triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate is often employed.[8][9][10] The base facilitates the deprotonation of the positively charged amine in the intermediate, accelerating the collapse of the tetrahedral intermediate and driving the reaction forward.[8]
Caption: Base-Mediated Boc Protection Mechanism.
A critical safety note for both pathways is the evolution of carbon dioxide gas. Reactions should never be conducted in a sealed vessel to avoid pressure build-up. [7][8][11]
A Comparative Analysis of Reagents and Conditions
The choice of reagents and conditions is dictated by the specific properties of the aniline substrate, particularly its nucleophilicity. While aliphatic amines often react rapidly with (Boc)₂O, anilines can be more sluggish, sometimes necessitating catalysts or modified conditions.[12][13]
The Role of Solvents
-
Aprotic Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and acetonitrile are standard solvents that effectively solubilize the reactants.[10][11] In these systems, a base is often required for efficient conversion of less reactive anilines.
-
Alcoholic Solvents : A significant finding is the rate-enhancing effect of alcoholic solvents like methanol.[12][14] Quantum mechanics modeling suggests that methanol acts as a bridge, forming hydrogen bonds with both a carbonyl oxygen on the Boc anhydride and the N-H of the aniline. This stabilizes the transition state, lowering the activation energy and accelerating the reaction, often obviating the need for a base.[12][14] Kinetic studies have shown the reaction in methanol to be up to 70-fold faster than in chloroform.[12][14]
-
Aqueous & Solvent-Free Conditions : In line with green chemistry principles, catalyst-free N-Boc protection in water has been shown to be highly effective and chemoselective, preventing side products like isocyanates or ureas.[2][5] Additionally, heterogeneous catalysts such as Amberlyst-15 or iodine allow for efficient, solvent-free reactions at room temperature, simplifying work-up to a simple filtration.[5][6]
Catalysis: Overcoming Low Reactivity
-
Bases : For electron-poor anilines, a base is often essential. DMAP is a particularly effective nucleophilic catalyst, while non-nucleophilic bases like TEA or NaHCO₃ are also common.[9][10]
-
Heterogeneous Acid Catalysts : Solid-supported acids like Amberlite-IR 120 or Amberlyst-15 have emerged as highly efficient, recyclable catalysts.[6] They can provide quantitative yields in minutes at room temperature, even under solvent-free conditions.[6]
Data Summary: Conditions for N-Boc Protection of Aniline
| Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Amberlite-IR 120 | Dichloromethane | Room Temp. | 3 min | 95 | [6] |
| Amberlite-IR 120 | Solvent-Free | Room Temp. | < 1 min | 99 | [6] |
| None | Methanol | Room Temp. | < 1 min | >95 | [12][14] |
| DMAP | CH₂Cl₂ | Room Temp. | 1 h | 95 | [15] |
| None | Water/Acetone | Room Temp. | 10 min | 94 | [2] |
| Iodine (catalytic) | Solvent-Free | Room Temp. | 15 min | 96 | [5] |
Experimental Protocols
The following protocols are designed to be self-validating systems for researchers, providing detailed, step-by-step methodologies for common scenarios.
Protocol 1: Standard Protection of Aniline using DMAP
This protocol is a robust method for a wide range of anilines, utilizing the catalytic power of DMAP.
Materials:
-
Aniline (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the aniline (1.0 equiv) and DMAP (0.1 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the stirring aniline solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel if necessary.
Protocol 2: Accelerated Methanol-Mediated Protection
This green and efficient protocol leverages the catalytic effect of methanol, avoiding the need for a base and simplifying work-up.
Materials:
-
Aniline (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve the aniline (1.0 equiv) in methanol in a round-bottom flask.
-
Add (Boc)₂O (1.05 equiv) to the solution at room temperature. A slight exotherm and gas evolution (CO₂) may be observed.
-
Stir the mixture at room temperature. The reaction is often complete in under 30 minutes. Monitor by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
The resulting residue is often of high purity. If needed, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure N-Boc aniline.
Protocol 3: Solvent-Free Protection with Heterogeneous Catalysis
This protocol is ideal for green chemistry applications, offering high yields, short reaction times, and a simple filtration-based work-up.[6]
Materials:
-
Aniline (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv)
-
Amberlyst-15 (15% w/w)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Na₂SO₄
Procedure:
-
To a flask containing Amberlyst-15 (15% w/w relative to the amine), add the aniline (1.0 equiv).
-
Add (Boc)₂O (1.0 equiv) and stir the mixture vigorously at room temperature.
-
The reaction is typically complete within 1-5 minutes. Monitor by TLC by taking a small aliquot and dissolving it in DCM.
-
Once complete, add DCM to the mixture to dissolve the product.
-
Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with DCM, dried, and reused.
-
Combine the filtrates and concentrate under reduced pressure to afford the N-Boc aniline, typically in excellent purity.
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of N-Boc protected anilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. Alcohol Speed up Boc Protection of Primary Amines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to the Synthesis of Substituted Anilines Utilizing Boc Protection
Introduction: The Strategic Importance of Substituted Anilines and the Role of Boc Protection
Substituted anilines are a cornerstone of modern medicinal chemistry and drug development. This privileged scaffold is present in a vast array of therapeutic agents, contributing to their pharmacological activity and pharmacokinetic properties. The synthesis of these complex molecules, however, often requires a nuanced approach to manage the reactivity of the aniline amino group. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool in this context, offering a robust and versatile strategy to temporarily mask the aniline's nucleophilicity, thereby enabling selective modifications of the aromatic ring.
This comprehensive guide provides an in-depth exploration of the synthesis of substituted anilines using Boc protection. We will delve into the underlying chemical principles, provide detailed and field-proven experimental protocols, and showcase the application of this methodology in advanced synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique in their synthetic endeavors.
Part 1: The Chemistry of Boc Protection and Deprotection of Anilines
The strategic use of the Boc protecting group hinges on its straightforward installation and facile, yet selective, removal under acidic conditions. Understanding the mechanisms governing these transformations is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Mechanism of Boc Protection
The protection of anilines is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the Boc anhydride. The presence of a base is often employed to deprotonate the resulting positively charged intermediate, driving the reaction to completion. While the reaction can proceed without a base, particularly with more nucleophilic anilines, a base is generally recommended for less reactive or electron-poor anilines to ensure efficient conversion.[1][2] Interestingly, alcoholic solvents like methanol have been shown to accelerate the Boc protection of aromatic amines even in the absence of a base, likely by stabilizing the transition state through hydrogen bonding.[3]
Figure 1: Boc Protection Mechanism. A schematic representation of the nucleophilic attack of aniline on di-tert-butyl dicarbonate, leading to the formation of a Boc-protected aniline.
The Mechanism of Boc Deprotection
The removal of the Boc group is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] The mechanism involves the protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free aniline.
Figure 2: Boc Deprotection Mechanism. The acid-catalyzed removal of the Boc group, proceeding through a protonated intermediate and subsequent decarboxylation to yield the free aniline.
Part 2: Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for the Boc Protection of an Aniline
This protocol describes a standard method for the N-tert-butyloxycarbonylation of anilines using di-tert-butyl dicarbonate and a base.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aniline | Reagent | Varies | --- |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Major Chemical Suppliers | Can be a solid or liquid depending on purity and temperature.[4] |
| Triethylamine (NEt₃) or 4-(Dimethylamino)pyridine (DMAP) | Reagent | Major Chemical Suppliers | DMAP is a more potent catalyst. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Major Chemical Suppliers | Ensure solvent is dry. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS | --- | For workup. |
| Brine (Saturated aqueous NaCl) | ACS | --- | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS | --- | For drying. |
Step-by-Step Protocol:
-
To a solution of the aniline (1.0 equiv) in the chosen solvent (e.g., DCM, approximately 0.2 M), add the base (1.2 equiv of NEt₃ or 0.1 equiv of DMAP).
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc protected aniline.
Protocol 2: General Procedure for the Acidic Deprotection of a Boc-Protected Aniline
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc Protected Aniline | --- | Synthesized in-house | --- |
| Trifluoroacetic acid (TFA) | Reagent | Major Chemical Suppliers | Highly corrosive, handle with care in a fume hood.[5][6] |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Suppliers | --- |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS | --- | For workup. |
| Brine (Saturated aqueous NaCl) | ACS | --- | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS | --- | For drying. |
Step-by-Step Protocol:
-
Dissolve the N-Boc protected aniline (1.0 equiv) in DCM (approximately 0.1 M).
-
To this solution, add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting aniline can be purified by flash column chromatography or crystallization if necessary.
Part 3: Application in the Synthesis of Substituted Anilines: Suzuki-Miyaura Cross-Coupling
The true utility of Boc-protected anilines lies in their ability to serve as versatile intermediates for the synthesis of more complex molecules. The Boc group's stability to a wide range of reaction conditions, including many cross-coupling reactions, allows for the selective functionalization of the aromatic ring.[7][8] A prime example is the Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds.
In this workflow, a bromo-substituted N-Boc aniline is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce a new substituent onto the aromatic ring. The Boc protecting group remains intact during the coupling reaction and can be subsequently removed to yield the desired substituted aniline.
Figure 3: Suzuki-Miyaura Coupling Workflow. A representative workflow illustrating the synthesis of a substituted aniline via a Suzuki-Miyaura cross-coupling of a Boc-protected bromoaniline, followed by deprotection.
Part 4: Troubleshooting and Safety Considerations
Troubleshooting Common Issues:
-
Incomplete Boc Protection: If the protection reaction stalls, consider increasing the amount of (Boc)₂O, adding a catalytic amount of DMAP, or gently heating the reaction mixture. Ensure the aniline starting material is pure and the solvent is anhydrous. For particularly electron-deficient anilines, longer reaction times or alternative protection strategies may be necessary.[2]
-
Low Yields in Deprotection: Incomplete deprotection can occur if an insufficient amount of acid is used or if the reaction time is too short. If the substrate is sensitive to strong acid, consider alternative, milder deprotection methods.
-
Side Reactions during Suzuki Coupling: The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. If side reactions such as debromination or homocoupling are observed, screening of different reaction conditions is recommended. It's important to note that some bases used in Suzuki couplings can lead to the deprotection of the Boc group.[9]
Safety Considerations:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is flammable and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10][11][12][13]
-
Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid that can cause severe burns to the skin and eyes and is harmful if inhaled.[14] It should always be handled in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[6][15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
References
-
Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- (Note: The initial search provided a reference related to quinazolinones which, while relevant to the broader application, is not directly cited in the core protocols of this document to maintain focus.)
-
Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. [Link]
- (Duplic
-
Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(18), 4874–4877. [Link]
-
Snieckus, V., & Wang, X. (1995). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 60(18), 5870-5871. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
-
Organic Chemistry Portal. Trifluoroacetic Acid (TFA). [Link]
- (Note: The initial search provided a reference related to aminomethyltrifluoroborates which, while relevant to Suzuki reactions, is not directly cited in the core protocols of this document to maintain focus.)
- (Note: The initial search provided a reference on the environmental aspects of TFA, which is not directly relevant to the synthetic protocols described herein.)
- (Note: This reference from ResearchGate is a figure from reference 1 and is not cited separ
- (Note: The initial search provided a reference on bioisosteres of anilines, which is beyond the scope of this general guide.)
- (Note: The initial search provided a reference on ortho-bromoanilines, which is relevant but not directly cited to maintain a general protocol.)
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
Reddit. (2021). base free suzuki coupling ?[Link]
-
Oreate AI. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). [Link]
- (Note: The initial search provided a reference on thermal deprotection, which is an alternative method not covered in this general guide.)
- (Note: This reference from ResearchGate is a figure from reference 1 and is not cited separ
- (Note: The initial search provided a reference with a specific synthetic example which is not directly cited to maintain a general protocol.)
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- (Note: The initial search provided a reference on C-H borylation, which is a more advanced topic not covered in this general guide.)
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]
-
Novachem. Di-tert-butyl dicarbonate. [Link]
- (Note: This reference is a duplic
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 6. carlroth.com [carlroth.com]
- 7. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. dl.novachem.com.au [dl.novachem.com.au]
- 14. amherst.edu [amherst.edu]
- 15. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Anilines
Welcome to our dedicated technical support center for the Boc protection of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this common yet sometimes challenging transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical experience. Our goal is to empower you to overcome common side reactions and achieve clean, efficient, and reproducible results.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.
Q1: I'm observing a significant amount of a di-Boc-protected aniline byproduct. How can I favor mono-protection?
A1: The formation of N,N-di-Boc-aniline is a common side reaction, particularly with electron-rich anilines or when using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). The mono-Boc-protected aniline, while less nucleophilic than the starting aniline, can still react with a second molecule of Boc anhydride (Boc₂O), especially under forcing conditions or with highly activated reagents.
Mechanistic Insight:
The reaction proceeds through the nucleophilic attack of the aniline on Boc₂O. While the initial N-Boc product is sterically more hindered and electronically less reactive, a second addition can occur. DMAP accelerates this side reaction by forming a highly reactive N-Boc-pyridinium intermediate, which is more susceptible to attack by the mono-Boc-aniline.[1][2]
Visualizing the Reaction Pathways:
Caption: Desired mono-Boc protection versus the side reaction leading to di-Boc-aniline.
Troubleshooting and Optimization Protocols:
To favor the formation of the mono-Boc product, consider the following strategies:
| Strategy | Rationale | Experimental Protocol |
| Stoichiometry Control | Limiting the amount of the Boc-protecting agent is the most direct way to prevent the second addition. | 1. Dissolve the aniline (1.0 equiv.) in a suitable solvent (e.g., THF, CH₂Cl₂, or acetonitrile).2. Add a mild base (e.g., NaHCO₃ or Et₃N, 1.5-2.0 equiv.).3. Slowly add a solution of Boc₂O (1.0-1.1 equiv.) in the same solvent at 0 °C or room temperature.4. Monitor the reaction by TLC or LC-MS until the starting aniline is consumed. |
| Avoid DMAP with Electron-Rich Anilines | DMAP is a potent catalyst that can accelerate the formation of the di-Boc product, especially with anilines bearing electron-donating groups. | For electron-rich anilines, omit DMAP from the reaction mixture. If the reaction is sluggish, consider gentle heating (40-50 °C) before adding a catalyst. |
| pH Control for Diamines | For substrates containing multiple amine groups of differing basicity, such as aromatic and aliphatic amines, pH control can achieve selective protection.[3] | 1. Dissolve the diamine in a mixture of 1,4-dioxane and 10% aqueous acetic acid.2. Adjust the pH to ~4.5. At this pH, the more basic aliphatic amine is protonated and less reactive.3. Add Boc₂O to selectively protect the less basic aromatic amine.[3] |
Q2: My reaction is sluggish, and I have a significant amount of unreacted starting material, especially with my electron-deficient aniline. What can I do?
A2: Electron-deficient anilines, those bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), are poor nucleophiles, which can lead to slow or incomplete reactions. Increasing the reaction's kinetics without promoting side reactions is key.
Causality:
The lone pair of electrons on the nitrogen of an electron-deficient aniline is less available for nucleophilic attack due to delocalization into the electron-poor aromatic ring.[4]
Strategies for Enhancing Reactivity:
| Strategy | Rationale | Experimental Protocol |
| Catalysis with DMAP | For electron-deficient anilines, DMAP can be a beneficial catalyst to accelerate the reaction without a high risk of di-Boc formation due to the already low nucleophilicity of the mono-Boc product. | 1. Dissolve the electron-deficient aniline (1.0 equiv.) and DMAP (0.1-0.2 equiv.) in an aprotic solvent (e.g., THF, CH₂Cl₂).2. Add a base (e.g., Et₃N, 2.0 equiv.).3. Add Boc₂O (1.1-1.2 equiv.) and stir at room temperature. If the reaction is still slow, gentle heating may be required. |
| Elevated Temperatures | Increasing the temperature can provide the necessary activation energy for the reaction to proceed. | 1. Dissolve the aniline and Boc₂O in a high-boiling aprotic solvent like DMF or dioxane.2. Heat the reaction mixture to 50-80 °C and monitor its progress. |
| Use of a More Reactive Boc Reagent | Reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more effective for protecting less nucleophilic amines.[5] | 1. Dissolve the aniline (1.0 equiv.) in 50% aqueous dioxane or acetone.2. Add triethylamine (1.5 equiv.) followed by Boc-ON (1.1 equiv.).3. Stir at room temperature until the reaction is complete. The oxime byproduct can be easily removed by extraction.[5] |
Q3: I'm observing a significant amount of a urea byproduct in my reaction with a sterically hindered aniline. What is the cause and how can I prevent it?
A3: The formation of urea byproducts is more prevalent with sterically hindered anilines and at elevated temperatures. This side reaction proceeds through the formation of an isocyanate intermediate.
Mechanistic Insight:
At higher temperatures, Boc₂O can decompose to form tert-butyl isocyanate. This highly electrophilic intermediate can then be trapped by the aniline to form a urea derivative. Steric hindrance around the nitrogen of the aniline can disfavor the direct attack on Boc₂O, making the isocyanate pathway more competitive.
Visualizing the Urea Formation Pathway:
Caption: Formation of urea byproduct via an isocyanate intermediate.
Preventative Measures:
| Strategy | Rationale | Experimental Protocol |
| Lower Reaction Temperature | Running the reaction at or below room temperature minimizes the thermal decomposition of Boc₂O to the isocyanate. | Conduct the Boc protection at 0 °C or room temperature. If the reaction is slow, consider using a catalyst rather than increasing the temperature. |
| Alternative Boc Reagents | Reagents like Boc-ON are less prone to forming isocyanate intermediates.[6] | Utilize Boc-ON under the conditions described in the previous section for electron-deficient anilines. |
| Pre-deprotonation of the Aniline | For very hindered anilines, deprotonation with a strong, non-nucleophilic base can increase nucleophilicity and favor the direct reaction with Boc₂O. | 1. Dissolve the sterically hindered aniline in an anhydrous aprotic solvent like THF.2. Cool to 0 °C and add a strong base such as NaH or NaHMDS (1.1 equiv.).3. After gas evolution ceases, add Boc₂O (1.1 equiv.) and allow the reaction to proceed at 0 °C to room temperature. |
Frequently Asked Questions (FAQs)
Q: What are the most common reagents for Boc protection of anilines and their pros and cons?
A:
| Reagent | Pros | Cons |
| Di-tert-butyl dicarbonate (Boc₂O) | Readily available, inexpensive, and generally effective. The byproducts (CO₂ and tert-butanol) are volatile and easily removed. | Can lead to di-Boc formation, especially with catalysts. Can form urea byproducts at higher temperatures. Less reactive with electron-deficient anilines. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | More reactive than Boc₂O, making it suitable for less nucleophilic anilines.[5] The oxime byproduct is easily removed by extraction.[5] | More expensive than Boc₂O. |
| N-(tert-Butoxycarbonyloxy)succinimide (Boc-OSu) | A stable, crystalline solid that is easy to handle. | Generally less reactive than Boc₂O. |
| tert-Butyl azidoformate (Boc-N₃) | Historically used, but less common now. | Potentially explosive and requires careful handling. |
Q: How does the solvent affect the Boc protection of anilines?
A: The choice of solvent can significantly impact the reaction rate and outcome.
-
Aprotic solvents like tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and acetonitrile (MeCN) are commonly used and are generally good choices for a wide range of anilines.
-
Protic solvents like methanol can sometimes accelerate the Boc protection of aromatic amines by stabilizing the transition state through hydrogen bonding.
-
For poorly soluble anilines, polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane can be used, often in conjunction with heating.
-
Water can be used as a co-solvent, particularly in biphasic systems with a base like NaHCO₃, which can simplify the workup.[7] A catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported to give N-t-Boc derivatives chemoselectively without side products like isocyanate, urea, or N,N-di-t-Boc.[6]
Q: Can I selectively protect an aromatic amine in the presence of an aliphatic amine?
A: Yes, this is achievable due to the significant difference in basicity (and nucleophilicity) between aromatic and aliphatic amines. A method leveraging the pKa difference involves conducting the reaction in 10% aqueous acetic acid and 1,4-dioxane at a pH of 4.5.[3] Under these acidic conditions, the more basic aliphatic amine is protonated and thus rendered non-nucleophilic, allowing for the selective Boc protection of the less basic aromatic amine.[3]
References
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. DOI: 10.1055/s-0028-1083290. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Available at: [Link]
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Strategies for Aniline Synthesis—Avoiding Di-Boc Protection
Welcome to our dedicated technical support center for organic synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges in aniline synthesis, specifically concerning the use of protecting groups. While the di-tert-butyloxycarbonyl (di-Boc) group is a common protecting agent, its application can sometimes lead to undesired side reactions or complications in subsequent synthetic steps. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges, offering alternative strategies to achieve clean, high-yield aniline synthesis.
Troubleshooting Guide: Navigating Common Issues in Aniline Protection
This section addresses specific problems that may arise during aniline synthesis when attempting to avoid di-Boc protection. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: My primary aniline is undergoing di-alkylation or over-reaction with electrophiles. How can I achieve selective mono-protection?
Answer: This is a frequent challenge stemming from the high nucleophilicity of the aniline nitrogen. While di-Boc is one solution, several other protecting groups can effectively ensure mono-substitution.
-
Carbamates (Cbz, Fmoc): Carbamate protecting groups like Carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) are excellent alternatives.[1] They are readily installed and effectively reduce the nucleophilicity of the nitrogen atom by delocalizing the lone pair through resonance.[2][3]
-
Expert Insight: The choice between Cbz and Fmoc often depends on the overall synthetic strategy. Cbz is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation, which is a mild deprotection method.[3] Fmoc, on the other hand, is stable to acid and hydrogenation but is cleaved under basic conditions, offering an orthogonal deprotection strategy.[1][4]
-
-
Sulfonamides (Ts, Ns): Sulfonyl groups like tosyl (Ts) and nosyl (Ns) are robust protecting groups that are stable to a wide range of acidic and basic conditions.[5][6]
-
Causality: The strong electron-withdrawing nature of the sulfonyl group significantly decreases the basicity and nucleophilicity of the aniline nitrogen.[6][7]
-
Troubleshooting: A common issue with tosylamides is the harsh conditions required for their removal.[5] Nosylamides offer a milder deprotection alternative, as they can be cleaved with a nucleophile like a thiolate.[6]
-
-
Acetylation: Converting the aniline to an acetanilide is a classic and effective method to moderate its reactivity.[8][9] The acetyl group can be easily removed by acidic or basic hydrolysis.[9] This approach is particularly useful for controlling electrophilic aromatic substitution reactions on the aniline ring.[8][10]
Issue 2: My aniline substrate is sensitive to the harsh acidic or basic conditions required for deprotection of common protecting groups. What are my options?
Answer: This is a critical consideration in multi-step synthesis where sensitive functional groups must be preserved. The key is to choose a protecting group with orthogonal deprotection conditions.
-
Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions but can be selectively removed in the presence of a palladium(0) catalyst.[11] This provides an excellent orthogonal strategy when other acid- or base-labile groups are present.
-
Benzyl (Bn): Benzyl groups can be introduced under basic conditions and are stable to a range of reagents.[12][13] Deprotection is typically achieved through catalytic hydrogenolysis (e.g., Pd/C, H₂), which is a very mild method.[3]
-
Field Insight: While effective, care must be taken to avoid over-benzylation. Using a stoichiometric amount of benzyl halide and a suitable base can help achieve mono-benzylation.
-
-
Trifluoroacetyl: The trifluoroacetyl group can be introduced under mild conditions and is more readily cleaved by hydrolysis than a simple acetyl group.[14][15][16] This can be a useful alternative when milder deprotection is required.
Issue 3: I am observing low yields and side products during my protection reaction. How can I optimize the reaction conditions?
Answer: Low yields and side reactions often point to issues with the choice of reagents, solvent, or reaction temperature.
-
Base Selection: The choice of base is crucial. For sulfonylation of anilines, a non-nucleophilic, sterically hindered base like 2,6-lutidine can give improved results compared to triethylamine.[5]
-
Catalyst Use: For carbamate protection, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]
-
Solvent Effects: The solvent can influence the reactivity of both the aniline and the protecting group reagent. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For some chemoselective protections, using a specific solvent system like 10% aqueous acetic acid in 1,4-dioxane can be beneficial.[17]
-
Temperature Control: For highly exothermic reactions, such as those involving acid chlorides, adding the reagent at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of byproducts.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and use of aniline protecting groups, moving beyond the specific troubleshooting scenarios.
Q1: What are the key factors to consider when choosing an alternative to di-Boc protection for anilines?
A1: The selection of an appropriate protecting group is a critical strategic decision in organic synthesis. The main factors to consider are:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps in your synthesis.[4]
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and under conditions that do not affect other functional groups in the molecule.[4]
-
Orthogonality: If multiple protecting groups are present in the molecule, they should be removable under different, non-interfering conditions.[4][18]
-
Substrate Compatibility: The chosen protecting group and the conditions for its introduction and removal must be compatible with the overall functionality of your aniline substrate.
Q2: How can I selectively protect an aromatic amine in the presence of an aliphatic amine?
A2: This can be achieved by exploiting the difference in basicity (pKa) between aromatic and aliphatic amines. Aromatic amines are significantly less basic than aliphatic amines. By carefully controlling the pH of the reaction medium, it is possible to protonate the more basic aliphatic amine, rendering it non-nucleophilic, while the aromatic amine remains free to react with the protecting group reagent. A procedure using 10% aqueous acetic acid and 1,4-dioxane at a pH of 4.5 has been shown to be effective for the selective protection of aromatic amines.[17]
Q3: Are there any "green" or more environmentally friendly options for aniline protection and deprotection?
A3: Yes, the field of green chemistry is continuously providing new methodologies. For instance, a chemoselective protection of anilines as N-TBS (tert-butyldimethylsilyl) derivatives has been developed using the environmentally friendly solvent 2-methyltetrahydrofuran.[19] A notable feature of this method is the remarkably mild deprotection, which can be achieved by simple treatment with silica gel in an ethanol-water mixture.[19]
Q4: My aniline is prone to oxidation, leading to dark-colored reaction mixtures. How can a protecting group help?
A4: Aniline and its derivatives can be susceptible to oxidation, often resulting in the formation of colored impurities.[8] Protecting the amino group, for example by acetylation to form an acetanilide, makes the substrate less prone to oxidation.[8] The electron-withdrawing nature of the acetyl group reduces the electron density on the aromatic ring, making it less susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent air oxidation.[8]
Summary of Alternative Protecting Groups for Anilines
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C | Stable to acid/base; mild, orthogonal deprotection.[1][3] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine, DBU (Base) | Stable to acid/hydrogenation; base-labile.[1][4] |
| p-Toluenesulfonyl | Tosyl, Ts | TsCl | Strong acid or reducing agents | Very stable; harsh deprotection.[5] |
| o-Nitrobenzenesulfonyl | Nosyl, Ns | NsCl | Thiophenol, K₂CO₃ | Stable; mild nucleophilic deprotection.[6] |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis | Moderates reactivity; less prone to oxidation.[9] |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(PPh₃)₄ | Orthogonal to acid/base-labile groups.[11] |
| Benzyl | Bn | Benzyl bromide, Benzyl chloride | H₂, Pd/C | Stable; mild, orthogonal deprotection.[3][12] |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base hydrolysis | More easily cleaved than acetyl.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for N-Cbz Protection of Aniline
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of ethyl acetate and aqueous sodium bicarbonate solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: If using a biphasic system, separate the organic layer. If using DCM, wash the reaction mixture with water, 1M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for N-Nosyl Protection of Aniline
-
Setup: Dissolve the aniline (1.0 eq) and 2,6-lutidine (1.5 eq) in DCM in a round-bottom flask with a magnetic stir bar.[5]
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add o-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise to the solution.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting nosylamide can be purified by column chromatography.
Visualizing Protecting Group Strategies
Decision Workflow for Aniline Protection
Caption: A decision-making flowchart for selecting an appropriate aniline protecting group.
Orthogonal Deprotection Scheme
Caption: Illustration of an orthogonal deprotection strategy using Fmoc and Cbz protecting groups.
References
- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. (2023, June 7).
- Preventing over-chlorin
- New Carbamate Deprotection Complements Existing Methods. (2022, May 15). ChemistryViews.
- New trifluoroacetylation method for amines.
- MULTISTEP SYNTHESIS PROTECTING GROUPS.
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- Technical Support Center: Troubleshooting Halogen
- Protecting Groups for Amines: Carbam
- Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry (RSC Publishing).
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliph
- Trifluoroacetylation for amines.
- Troubleshooting common issues in aniline phosph
- Protection of Aniline Deriv
- New amino-protecting groups in organic synthesis. Accounts of Chemical Research.
- Direct Amidation of Tertiary N-Benzylamines.
- Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube.
- Sulfonyl Protective Groups. (2014, May 6).
- Protective Groups. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Trifluoroacetamides. Organic Chemistry Portal.
- Amine synthesis by carbam
- Amino Acid-Protecting Groups. SciSpace.
- Peptide synthesis with sulfonyl protecting groups.
- Help with nitration of a protected aniline. (2020, November 19). Reddit.
- Aniline synthesis by amination (aryl
- Protection of NH2 in aniline. Filo.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. ElectronicsAndBooks.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- synthesis of anilines. (2020, January 21). YouTube.
- Protection of Aniline Deriv
- Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. (2014, February 17). PubMed.
- Recent Advances in the Protection of Amine Functionality: A Review.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD..
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
- Benzyl Protection. Common Organic Chemistry.
- Reactions of Aniline. Chemistry Steps.
- Benzylamines. Organic Chemistry Portal.
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.
- Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protection of NH2 in aniline | Filo [askfilo.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 14. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 15. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 16. Trifluoroacetamides [organic-chemistry.org]
- 17. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-[(Tert-butoxy)methyl]aniline
Welcome to the technical support guide for the synthesis of 3-[(Tert-butoxy)methyl]aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower you with predictive control over your results.
Introduction: The Challenge of Synthesizing a Hindered Ether
The synthesis of this compound involves the formation of a tert-butyl ether from 3-aminobenzyl alcohol. While the Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers, its direct application here is fraught with challenges.[1][2][3] The reaction is a bimolecular nucleophilic substitution (SN2), which is highly sensitive to steric hindrance.[3][4] Attempting to react the alkoxide of 3-aminobenzyl alcohol with a tert-butyl halide, a tertiary electrophile, will predominantly lead to an E2 elimination side reaction, producing isobutylene gas and minimal desired product.[4][5][6]
This guide will address the pitfalls of this common but inefficient route and provide robust, optimized protocols that maximize yield and purity.
Reaction Workflow and Competing Pathways
Below is a diagram illustrating the intended SN2 pathway versus the competing E2 elimination pathway in a classical Williamson ether synthesis approach.
Caption: Competing SN2 and E2 pathways in the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is extremely low, and I detect the formation of a gas. What is happening?
Answer: You are observing the classic outcome of a competing E2 elimination reaction, which is highly favored over the desired SN2 substitution when using a tertiary alkyl halide like tert-butyl bromide.[4][5] The alkoxide, formed by deprotonating 3-aminobenzyl alcohol, is a strong base.[7] Instead of attacking the sterically hindered electrophilic carbon of the tert-butyl group (SN2 pathway), it abstracts a proton from one of the methyl groups. This leads to the formation of isobutylene gas and regenerates your starting alcohol, resulting in very low conversion to the ether product.[4][6]
Key Factors Favoring Elimination:
-
Steric Hindrance: Tertiary alkyl halides are too bulky for the backside attack required for an SN2 reaction.[3][6]
-
Strong Base: The alkoxide is a strong base, which promotes proton abstraction.[4][7]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[4]
Question 2: I see multiple spots on my TLC plate that are not my starting material or desired product. What are these impurities?
Answer: The presence of multiple unexpected spots suggests other side reactions are occurring. Given the structure of 3-aminobenzyl alcohol, the primary culprits are:
-
N-alkylation: The nitrogen atom of the aniline group is also a nucleophile. It can compete with the alkoxide to react with the alkylating agent, leading to the formation of N-tert-butylaniline derivatives.
-
C-alkylation: Under certain conditions, particularly with phenoxide-type nucleophiles, alkylation can occur on the aromatic ring itself, though this is less common.[1][4]
-
Di-alkylation: It's possible for both the nitrogen and the oxygen to be alkylated, leading to a more complex mixture.
To avoid these issues, especially N-alkylation, protection of the amino group is highly recommended before performing the etherification.[8][9][10]
Question 3: My reaction has stalled, with a significant amount of starting material remaining even after extended reaction times. What could be the cause?
Answer: If the reaction is not proceeding, consider the following factors:
-
Incomplete Deprotonation: The first step is the formation of the alkoxide. If the base used is not strong enough or if there is moisture in your solvent or on your glassware, the deprotonation will be incomplete. Sodium hydride (NaH) is a common and effective choice, as the hydrogen gas byproduct drives the reaction to completion.[4][11]
-
Base Incompatibility: While potassium tert-butoxide (KOtBu) is a strong base, it is also very bulky and can exacerbate the elimination side reaction.[5][7]
-
Solvent Choice: The Williamson ether synthesis works best in polar aprotic solvents like DMF, DMSO, or acetonitrile.[4] These solvents effectively solvate the cation (e.g., Na⁺) without solvating the alkoxide nucleophile, enhancing its reactivity.
-
Low Temperature: While lower temperatures are needed to disfavor elimination, a temperature that is too low may prevent the SN2 reaction from occurring at a reasonable rate. Careful optimization is required.
Frequently Asked Questions (FAQs)
Q: Is the Williamson ether synthesis the best method for this transformation?
A: No, due to the issues with E2 elimination, the traditional Williamson ether synthesis using a tert-butyl halide is not the optimal method.[6] More effective, modern methods involve acid-catalyzed reactions or specialized tert-butylating agents that avoid the SN2 pathway with a tertiary halide.
Q: Should I protect the amino group of the aniline?
A: Yes, protecting the amino group is strongly advised. It prevents the nucleophilic nitrogen from competing with the hydroxyl group in side reactions (N-alkylation).[8][12] This adds steps to the overall synthesis (protection and deprotection) but significantly improves the purity and yield of the etherification step.[9][10] A common protecting group for anilines is the acetyl group, introduced using acetic anhydride, or a Boc group using Di-tert-butyl dicarbonate.
Q: What is a more reliable method for synthesizing this compound?
A: An acid-catalyzed etherification is a much more reliable route. This typically involves protecting the aniline, then reacting the protected 3-aminobenzyl alcohol with a tert-butyl source like methyl tert-butyl ether (MTBE) or tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid).[13][14] This proceeds through a stable tert-butyl carbocation intermediate, which is then trapped by the alcohol.
Q: Can Phase-Transfer Catalysis (PTC) improve the yield?
A: Phase-transfer catalysis can be highly effective for many SN2 reactions by bringing an aqueous-phase nucleophile into an organic phase.[15][16][17] A PTC like tetrabutylammonium bromide (TBAB) can facilitate the reaction.[18][19] However, it does not change the fundamental steric problem of the tertiary electrophile, so elimination will likely still be the major pathway.[4] While PTC is a powerful tool, it is better applied to reactions with primary or secondary alkyl halides.[20]
Optimized Synthesis Protocol: An Acid-Catalyzed Approach
This protocol circumvents the issues of the Williamson synthesis by using an acid-catalyzed approach on a protected starting material.
Step 1: Protection of 3-Aminobenzyl Alcohol
-
Dissolve 3-aminobenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base, such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Perform an aqueous workup to remove the base and excess anhydride. Purify by recrystallization or column chromatography to obtain N-(3-(hydroxymethyl)phenyl)acetamide.
Step 2: Acid-Catalyzed Tert-Butylation
-
Dissolve the protected alcohol, N-(3-(hydroxymethyl)phenyl)acetamide (1.0 eq), in an excess of methyl tert-butyl ether (MTBE), which acts as both the solvent and the tert-butyl source.[13]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or Amberlite IR-120H resin.[13]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography to yield N-(3-((tert-butoxy)methyl)phenyl)acetamide.
Step 3: Deprotection of the Amino Group
-
Dissolve the protected ether in methanol.
-
Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the deprotection is complete, cool the reaction mixture and neutralize it.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.
Data Summary: Comparison of Synthetic Routes
| Method | Key Reagents | Pros | Cons | Typical Yield |
| Direct Williamson Synthesis | 3-Aminobenzyl Alcohol, NaH, t-BuBr | Simple, one-pot concept. | Dominated by E2 elimination; very low yield; N-alkylation side reactions.[4][6] | < 10% |
| Acid-Catalyzed Etherification | Protected 3-Aminobenzyl Alcohol, MTBE, H₂SO₄ | High yield; avoids elimination; uses inexpensive reagents.[13] | Requires protection/deprotection steps, increasing the overall step count.[9] | 70-85% (for etherification step) |
| Specialized Reagents | 3-Aminobenzyl Alcohol, Boc₂O, Mg(ClO₄)₂ | Mild conditions; good for sensitive substrates.[21] | Reagents can be more expensive; requires protection of the amine. | Good to high |
References
- Common side reactions in the Williamson synthesis of ethers - Benchchem. (n.d.). BenchChem.
- Williamson ether synthesis. (2024). In Wikipedia.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- Protecting group. (2024). In Wikipedia.
- Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018).
- Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. (n.d.). TSI Journals.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research.
- This compound (C11H17NO). (n.d.). PubChem.
- Protecting Groups. (2020). chem.iitb.ac.in.
- Protection of Aniline Deriv
- Synthesis of m-tert-butylaniline. (n.d.). PrepChem.com.
- Show how you would use the Williamson ether synthesis to prepare... (n.d.). Pearson.
- Williamson ether synthesis. (n.d.). Khan Academy.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011). Master Organic Chemistry.
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (n.d.).
- An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. (2011).
- Product of Williamson Synthesis. (2017). Chemistry Stack Exchange.
- Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry.
- What are the uses of 3-aminobenzyl alcohol?. (n.d.). Guidechem.
- 3-Aminobenzyl alcohol. (n.d.). Biosynth.
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- Why can't tert-butyl ether be prepared by Williamson synthesis?. (2018). Quora.
- tert-Butyl Ethers. (n.d.). Organic Chemistry Portal.
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- This compound. (n.d.). BLDpharm.
- 3-tert-butylaniline sigma-aldrich synthesis. (n.d.). Sigma-Aldrich.
- 3-(Tert-butoxy)aniline. (n.d.). PubChem.
- Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics. (2007).
- Rapid and Efficient N-tert-butoxy carbonylation of Amines Catalyzed by Sulfated Tin Oxide Under Solvent-free Condition. (2018).
- tert-BUTYLAMINE. (n.d.). Organic Syntheses.
- 3-(tert-Butyl)aniline AldrichCPR. (n.d.). Sigma-Aldrich.
- Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. (2020).
- Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical P
- 3-(tert-Butyl)aniline AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis method of o-tert-butylaniline. (n.d.).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. One moment, please... [iajpr.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. tsijournals.com [tsijournals.com]
- 19. cactus.utahtech.edu [cactus.utahtech.edu]
- 20. crdeepjournal.org [crdeepjournal.org]
- 21. tert-Butyl Ethers [organic-chemistry.org]
Technical Support Center: Challenges in the Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex challenges encountered in the synthesis of these critical intermediates. As a cornerstone in pharmaceuticals, agrochemicals, and materials science, the reliable synthesis of substituted anilines is paramount. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Section 1: Troubleshooting Chemoselectivity in Nitroarene Reduction
The reduction of a nitro group is one of the most fundamental methods for preparing anilines. However, achieving high chemoselectivity in the presence of other reducible functional groups is a significant challenge.[1]
Frequently Asked Questions (FAQs)
Q1: My reduction of a halogenated nitroarene is causing significant dehalogenation. How can I prevent this?
A1: This is a classic chemoselectivity problem, particularly with highly active catalysts like Pd/C and hydrogen gas. The reactivity of the C-X bond increases down the group (I > Br > Cl), making dehalogenation a major side reaction.[2]
-
Causality: Standard catalytic hydrogenation readily cleaves weaker C-I and C-Br bonds. The catalyst surface doesn't sufficiently differentiate between the nitro group and the halogen.
-
Troubleshooting Strategies:
-
Switch to Transfer Hydrogenation: Replace H₂ gas with a hydrogen donor like hydrazine hydrate or ammonium formate.[3][4] Catalytic transfer hydrogenation (CTH) is often milder and can significantly suppress dehalogenation.[3] A Pd/C catalyst with hydrazine is a good starting point for chloro- and bromo-substituted nitroarenes.[2]
-
Use Iron-Based Systems: Classical methods using iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl) are remarkably effective and tolerant of halogens and other functional groups.[2][5]
-
Employ Stoichiometric Reductants: Systems like NaBH₄/NiCl₂ generate nickel boride in situ, which can show excellent selectivity for the nitro group.[2] Similarly, a NaBH₄-FeCl₂ system has been shown to be highly chemoselective for nitro groups over esters and halogens.[6]
-
Q2: My reaction is incomplete, or I'm forming undesired side-products like azo, azoxy, or hydroxylamine intermediates. What's going wrong?
A2: Incomplete reduction or the formation of condensation byproducts often points to issues with catalyst activity, reaction conditions, or the choice of reducing agent. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates, which can condense to form azo or azoxy species if the final reduction to the amine is slow.[4][7]
-
Causality: Insufficient reducing power, poor catalyst activity, or non-optimal pH can stall the reduction at an intermediate stage.
-
Troubleshooting Strategies:
-
Catalyst Activity: If using a heterogeneous catalyst like Pd/C or Pt/C, ensure it is not poisoned. Sulfur-containing compounds are notorious catalyst poisons. If poisoning is suspected, pretreating the substrate with activated carbon may help. Ensure the catalyst is fresh and properly handled.
-
Reaction Conditions: For catalytic hydrogenations, ensure efficient stirring to overcome mass transfer limitations. Increase hydrogen pressure if the equipment allows. For transfer hydrogenation, ensure the hydrogen donor is used in sufficient stoichiometric excess.
-
Solvent and pH: The choice of solvent can influence reaction rates. For metal-acid reductions (like Fe/HCl), maintaining an acidic pH is crucial for the reaction to proceed to completion.
-
Monitor Intermediates: Use TLC or LC-MS to monitor the reaction. The appearance and persistence of intermediates like phenylhydroxylamines can confirm that the final reduction step is problematic.[7]
-
Section 2: Overcoming Hurdles in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] Despite its versatility, it is sensitive to the choice of catalyst, ligand, base, and substrate, making it a frequent subject of troubleshooting.[9]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is giving a low yield. How do I choose the right catalyst, ligand, and base?
A1: This is the most critical question in Buchwald-Hartwig chemistry. The optimal combination is highly substrate-dependent. A systematic approach is key.
-
Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8][10] Each step is influenced by the steric and electronic properties of the ligand, the strength of the base, and the nature of the aryl halide and amine.
-
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
-
Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) are often the ligands of choice as they promote the crucial oxidative addition and reductive elimination steps.[8][11] For primary amines, ligands like BrettPhos are specifically designed to provide good selectivity.[11]
-
Base Selection: The base's role is to deprotonate the amine in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but are incompatible with base-sensitive functional groups like esters.[11] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher catalyst loadings or longer reaction times.[11][12]
-
Aryl Halide Reactivity: The general reactivity order for the aryl halide is I > Br > OTf > Cl.[12] However, aryl iodides can sometimes inhibit the catalyst.[12] Aryl chlorides are often the most challenging and typically require more specialized, electron-rich ligands.[9]
Q2: I'm observing hydrodehalogenation (replacement of the halide with -H) as a major side product. What causes this?
A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.
-
Causality: This side reaction can occur via β-hydride elimination from the palladium-amide intermediate, especially with amines that have β-hydrogens.[8] It can also arise from pathways involving the reduction of the aryl halide.
-
Troubleshooting Strategies:
-
Protect the Amine: If the amine has other reactive sites (like a phenol), protecting that group can prevent it from acting as a competing nucleophile.[9]
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands is often necessary.
-
Base and Temperature: Using a less aggressive base or lowering the reaction temperature can sometimes minimize this side reaction, although it may also slow down the desired coupling.
-
Section 3: Purification Strategies and Solutions
Purifying substituted anilines can be challenging due to their basicity, susceptibility to oxidation, and contamination with residual metal catalysts.
Frequently Asked Questions (FAQs)
Q1: My purified aniline darkens over time. How can I prevent this and repurify it?
A1: The discoloration of anilines is almost always due to air oxidation.[13][14] The amino group makes the aromatic ring highly susceptible to oxidation, forming highly colored polymeric impurities.[14]
-
Prevention:
-
Repurification:
-
Vacuum Distillation: This is a highly effective method for separating the volatile aniline from non-volatile colored polymers.[14]
-
Activated Carbon Treatment: Dissolving the aniline in a suitable solvent and stirring with activated charcoal can adsorb many colored impurities. Filter through Celite® to remove the charcoal before removing the solvent.[14]
-
Acid/Base Extraction: Dissolve the impure aniline in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The aniline will be protonated and move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH) to regenerate the free aniline, which is then extracted back into an organic solvent. This process effectively removes non-basic impurities.[13]
-
Q2: How can I effectively remove residual palladium catalyst from my product?
A2: Residual palladium is a major concern, especially in pharmaceutical synthesis. Simple filtration is often insufficient to remove all traces of the catalyst.
-
Troubleshooting Strategies:
-
Filtration through Celite® or Silica: After the reaction, dilute the mixture with a solvent and pass it through a short plug of Celite® or silica gel. This will remove heterogeneous palladium (like Pd/C) and some precipitated palladium species.[15]
-
Metal Scavengers: For removing soluble palladium species, solid-supported metal scavengers are highly effective. These are typically functionalized silica or polymers with thiol or amine groups that chelate the palladium. The crude product solution is stirred with the scavenger resin, which is then simply filtered off.[16][17]
-
Extraction: In some cases, washing the organic solution with an aqueous solution containing a chelating agent like EDTA or thiourea can help extract residual palladium.
-
Data & Protocols
Table 1: Selector Guide for Chemoselective Nitroarene Reduction
| Functional Group to Preserve | Recommended Method | Reagents | Key Considerations |
| Aryl Halide (Cl, Br, I) | Iron Reduction | Fe powder, NH₄Cl or HCl | Robust, cost-effective, and excellent selectivity.[2] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Milder than H₂ gas; good for preserving Br and Cl.[4] | |
| Ester, Ketone, Nitrile | Metal-Free Reduction | B₂(OH)₄, 4,4'-bipyridine | Very mild, room temperature conditions, rapid reaction.[1] |
| Modified Borohydride | NaBH₄, FeCl₂ | High selectivity for nitro group over esters.[18] | |
| Alkene, Alkyne | Iron Reduction | Fe powder, Acetic Acid | Generally preserves C=C and C≡C bonds. |
| Metal-Free Reduction | B₂(OH)₄, 4,4'-bipyridine | Excellent chemoselectivity for nitro over vinyl/ethynyl groups.[1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the phosphine ligand (1-5 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol% or a pre-catalyst).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[8][19]
References
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]
-
Journal of Organic Chemistry. (2021). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. ACS Publications. Retrieved January 19, 2026, from [Link]
-
ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Dalton Transactions. (n.d.). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Bohrium. (n.d.). Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen. Retrieved January 19, 2026, from [Link]
-
Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved January 19, 2026, from [Link]
-
Journal of Organic Chemistry. (2009). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. ACS Publications. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (2018). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved January 19, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 19, 2026, from [Link]
-
ACS Omega. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Scilit. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved January 19, 2026, from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved January 19, 2026, from [Link]
-
GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method of removing palladium.
-
ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved January 19, 2026, from [Link]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Materials Advances. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Nature Communications. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved January 19, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 19, 2026, from [Link]
-
Journal of Water Resource and Protection. (2025). Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016). Aniline and Its Derivatives. Retrieved January 19, 2026, from [Link]
-
Reddit. (2014). Purify and dry aniline? Retrieved January 19, 2026, from [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 19, 2026, from [Link]
-
YouTube. (2020). synthesis of anilines. Chem Help ASAP. Retrieved January 19, 2026, from [Link]
-
YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). Retrieved January 19, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 6. d-nb.info [d-nb.info]
- 7. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. spinchem.com [spinchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Boc-Protected Compounds
Welcome to the Technical Support Center for the purification of Boc-protected compounds. As a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, the tert-butyloxycarbonyl (Boc) protecting group is prized for its stability and ease of removal under mild acidic conditions.[1] However, its presence often introduces unique challenges during the purification process. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and answers to frequently asked questions.
Our approach is rooted in practical, field-proven insights to ensure the integrity of your synthetic workflow and the purity of your final compounds. We will explore the causality behind experimental choices, providing you with a robust framework for decision-making.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, hands-on challenges you may encounter during the purification of Boc-protected compounds. Each issue is broken down by symptoms, potential causes, and actionable solutions.
Issue 1: Incomplete Reaction or Low Yield of the Boc-Protected Product
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting amine.
-
The isolated yield of the desired Boc-protected product is lower than expected.
Potential Causes:
-
Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc)₂O may be inadequate.
-
Base Incompatibility: The base used may not be strong enough or suitable for the specific amine.
-
Solvent Issues: Poor solubility of the starting amine in the chosen solvent system can hinder the reaction.[2]
-
Steric Hindrance: Bulky groups near the amine can slow down the protection reaction.
Solutions:
-
Optimize Reagent Stoichiometry: Increase the equivalents of (Boc)₂O, typically using 1.1 to 1.5 equivalents. For less reactive amines, a larger excess may be necessary.
-
Select an Appropriate Base: For aqueous conditions, bases like sodium bicarbonate or sodium hydroxide are common. In organic solvents, triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used.
-
Improve Solubility: If the starting material is an amine salt, it may need to be "free-based" before the reaction.[2] For zwitterionic compounds like amino acids, using a mixed solvent system such as water/THF or water/dioxane can improve solubility.[2][3]
-
Increase Reaction Time and/or Temperature: For sterically hindered amines, extending the reaction time or gently heating the mixture (e.g., to 40-50°C) can drive the reaction to completion.[3][4]
Issue 2: Difficulty in Removing Excess (Boc)₂O and Byproducts
Symptoms:
-
NMR of the purified product shows a peak around 1.4 ppm, but it integrates to more than the expected 9 protons of the Boc group.
-
The final product is an oil or a waxy solid, making it difficult to handle.
Potential Causes:
-
Hydrolysis of (Boc)₂O: Excess (Boc)₂O can hydrolyze to tert-butanol and isobutylene, which can be challenging to remove.
-
Co-elution during Chromatography: The byproducts of the Boc protection reaction may have similar polarities to the desired product, leading to co-elution.
Solutions:
-
Aqueous Workup: Perform an aqueous wash with a mild acid (e.g., dilute HCl) to remove any unreacted amine and a wash with saturated sodium bicarbonate to remove acidic impurities.
-
Scavenger Resins: Use a polymer-supported trisamine resin to quench and remove excess (Boc)₂O.[2]
-
Chromatography Optimization:
-
Normal-Phase Flash Chromatography: This is a widely used and effective technique for purifying Boc-protected compounds.[1][] A gradient elution with a hexane/ethyl acetate system is a good starting point.
-
TLC for Method Development: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system for separation before scaling up to flash chromatography.[6][7]
-
Issue 3: Premature Deprotection During Purification
Symptoms:
-
Appearance of a new, more polar spot on TLC during column chromatography.
-
LC-MS analysis of purified fractions shows the presence of the deprotected amine.
Potential Causes:
-
Acidic Conditions: The Boc group is labile to acid.[8][9] Silica gel can be slightly acidic, and acidic modifiers in HPLC eluents (like TFA) can cause deprotection.[10]
-
Elevated Temperatures: While generally stable, prolonged exposure to high temperatures can lead to thermal deprotection.[11][12]
Solutions:
-
Neutralize Silica Gel: If using silica gel for chromatography, you can neutralize it by pre-treating it with a solution of triethylamine in the eluent (e.g., 0.1-1% v/v).
-
Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica (reversed-phase) for chromatography.
-
Modify HPLC Conditions:
-
When using reversed-phase HPLC, minimize the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.05-0.1%).[10]
-
Consider using a less acidic modifier like formic acid or a buffer system (e.g., ammonium acetate) if your compound is particularly acid-sensitive.[10]
-
After collecting fractions, neutralize the acid with a base like triethylamine if the product is to be stored for an extended period.[10]
-
-
Avoid Excessive Heat: When removing solvents on a rotary evaporator, use a water bath temperature of 40°C or lower.[10]
Issue 4: Product is an Oil and Difficult to Solidify
Symptoms:
-
After purification and solvent removal, the Boc-protected compound remains a thick oil or syrup, making it difficult to handle and accurately weigh.
Potential Causes:
-
Amorphous Nature: Many Boc-protected compounds, especially amino acid derivatives, are inherently non-crystalline.[13][14]
-
Residual Solvents: Trace amounts of solvent can prevent solidification.
-
Impurities: Small amounts of impurities can inhibit crystallization.
Solutions:
-
High Vacuum Drying: Dry the oil under high vacuum for an extended period, sometimes with gentle heating, to remove all residual solvents.[15]
-
Trituration/Precipitation:
-
Seed Crystals: If a small amount of solid material has been obtained previously, adding a seed crystal to the oil can induce crystallization.[16][17]
-
Lyophilization (Freeze-Drying): If the compound is soluble in water or a solvent like dioxane, lyophilization can yield a fluffy, solid powder.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for Boc-protected compounds?
A1: Flash column chromatography on silica gel is often the first choice for routine purification of Boc-protected intermediates.[1] It offers a good balance of speed, capacity, and cost-effectiveness for removing common impurities from reaction mixtures.[1] For final products requiring very high purity, preparative HPLC is the gold standard.[1]
Q2: How can I monitor the purity of my Boc-protected compound?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
TLC: A quick, qualitative tool for monitoring reaction progress and checking for major impurities.[7]
-
HPLC: Provides high-resolution, quantitative data on purity and is essential for final quality control.[7][18][19]
-
NMR Spectroscopy: Confirms the structure and can help identify and quantify impurities if they are present in significant amounts.[19]
-
LC-MS: Combines chromatographic separation with mass analysis to confirm the identity of the desired product and any byproducts.[18]
Q3: My Boc-protected compound seems to be degrading on the lab bench over time. Why is this happening?
A3: While the Boc group is generally stable, some Boc-protected amino acids can be unstable, especially if the free carboxylic acid is present, as it can be acidic enough to slowly cause self-deprotection.[13] Storing these compounds as salts (e.g., dicyclohexylammonium - DCHA salts) can improve their stability.[13] It is also good practice to store Boc-protected compounds in a cool, dry place, and under an inert atmosphere if they are particularly sensitive.
Q4: Can I use crystallization to purify my Boc-protected compound directly from the crude reaction mixture?
A4: Yes, if your Boc-protected compound is crystalline, crystallization can be a highly efficient, scalable, and economical purification method.[1] It is particularly effective for obtaining high-purity solids from oily crude products.[1] A common procedure involves dissolving the crude material in a suitable solvent and then inducing crystallization by cooling, adding an anti-solvent, or slow evaporation.[16][17]
Visual Workflows and Data
General Purification Strategy for Boc-Protected Compounds
The following diagram outlines a typical workflow for the purification of a Boc-protected compound after the initial reaction and workup.
Caption: Troubleshooting guide for incomplete Boc deprotection reactions.
Comparison of Purification Techniques
The choice of purification method is a critical decision that balances purity requirements with practical considerations like speed and cost.
| Feature | Flash Chromatography | Preparative HPLC | Crystallization |
| Principle | Adsorption chromatography under moderate pressure | High-pressure liquid chromatography | Solidification from a supersaturated solution |
| Resolution | Moderate | High | Potentially very high |
| Speed | Fast (typically < 1 hour) [1] | Slower (can be several hours) | Variable (hours to days) |
| Capacity | High (mg to kg scale) [1] | Lower (mg to g scale) | High (scalable to industrial levels) |
| Cost | Low to medium [1] | High [1] | Low [1] |
| Ideal Use Case | Routine purification of intermediates; initial cleanup [1] | Final purification of APIs; separation of close-eluting impurities [1] | Purification of stable, crystalline compounds [1] |
Detailed Experimental Protocols
Protocol 1: General Flash Chromatography Purification
This protocol provides a general guideline for purifying a Boc-protected amine using flash chromatography on silica gel.
-
Sample Preparation: Dissolve the crude Boc-protected compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). [1]2. Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Crystallization of a Boc-Protected Amino Acid
This protocol outlines a general procedure for purifying a Boc-protected amino acid by crystallization.
-
Dissolution: Dissolve the crude, oily Boc-amino acid in a suitable solvent in which it is readily soluble (e.g., ethyl acetate, diethyl ether).
-
Induce Crystallization:
-
Anti-Solvent Addition: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy.
-
Cooling: Place the flask in an ice bath or refrigerator to promote crystal formation.
-
-
Maturation: Allow the mixture to stand, often for several hours or overnight, to allow for complete crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure, solid product.
References
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem.
- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- Troubleshooting Boc Deprotection: A Technical Support Guide. Benchchem.
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Acid-Labile Protecting Groups Definition. Fiveable.
- Amino Acid-Protecting Groups.
- Amine Protection / Deprotection. Fisher Scientific.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Crystallization method of Boc-amino acid.
- Crystallization method of Boc-amino acid.
- How to get (or crystallize) solid amino acids derivatives and peptides?.
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Flash Column Chrom
- Is the protecting group boc of the amino group stable at 37°C?.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Reactions that Work: Boc Protection. Chemtips - WordPress.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 17. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-[(Tert-butoxy)methyl]aniline Synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 3-[(tert-butoxy)methyl]aniline. As Senior Application Scientists, we understand that achieving high purity and yield for this key intermediate is critical for your drug development pipeline. The primary challenge in this synthesis is not forming the bond itself, but controlling the chemoselectivity between two competing nucleophilic centers—the amino and hydroxyl groups of the 3-aminobenzyl alcohol precursor.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when synthesizing this compound from 3-aminobenzyl alcohol?
The core challenge is achieving selective O-alkylation of the benzyl alcohol in the presence of the nucleophilic aniline moiety.[1] The starting material, 3-aminobenzyl alcohol, possesses two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). Direct alkylation attempts often result in a difficult-to-separate mixture of the desired O-alkylated product, the N-alkylated byproduct, and the N,O-dialkylated byproduct.[2]
Q2: What are the primary byproducts I should be looking for?
There are three main classes of byproducts to monitor:
-
N-Alkylation Products: Formation of 3-{[(tert-butyl)amino]methyl}aniline or N-tert-butyl-3-[(tert-butoxy)methyl]aniline. This occurs when the aniline nitrogen acts as the nucleophile instead of the alcohol oxygen.
-
Elimination Products: Primarily isobutylene. This is especially prevalent when using sterically hindered alkylating agents like tert-butyl halides under basic conditions, where the alkoxide base promotes an E2 elimination pathway instead of the desired SN2 substitution.[3][4]
-
Unreacted Starting Material: High levels of residual 3-aminobenzyl alcohol indicate inefficient reaction conditions.
Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?
A combination of techniques is ideal for a complete picture:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new spots (products and byproducts).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the desired product, unreacted starting material, and lower-boiling byproducts like isobutylene (if captured).
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction mixtures, allowing for accurate determination of the percentage of product versus byproducts and starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final isolated product and for identifying the structure of isolated, unknown byproducts.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My final product is a mixture containing significant amounts of N-alkylated and N,O-dialkylated impurities.
Root Cause: This is a classic chemoselectivity failure. The aniline nitrogen (pKa of aniline ~30 in DMSO) and the benzyl alcohol oxygen (pKa ~18 in DMSO) are both competing to attack the electrophilic tert-butyl source.[5] Without intervention, a mixture is almost inevitable.
Solution: Implement an Amine Protection Strategy The most robust solution is to selectively and temporarily "mask" the reactivity of the amino group. This allows the O-alkylation to proceed without competition. A highly efficient and cost-effective method involves forming an imine with benzaldehyde.[2]
Workflow Diagram: Amine Protection Strategy
Caption: Amine protection workflow for selective O-alkylation.
Recommended Protocol: Benzaldehyde Protection
-
Protection: Dissolve 3-aminobenzyl alcohol (1 eq.) and benzaldehyde (1 eq.) in methanol. Stir at room temperature for 1 hour. Remove the solvent in vacuo to obtain the N-benzylidene intermediate, which can often be used without further purification.[2]
-
O-Alkylation: Dissolve the crude imine in acetone. Add potassium carbonate (K₂CO₃, 2 eq.) and the appropriate tert-butylating agent (e.g., tert-butyl bromide, 1.1 eq.). Reflux the mixture for 12-20 hours, monitoring by TLC.
-
Deprotection (Hydrolysis): After the reaction is complete, filter off the base. Concentrate the filtrate and then treat with aqueous hydrochloric acid (e.g., 1M HCl) to hydrolyze the imine. Neutralize with a base (e.g., NaHCO₃) and extract the final product with an organic solvent like ethyl acetate.
Problem 2: The reaction is slow, and my primary byproduct is isobutylene, resulting in low yield.
Root Cause: This strongly suggests you are using a sterically hindered alkyl halide (like tert-butyl bromide or iodide) with a strong, bulky base (like potassium tert-butoxide). This combination heavily favors the E2 elimination pathway over the desired SN2 substitution.[3][4] The bulky base preferentially acts as a base, abstracting a proton, rather than allowing the bulky alcohol to act as a nucleophile.
Byproduct Formation Pathways
Caption: Competing SN2 (desired) and E2/N-alkylation (undesired) pathways.
Solutions:
-
Change the Tert-butylating Agent: Avoid direct use of tert-butyl halides in a classic Williamson synthesis setup. Use an agent designed for this purpose, such as tert-butyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[6] This method proceeds under milder conditions less prone to elimination.
-
Modify the Reaction System: A newer, powerful method involves using tert-butyl acetate (t-BuOAc) as both the solvent and the tert-butyl source, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide.[7][8] This system is highly efficient for tert-butylation of alcohols.
Table 1: Comparison of Synthetic Strategies
| Strategy | Tert-Butyl Source | Base / Catalyst | Common Byproducts | Suitability |
| Direct Alkylation (Not Recommended) | tert-Butyl Bromide | NaH, KOtBu | Isobutylene, N-Alkylation | Poor |
| Protected Amine | tert-Butyl Bromide | K₂CO₃ | Low levels of isobutylene | Good |
| Acid-Catalyzed | tert-Butanol | H₂SO₄ (cat.) | Dimerization, decomposition | Fair |
| Trichloroacetimidate Method | t-Butyl Trichloroacetimidate | BF₃·OEt₂ (cat.) | Minimal if conditions are controlled | Excellent |
| Modern Acid-Catalyzed | tert-Butyl Acetate | (CF₃SO₂)₂NH (cat.) | Minimal | Excellent |
Problem 3: My NMR shows the tert-butoxy group has cleaved, and I've re-isolated 3-aminobenzyl alcohol.
Root Cause: The tert-butyl ether linkage is labile under strong acidic conditions.[7] This issue typically arises during an acidic workup or purification (e.g., silica gel chromatography with an acidic mobile phase) if the conditions are too harsh or prolonged.
Solutions:
-
Milder Workup: When neutralizing the reaction or hydrolyzing a protecting group, use a weaker acid or ensure the exposure time is minimal. Use buffered aqueous solutions if necessary.
-
Careful Purification: When performing column chromatography, neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%).
-
pH Monitoring: Keep the pH of all aqueous layers during workup above 7 to prevent acid-catalyzed cleavage of the ether.
Troubleshooting Decision Flowchart
This flowchart can help diagnose issues based on your initial analytical results.
Caption: A decision tree for troubleshooting common synthesis outcomes.
By carefully selecting your synthetic strategy—prioritizing amine protection and choosing an appropriate tert-butylating agent—you can effectively suppress the formation of key byproducts and achieve a high yield of pure this compound.
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved from a publication on Selective alkylation of aminophenols. Available at: [Link]
-
ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Request PDF. Available at: [Link]
-
ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. Available at: [Link]
-
Pinnick, H. W., & Lajis, N. H. (1978). Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols. The Journal of Organic Chemistry, 43(20), 3964–3966. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved January 19, 2026, from [Link]
-
Pinnick, H. W., & Lajis, N. H. (1978). Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols. The Journal of Organic Chemistry, 43(20), 3964-3966. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Available at: [Link]
- Google Patents. (n.d.). Method for one-step synthesis of methyl t-butyl ether.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available at: [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butylation Reagents, tert-Butylation Reagents [Esterification] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Reaction Kinetics of Boc Protection of Anilines
Welcome to the Technical Support Center for the N-Boc protection of anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter kinetic challenges and other experimental hurdles during this crucial synthetic transformation. As anilines are often weakly nucleophilic, their protection can be sluggish and prone to side reactions, demanding a nuanced understanding of the underlying kinetics and reaction parameters.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common problems, answer frequently asked questions, and provide validated protocols to help you optimize your reactions for efficiency, yield, and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc protection of anilines in a practical question-and-answer format.
Question 1: My reaction is extremely slow or has stalled completely. What are the likely causes and how can I accelerate it?
Answer: A slow or incomplete reaction is the most common issue when protecting anilines, owing to their reduced nucleophilicity compared to aliphatic amines.[1][2][3] This is especially true for anilines bearing electron-withdrawing groups.[3]
Probable Causes & Solutions:
-
Insufficient Nucleophilicity: The lone pair on the nitrogen of aniline is delocalized into the aromatic ring, reducing its ability to attack the di-tert-butyl dicarbonate ((Boc)₂O).
-
Solution 1: Increase Temperature: Gently heating the reaction to 40-50°C can significantly increase the reaction rate without promoting significant decomposition of the (Boc)₂O.[4]
-
Solution 2: Employ a Catalyst: Various catalysts can activate the (Boc)₂O electrophile or enhance the nucleophilicity of the aniline.
-
Lewis Acids: Catalytic amounts of Lewis acids like SmCl₃ or AlCl₃ can be effective.[5][6]
-
Solid-Supported Acids: Heterogeneous catalysts like Amberlite-IR 120 or perchloric acid on silica gel (HClO₄–SiO₂) are highly efficient, often enabling rapid, solvent-free reactions at room temperature.[5][7]
-
Iodine: A catalytic amount of iodine has been shown to promote the reaction efficiently under solvent-free conditions.[5]
-
-
Solution 3: Change the Solvent: Solvents play a critical role. Switching from non-polar solvents like DCM or THF to an alcoholic solvent like methanol can dramatically accelerate the reaction. Kinetic studies have shown a 70-fold rate increase for p-toluidine in CD₃OD compared to CDCl₃.[1][2] The alcohol is believed to stabilize the transition state via hydrogen bonding, acting as a bridge between the aniline and (Boc)₂O.[1]
-
Question 2: My reaction yield is low, even after extending the reaction time. What factors could be contributing to this?
Answer: Low yields are typically a result of an incomplete reaction, competing side reactions, or product loss during the work-up and purification stages.[4]
Probable Causes & Solutions:
-
Side Reactions: The primary side reaction is the formation of the N,N-di-Boc derivative, where both N-H protons are substituted. This is more likely with excess (Boc)₂O or under strongly basic conditions.[4]
-
Work-up Issues: The N-Boc protected aniline is less basic than the starting material and can be lost if the pH is not controlled during aqueous extraction.
-
Incomplete Reaction: If the reaction has not gone to completion, refer to the solutions for a slow reaction in the previous question.
Question 3: I am observing the formation of a significant amount of di-protected (N,N-di-Boc) product. How can I favor mono-protection?
Answer: The formation of the di-Boc derivative is a common side reaction, particularly with unhindered anilines.
Probable Causes & Solutions:
-
Stoichiometry: Using a large excess of (Boc)₂O is the most direct cause.
-
Solution: Limit the amount of (Boc)₂O to a slight excess (e.g., 1.1 equivalents) relative to the aniline.[4]
-
-
Reaction Conditions: Highly forcing conditions (prolonged heating, strong bases) can drive the reaction towards the thermodynamically stable di-protected product.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental mechanism of the Boc protection of an aniline?
Answer: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[9][11] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion rapidly decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[9][12] The tert-butoxide, a strong base, then deprotonates the positively charged nitrogen to yield the final N-Boc aniline product and tert-butanol.[11][13]
Caption: General mechanism for the N-Boc protection of an amine.
Question 2: Why is a base often used, and is it always required?
Answer: A base is not strictly required for the reaction to proceed.[12] As described in the mechanism, the tert-butoxide generated from the leaving group is sufficient to deprotonate the intermediate.[12] However, adding a base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is common practice to accelerate the reaction.[6][14] The added base can deprotonate the aniline starting material, increasing its nucleophilicity and thus the rate of the initial attack on (Boc)₂O.[9][14]
Question 3: How do alcoholic solvents like methanol accelerate the reaction rate?
Answer: The rate-enhancing effect of alcoholic solvents for primary anilines is a key kinetic insight. Quantum mechanics (QM) calculations suggest that the alcohol molecule acts as a "bridge," forming hydrogen bonds with both the N-H of the aniline and a carbonyl oxygen of the (Boc)₂O.[1][2] This creates a stabilized 6-membered transition state, lowering the activation energy of the reaction.[1] This catalytic effect is notably less significant for secondary aromatic amines, which lack the second N-H proton required for this bridging interaction.[1]
Caption: Role of methanol in stabilizing the transition state.
Question 4: How can I selectively protect a less basic aromatic amine in the presence of a more basic aliphatic amine?
Answer: This common challenge in complex syntheses can be addressed by exploiting the significant difference in pKa values between aromatic and aliphatic amines. A highly effective method involves controlling the reaction pH.[15] By performing the reaction in an acidic buffer (e.g., 10% aqueous acetic acid at pH 4.5), the more basic aliphatic amine will be fully protonated to its non-nucleophilic ammonium salt.[15] The less basic aniline remains largely as the free amine, allowing it to react selectively with the (Boc)₂O.[15] This method provides excellent regioselectivity and high yields without the need for chromatography in many cases.[15]
Quantitative Data Summary
The choice of solvent and base significantly impacts reaction kinetics. The following tables provide a comparative overview based on literature data.
Table 1: Influence of Solvent on Reaction Time for N-Boc Protection of Aniline
| Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference(s) |
| Dichloromethane (DCM) | Room Temp | 3 min (with catalyst) | 95 | [7] |
| Methanol (MeOH) | Room Temp | < 1 min - 2 hr | High | [1][2] |
| THF / H₂O | Room Temp | 12 hr | 95 | [10] |
| Water (catalyst-free) | Room Temp | Short | High | [4][5] |
| Solvent-free (with catalyst) | Room Temp | < 1 min | 99 | [5][7] |
Table 2: Comparative Efficacy of Common Bases for N-Boc Protection of Aniline
| Base | Typical Conditions | Reaction Time | Typical Yield (%) | Remarks | Reference(s) |
| Triethylamine (TEA) | CH₂Cl₂, rt | 1 - 12 h | 85 - 95 | Versatile and common, acts as a proton scavenger. | [14] |
| NaHCO₃ | THF/H₂O, rt | 12 h | 95 | Mild inorganic base, good for sensitive substrates. | [10] |
| 4-DMAP | Acetonitrile, rt | Fast | High | Highly effective catalyst, increases reaction rate significantly. | [6][16] |
| None (e.g., in MeOH) | MeOH, rt | < 1 min - 2 hr | High | Alcohol solvent can accelerate the reaction, making an external base unnecessary. | [1][2] |
Key Experimental Protocols
Protocol 1: Standard Boc Protection using Triethylamine
This protocol is a robust starting point for a wide range of anilines.
-
Dissolve Substrate: Dissolve the aniline (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Add Base: Add triethylamine (1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the solution. An exotherm may be observed.
-
Monitor Reaction: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS until the starting aniline is consumed (typically 1-4 hours).[9]
-
Work-up: Dilute the reaction mixture with the solvent. Wash sequentially with 1 M HCl, water, and saturated aqueous NaCl (brine).
-
Isolate Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc aniline, which can be purified by column chromatography or recrystallization if necessary.[4]
Protocol 2: Accelerated Boc Protection in Methanol (Base-Free)
This protocol leverages the catalytic effect of methanol for faster conversions.[1][2]
-
Dissolve Substrate: Dissolve the aniline (1.0 equivalent) in methanol to a concentration of 0.1-0.5 M.
-
Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution at room temperature.
-
Monitor Reaction: Stir the reaction at room temperature. The reaction is often complete in under 2 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Caption: A decision tree for troubleshooting slow Boc protection reactions.
References
- BenchChem. (2025).
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Chinnappan, A., & Kim, H. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- RCS Research Chemistry Services. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Sigma-Aldrich. (n.d.).
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Der Pharma Chemica. (n.d.).
- Benchchem. (2025). The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Benchchem. (n.d.). Comparing the efficacy of different bases in N-Boc protection reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Monitoring Boc-D-4-aminomethylphe(Boc) Reactions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- Wikipedia. (n.d.).
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Alcohol Speed up Boc Protection of Primary Amines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 16. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Boc Protection of Anilines
Welcome to the Technical Support Center for catalyst selection in the Boc protection of anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet sometimes troublesome transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your success.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you might be facing in the lab. Each issue is presented in a question-and-answer format, providing not just a solution but also the scientific reasoning behind it.
Question 1: My Boc protection of an electron-deficient aniline is sluggish or failing. What is the underlying issue and how can I resolve it?
Answer:
Electron-deficient anilines are notoriously poor nucleophiles, which is the primary reason for slow or incomplete reactions with di-tert-butyl dicarbonate ((Boc)₂O).[1] The electron-withdrawing groups on the aromatic ring reduce the electron density on the nitrogen atom, making it less likely to attack the electrophilic carbonyl carbon of (Boc)₂O.
Troubleshooting Strategies:
-
Catalyst Choice is Critical: Standard, uncatalyzed, or base-catalyzed methods often fail. You need to enhance the electrophilicity of the (Boc)₂O or activate the aniline.
-
Lewis Acids: Lewis acids like Zn(ClO₄)₂·6H₂O, ZrCl₄, and InCl₃ can coordinate to the carbonyl oxygen of (Boc)₂O, making it a more potent electrophile.[2]
-
Solid Acid Catalysts: Heterogeneous catalysts such as Amberlyst-15 or silica-supported perchloric acid (HClO₄–SiO₂) are highly effective.[3][4] They offer the significant advantage of easy removal by simple filtration, simplifying your workup.[3]
-
-
Solvent Considerations: While aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are common, protic solvents, particularly alcohols like methanol, can surprisingly accelerate the reaction.[5][6] Quantum mechanics (QM) calculations suggest that methanol can stabilize the transition state through hydrogen bonding, thereby lowering the activation energy.[5][6]
-
Elevated Temperatures: For particularly challenging substrates, increasing the reaction temperature to 80-120 °C may be necessary to drive the reaction to completion.[7]
Question 2: I'm observing the formation of N,N-di-Boc aniline as a significant byproduct. What causes this and how can it be prevented?
Answer:
The formation of the di-Boc adduct is a common side reaction, especially when using strong bases or highly reactive catalytic systems.[2] The initially formed mono-Boc-aniline can be deprotonated by a strong base, generating a carbamate anion that is nucleophilic enough to react with a second molecule of (Boc)₂O.
Prevention Strategies:
-
Avoid Strong Bases: Steer clear of strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). If a base is necessary, a milder inorganic base like NaHCO₃ or K₂CO₃ is preferable.[8]
-
Catalyst-Free Conditions in Water: A highly effective and environmentally friendly method is to perform the reaction in water or a water-acetone mixture without any catalyst.[2][4] This method has been shown to be highly chemoselective for mono-N-Boc protection.[4]
-
Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Using a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess will drive the formation of the di-Boc product.
Question 3: My sterically hindered aniline is not reacting. How can I overcome the steric hindrance?
Answer:
Steric hindrance around the amino group can significantly impede the approach of the bulky (Boc)₂O reagent.[9][10] This is a common challenge with ortho-substituted anilines.
Overcoming Steric Hindrance:
-
Higher Temperatures: Increasing the reaction temperature is often the most straightforward approach to provide the necessary activation energy to overcome the steric barrier.
-
Alternative Boc Reagents: Consider using a less sterically demanding Boc-donating reagent, although (Boc)₂O is the most common. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes be effective in these cases.
-
High-Pressure Conditions: While not always accessible, applying high pressure can facilitate reactions that are sterically hindered by reducing the activation volume.
-
Specialized Catalysts: Certain Lewis acids may be more effective than others in activating (Boc)₂O for reaction with hindered anilines. Screening a variety of Lewis acids may be beneficial.
Question 4: My starting aniline has poor solubility in the reaction solvent. What are my options?
Answer:
Poor solubility of the starting material is a frequent issue, especially with zwitterionic compounds or highly polar anilines.[1][11]
Addressing Solubility Issues:
-
Solvent Screening: Experiment with a range of solvents. For polar anilines, more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) might be necessary. However, be aware that these can complicate workup.
-
Aqueous Conditions: As mentioned, using water or a water-cosolvent system can be an excellent solution, particularly for amino acids or other anilines with acidic or basic functional groups that form soluble salts.[11]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) with a solid-supported catalyst can be highly efficient.[3][12] The reactants are adsorbed onto the catalyst surface where the reaction occurs.
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the Boc protection of anilines.
Q1: Is a catalyst always necessary for the Boc protection of anilines?
No, a catalyst is not always required. Simple, electron-rich anilines can often be protected with (Boc)₂O without a catalyst, sometimes with the aid of a mild base like NaHCO₃.[8] Catalyst-free conditions in water are also highly effective for a range of anilines.[4] However, for electron-deficient or sterically hindered anilines, a catalyst is generally essential for an efficient reaction.
Q2: What is the mechanism of Boc protection?
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group.[13][14] This anion is unstable and decomposes to carbon dioxide and tert-butoxide, which then deprotonates the newly formed carbamate to yield the final product.[14]
Q3: Can I selectively protect an aniline in the presence of an aliphatic amine?
Generally, aliphatic amines are more nucleophilic and will react faster than anilines. Therefore, selective protection of the aniline in the presence of an aliphatic amine is very challenging. It is usually more feasible to protect both amines and then selectively deprotect the N-Boc aniline, as it is more labile to acid than the N-Boc aliphatic amine.
Q4: How do I remove the Boc group?
The Boc group is readily cleaved under acidic conditions.[13] The most common methods involve using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol.[8][15]
Q5: Are there any "green" methods for Boc protection?
Yes. Performing the reaction in water without a catalyst is an excellent green alternative.[2][4] Additionally, using recyclable solid acid catalysts like Amberlyst-15 under solvent-free conditions minimizes waste and environmental impact.[3][12]
Section 3: Data and Protocols
For your convenience, here is a summary of catalyst performance and a detailed experimental protocol.
Table 1: Comparison of Catalysts for the N-Boc Protection of Aniline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | THF/H₂O | Room Temp | 12 h | 95 | [8] |
| Amberlyst-15 | Solvent-free | Room Temp | 1 min | ~100 | [3] |
| Iodine (I₂) | Solvent-free | Room Temp | - | High | [4] |
| HClO₄–SiO₂ | Solvent-free | Room Temp | - | High | [4] |
| Zn(ClO₄)₂·6H₂O | - | - | - | High | [2] |
| ZrCl₄ | - | - | - | High | [2] |
Experimental Protocol: Solvent-Free Boc Protection of Aniline using Amberlyst-15[3][16]
This protocol is adapted from a literature procedure and is a good starting point for a variety of anilines.[3]
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Amberlyst-15
-
Ethyl acetate
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the aniline (1.0 mmol) and di-tert-butyl dicarbonate (1.1 mmol).
-
Add Amberlyst-15 (15% w/w with respect to the aniline).
-
Stir the mixture vigorously at room temperature. The reaction is often complete within minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add DCM (10 mL) to the reaction mixture to dissolve the product.
-
Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with additional DCM, dried, and reused.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude N-Boc aniline.
-
If necessary, purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Section 4: Visualizing the Process
Workflow for Catalyst Selection
The following diagram outlines a decision-making process for selecting the appropriate catalytic system for your Boc protection reaction.
Caption: Decision workflow for catalyst selection in Boc protection of anilines.
Mechanism of Boc Protection
This diagram illustrates the generally accepted mechanism for the Boc protection of an amine.
Caption: Mechanism of amine Boc protection with (Boc)₂O.
References
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Link
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Link
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Link
-
Chinnappan, A., Jadhav, A. H., Chung, W.-J., & Kim, H. (2012). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. Link
-
RCS Research Chemistry Services. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Link
-
Benchchem. (n.d.). The Sentinel of Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection in Amine-Containing Compounds. Link
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Link
-
Ghorai, P., & Kumar, A. (2013). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 49(70), 7771-7773. Link
-
ResearchGate. (n.d.). Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts…. Link
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Link
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Link
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Link
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Link
-
Benchchem. (n.d.). The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide. Link
-
Slocum, D. W. (1995). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 60(22), 7157-7161. Link
-
ResearchGate. (n.d.). Comparison of the Effect of Different Catalysts in N-Boc Protection of.... Link
-
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines. Link
-
Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection. Link
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Link
-
Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Link
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Link
-
O'Brien, A. G., Maruyama, A., & Seeberger, P. H. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(4), 740-743. Link
-
Kim, S., & Lee, S. I. (2012). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters, 14(11), 2822-2825. Link
-
McCallum, T., & Arndtsen, B. A. (2018). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 20(12), 3567-3570. Link
-
Plevka, O., & Roesky, H. W. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 54(25), 10049-10057. Link
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Link
-
Barluenga, J., Aznar, F., & Valdés, C. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Chemical Communications, 51(65), 12976-12979. Link
-
Rein, J., & Weix, D. J. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 145(4), 2268-2276. Link
-
ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Alcohol Speed up Boc Protection of Primary Amines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 10. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-[(Tert-butoxy)methyl]aniline by HPLC
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a number; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 3-[(Tert-butoxy)methyl]aniline, a valuable building block in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of a potential active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of this compound. Authored from the perspective of a seasoned application scientist, this document moves beyond a simple recitation of protocols to explain the causal-driven decisions behind method selection and validation, ensuring a robust and trustworthy analytical framework.
The Analytical Challenge: Understanding Potential Impurities
Effective purity assessment begins with understanding what you are looking for. The synthesis of this compound typically involves the protection of the hydroxyl group of 3-aminobenzyl alcohol. This context allows us to anticipate potential process-related impurities that any analytical method must be able to resolve and quantify.
-
Starting Materials: Unreacted 3-aminobenzyl alcohol.
-
Reagent-Related Impurities: By-products from the tert-butoxymethyl protection step.
-
Isomeric Impurities: Positional isomers if the starting material was not exclusively the meta-substituted aniline.
-
Degradation Products: Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored impurities, such as p-benzoquinone and polymeric by-products, especially upon exposure to air and light.[1]
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile organic compounds like this compound.[2] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for routine quality control and release testing in pharmaceutical development.[3][4]
The chosen methodology is a Reversed-Phase HPLC (RP-HPLC) method with UV detection. This is based on the following rationale:
-
Mechanism: The analyte possesses both polar (amine) and non-polar (tert-butoxy and phenyl groups) moieties, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Detection: The presence of the benzene ring provides strong UV absorbance, allowing for sensitive detection without the need for derivatization.
Experimental Protocol: HPLC-UV Method
This protocol is designed to be self-validating through the inclusion of system suitability checks, ensuring the chromatographic system is performing adequately before any sample analysis.[5]
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Synthesized this compound sample
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v)
-
Reference Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the reference standard.
-
System Suitability Solution: Use the Reference Standard Solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of the System Suitability Solution.
-
Verify that the system suitability criteria are met (e.g., %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0).
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Assessment
Sources
A Senior Application Scientist's Guide to the Characterization of 3-[(Tert-butoxy)methyl]aniline Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical step that dictates the trajectory of a research program. The 3-[(tert-butoxy)methyl]aniline scaffold has emerged as a valuable intermediate, offering a versatile platform for the synthesis of a diverse range of compounds, particularly in the realm of kinase inhibitors. The strategic placement of the tert-butoxy)methyl group provides a handle for modulating physicochemical properties such as lipophilicity and metabolic stability, which are paramount in drug design. This guide provides an in-depth comparison of the characterization and potential performance of derivatives of this compound, supported by established experimental protocols and data.
The Strategic Advantage of the this compound Scaffold
Aniline derivatives are a cornerstone in medicinal chemistry, frequently appearing in the structures of approved drugs.[1] The introduction of a (tert-butoxy)methyl substituent at the meta-position of the aniline ring offers several advantages. The tert-butyl group can act as a steric shield, influencing the conformation of the molecule and its interaction with biological targets. Furthermore, the ether linkage is generally more stable to metabolic degradation than other functional groups, potentially improving the pharmacokinetic profile of a drug candidate. The tert-butoxy group itself can be a site for metabolic cleavage, which can be leveraged in prodrug strategies.
Comparative Physicochemical Properties of this compound and Its Derivatives
The substitution pattern on the aniline ring can significantly impact the molecule's properties. To illustrate this, the following table summarizes the predicted and experimental physicochemical properties of this compound and a few hypothetical derivatives. These parameters are crucial in predicting a compound's behavior in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (predicted) |
| This compound | C11H17NO | 179.26 | 1.5[2] |
| 2-Chloro-3-[(tert-butoxy)methyl]aniline | C11H16ClNO | 213.70 | 2.3 |
| 2-Methyl-3-[(tert-butoxy)methyl]aniline | C12H19NO | 193.28 | 2.2[3] |
| 4-Fluoro-3-[(tert-butoxy)methyl]aniline | C11H16FNO | 197.25 | 1.8 |
Note: Predicted values for derivatives are calculated based on the parent compound and standard substituent effects.
The data in the table highlights how the addition of even a single substituent can alter the lipophilicity (XlogP) of the molecule. For instance, the introduction of a chloro group is expected to increase the lipophilicity, which could enhance membrane permeability but may also increase metabolic liability. Conversely, a fluorine atom can subtly modulate electronic properties without a significant increase in steric bulk.
Synthesis and Characterization Workflow
A robust and reproducible synthetic and characterization workflow is essential for the reliable evaluation of any new chemical entity. The following diagram and protocols outline a standard approach for the synthesis and characterization of this compound derivatives.
Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.
Detailed Experimental Protocols
1. Synthesis of this compound
This protocol is a plausible route based on standard organic chemistry transformations.
-
Step 1: Protection of 3-Nitrobenzyl alcohol. To a solution of 3-nitrobenzyl alcohol in dichloromethane, add a catalytic amount of a strong acid (e.g., sulfuric acid). Cool the mixture to 0°C and slowly bubble in isobutylene gas until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(tert-butoxymethyl)-3-nitrobenzene.
-
Step 2: Reduction of the Nitro Group. Dissolve the 1-(tert-butoxymethyl)-3-nitrobenzene in ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). The reaction mixture is then subjected to hydrogenation (H2 gas) at atmospheric or elevated pressure until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound.
2. Characterization of Derivatives
The following techniques are essential for confirming the structure and purity of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. For this compound, one would expect to see characteristic signals for the aromatic protons, the benzylic methylene protons, and the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Shows the number of unique carbon atoms. The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS):
-
LC-MS: Used to determine the molecular weight of the compound and to assess its purity.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Predicted m/z values for [M+H]⁺ for this compound is 180.1383.[2]
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key stretches to look for in an aniline derivative include N-H stretches (around 3300-3500 cm⁻¹) and C-O stretches (around 1000-1300 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A pure compound should show a single major peak.
Performance Comparison in a Drug Discovery Context
The aniline nitrogen of these derivatives often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The electronic properties of substituents on the aniline ring can modulate the basicity of this nitrogen and, consequently, the strength of this crucial interaction.
-
Electron-Withdrawing Groups (e.g., -Cl, -F): These groups decrease the electron density on the aniline ring, making the amino group less basic. This can sometimes be beneficial for cell permeability and can also influence the binding affinity to the target kinase.
-
Electron-Donating Groups (e.g., -CH₃): These groups increase the electron density on the ring, making the amino group more basic. This could potentially lead to stronger hydrogen bonding with the kinase hinge but might also increase the potential for off-target effects.
Caption: The relationship between substituents on the aniline core and their impact on key drug-like properties.
Conclusion and Future Outlook
The this compound scaffold provides a promising starting point for the development of novel therapeutics. The ability to fine-tune its properties through derivatization makes it an attractive building block for medicinal chemists. While this guide provides a framework for the synthesis and characterization of these derivatives, the optimal substitution pattern will ultimately be determined by the specific biological target and the desired pharmacological profile. Further research involving the synthesis and systematic biological evaluation of a library of these compounds would provide invaluable data for establishing clear structure-activity relationships and unlocking the full potential of this versatile chemical scaffold.
References
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19389149, 3-(tert-Butoxy)aniline. PubChem. Accessed January 19, 2026. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28995273, this compound. PubChem. Accessed January 19, 2026. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(tert-butoxy_methyl_aniline]([Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 43509379, 3-[(tert-butoxy)methyl]-2-methylaniline. PubChem. Accessed January 19, 2026. [Link]
-
Dulsat, J., Puig de la Bellacasa, R., & Borrell, J. I. (2022). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 27(1), 16. [Link]
-
Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3145-3156. [Link]
-
Hanwell, M. D., et al. (2012). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(21), 3273-3280. [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]
-
Wolska, N., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(1), 1. [Link]
-
PubChemLite. This compound (C11H17NO). PubChem. Accessed January 19, 2026. [Link]
-
PubChemLite. 3-[(tert-butoxy)methyl]-2-methylaniline. PubChem. Accessed January 19, 2026. [Link]
Sources
A Comparative Guide to the Synthesis of 3-[(Tert-butoxy)methyl]aniline: An Evaluation of Strategic Routes
Introduction
3-[(Tert-butoxy)methyl]aniline is a valuable substituted aniline building block in medicinal chemistry and materials science. Its structure combines a nucleophilic amino group with a sterically hindered, acid-labile tert-butyl ether protecting a benzyl alcohol. This arrangement makes it a versatile intermediate for introducing a masked hydroxymethylphenyl moiety in complex molecule synthesis. Despite its utility, a survey of the scientific literature reveals a scarcity of established, optimized protocols for its preparation[1].
This guide provides a comparative analysis of three logical and robust synthetic strategies for accessing this compound. We will dissect each route from a mechanistic and practical standpoint, evaluating them on criteria such as step economy, yield, scalability, and the chemical principles guiding the choice of reagents and conditions. This analysis is designed to empower researchers, scientists, and drug development professionals to select the most suitable pathway for their specific laboratory or process chemistry needs.
Retrosynthetic Analysis: Identifying Key Precursors
A logical approach to synthesizing this compound involves disconnecting the molecule at key functional group junctures. The primary disconnections are at the C-O bond of the ether and the C-N bond of the aniline. This leads to three primary strategic pathways starting from commercially available precursors.
Caption: Retrosynthetic pathways for this compound.
Route 1: Direct O-Alkylation of 3-Aminobenzyl Alcohol
This route appears to be the most straightforward, involving the direct tert-butylation of the hydroxyl group of 3-aminobenzyl alcohol. However, the primary challenge lies in achieving chemoselectivity. The presence of two nucleophilic sites—the primary amine and the primary alcohol—complicates the reaction, as N-alkylation can compete with the desired O-alkylation.
Strategic Considerations & Proposed Solution
To circumvent the issue of chemoselectivity, a protection-alkylation-deprotection sequence is the most logical approach. The amine is significantly more nucleophilic than the alcohol and can be selectively protected first.
-
N-Protection: The amino group of 3-aminobenzyl alcohol is first protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate. This is a standard, high-yielding reaction that temporarily deactivates the nitrogen nucleophile[2].
-
O-tert-Butylation: The hydroxyl group of the N-Boc protected intermediate is then converted to the tert-butyl ether. Traditional methods involving isobutylene gas and strong acids are effective but pose significant handling and safety challenges for scale-up. Modern methods using reagents like tert-butyl 2,2,2-trichloroacetimidate or di-tert-butyl carbonate (Boc₂O) with an appropriate catalyst offer milder and safer alternatives[3].
-
N-Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.
Caption: Workflow for Route 1: Protection-Alkylation-Deprotection.
Expertise & Experience: While this three-step route is chemically sound, it is less atom-economical than a direct conversion. The added protection/deprotection steps increase labor and resource consumption. The primary benefit is the unambiguous control over selectivity, which is critical for ensuring product purity.
Route 2: Reduction of a Nitro Precursor (Recommended Route)
This strategy involves introducing the amino group at the final stage of the synthesis via the reduction of a nitro group. This is a classic and highly reliable approach in aniline synthesis that elegantly sidesteps the chemoselectivity issues encountered in Route 1.
-
O-tert-Butylation of 3-Nitrobenzyl Alcohol: The synthesis commences with 3-nitrobenzyl alcohol. Since there is only one nucleophilic hydroxyl group, its protection as a tert-butyl ether can be achieved in high yield without competing side reactions. An efficient method involves using methyl tert-butyl ether (MTBE) as both the solvent and tert-butyl source in the presence of a strong acid like sulfuric acid[4].
-
Nitro Group Reduction: The intermediate, 3-nitrobenzyl tert-butyl ether, is then subjected to reduction. This transformation is one of the most well-established in organic chemistry. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is exceptionally clean and high-yielding[5]. Alternative chemical methods, such as reduction with tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, are also effective.
Caption: Workflow for Route 3: Etherification followed by C-N Coupling.
Authoritative Grounding: The Buchwald-Hartwig amination is a Nobel-caliber transformation that has revolutionized C-N bond formation.[6][7] Its mechanism involves a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[8][9] While powerful, the cost of the palladium catalyst and ligands, coupled with the need for strictly anhydrous and anaerobic conditions, makes this route more suitable for complex, high-value targets or library synthesis rather than for preparing this specific building block.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for each proposed synthetic route, with estimated yields based on analogous transformations reported in the literature.
| Metric | Route 1: O-Alkylation | Route 2: Nitro Reduction | Route 3: C-N Coupling |
| Number of Steps | 3 | 2 | 2 |
| Overall Yield (Est.) | 65-75% | 85-95% | 70-85% |
| Starting Material | 3-Aminobenzyl alcohol | 3-Nitrobenzyl alcohol | 3-Bromobenzyl alcohol |
| Key Reagents | Boc₂O, Acid/Base, t-Bu source | MTBE, H₂SO₄, Pd/C, H₂ | Pd₂(dba)₃, Ligand, NaOtBu |
| Reaction Conditions | Moderate | Mild to moderate | Requires inert atmosphere |
| Scalability | Good; deprotection can be difficult on scale | Excellent | Moderate; catalyst cost is a factor |
| Purification | Chromatography may be needed | Often simple filtration/crystallization | Requires chromatography to remove catalyst |
| Safety/Handling | Boc protection is safe; some t-Bu sources are hazardous | Catalytic hydrogenation requires specialized equipment | Pd catalysts can be pyrophoric; strong base is corrosive |
Detailed Experimental Protocol: Route 2
Based on the comparative analysis, Route 2 represents the most efficient, scalable, and reliable method. A detailed protocol is provided below.
Step 1: Synthesis of 1-[(Tert-butoxy)methyl]-3-nitrobenzene
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzyl alcohol (10.0 g, 65.3 mmol).
-
Reagents: Add methyl tert-butyl ether (MTBE) (100 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.7 mL, ~1.3 g, 13.1 mmol) dropwise to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 55-60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically of high purity and can be used directly in the next step.
-
Expected Yield: ~13.0 g (95%).
-
Step 2: Synthesis of this compound
-
Setup: To a 500 mL hydrogenation vessel, add the crude 1-[(tert-butoxy)methyl]-3-nitrobenzene (13.0 g, 62.1 mmol) and ethanol (150 mL).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.65 g, 5 mol% Pd loading) under a nitrogen or argon atmosphere.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi (approx. 3.5 bar).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 25 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to afford the final product as a pale oil or low-melting solid.
-
Expected Yield: ~10.7 g (96%).
-
Overall Yield (2 steps): ~91%.
-
Conclusion and Recommendation
While all three synthetic strategies are viable, the Nitro Reduction Route (Route 2) emerges as the superior choice for the synthesis of this compound. It offers the best combination of high yield, operational simplicity, cost-effectiveness, and scalability. Its two-step sequence relies on robust and well-understood chemical transformations, minimizing the need for extensive chromatographic purification and avoiding the chemoselectivity challenges of Route 1 and the high cost and stringent reaction conditions of Route 3. For researchers requiring reliable, multi-gram access to this building block, the nitro reduction pathway is the most trustworthy and efficient method.
References
- TCI (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
- Wikipedia (2024). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Organic Chemistry Portal (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [URL: https://www.organic-chemistry.
- Coley, C. W., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870992/]
- BenchChem (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. [URL: https://www.benchchem.
- Murai, K., et al. (1974). U.S. Patent 3,819,709: Synthesis of n-methylaniline. [URL: https://patents.google.
- WO2014203045A1 (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents. [URL: https://patents.google.
- ChemSpider (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=696]
- US4892974A (1990). Process for producing mono-ortho-tert-butyl-aniline using silica-alumina catalysts. Google Patents. [URL: https://patents.google.
- Royal Society of Chemistry (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02013a]
- ACS Publications (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00487]
- ResearchGate (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. [URL: https://www.researchgate.net/post/What_is_the_best_procedure_to_synthesize_p-aminobenzyl_alcohol]
- PubChemLite (2026). This compound (C11H17NO). [URL: https://pubchemlite.com/compound/3-[(tert-butoxy)methyl]aniline]
- US3442945A (1969). N-alphahaloalkylanilide. Google Patents. [URL: https://patents.google.
- PrepChem (2023). Synthesis of m-tert-butylaniline. [URL: https://www.prepchem.com/synthesis-of-m-tert-butylaniline]
- Guidechem (2023). What are the uses of 3-aminobenzyl alcohol?. [URL: https://www.guidechem.com/news/what-are-the-uses-of-3-aminobenzyl-alcohol-1008605.html]
- CN114773206B (2024). Synthesis method of o-tert-butylaniline. Google Patents. [URL: https://patents.google.
- Nature (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [URL: https://www.
- Organic Syntheses (n.d.). Benzyl alcohol, o-amino-. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0045]
- ResearchGate (2010). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. [URL: https://www.researchgate.net/publication/232474818_ChemInform_Abstract_An_Efficient_Synthesis_of_tert-Butyl_EthersEsters_of_AlcoholsAmino_Acids_Using_Methyl_tert-Butyl_Ether]
- MDPI (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [URL: https://www.mdpi.com/2073-4344/7/1/24]
- Beilstein Journal of Organic Chemistry (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [URL: https://www.beilstein-journals.org/bjoc/articles/20/188]
- Biosynth (2023). 3-Aminobenzyl alcohol. [URL: https://www.biosynth.com/p/FA36591/1877-77-6-3-aminobenzyl-alcohol]
- Organic Chemistry Portal (2022). Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.
- ResearchGate (2016). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me2SiHCl. [URL: https://www.researchgate.net/publication/309440659_Synthesis_of_Secondary_N_-Methylamines_via_Reductive_Amination_of_Aldehydes_with_N_-Boc-N-Methylamine_Using_Me2SiHCl]
- Organic Chemistry Portal (2023). tert-Butyl Ethers. [URL: https://www.organic-chemistry.org/protective-groups/hydroxy-groups/tert-butyl-ethers.htm]
- BLDpharm (2023). This compound. [URL: https://www.bldpharm.com/products/1039946-12-7.html]
- Sigma-Aldrich (2023). 3-tert-butylaniline sigma-aldrich synthesis. [URL: https://www.sigmaaldrich.com/US/en/search/3-tert-butylaniline-sigma-aldrich-synthesis]
- Organic Syntheses (n.d.). 3-Benzyloxy-2-methyl Propanoate. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0124]
Sources
- 1. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [wap.guidechem.com]
- 3. tert-Butyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to N-Boc Protection Protocols for Anilines: From Classical Methods to Modern Innovations
The protection of aniline nitrogen with a tert-butoxycarbonyl (Boc) group is a fundamental and frequently employed transformation in organic synthesis. Its significance lies in the modulation of the aniline's reactivity, allowing for selective transformations elsewhere in the molecule. The Boc group's stability under a wide range of conditions, coupled with its facile, acid-labile deprotection, makes it an invaluable tool for medicinal chemists and researchers in drug development. This guide provides an in-depth comparison of common and emerging N-Boc protection protocols for anilines, offering experimental data and field-proven insights to aid in method selection and optimization.
The Underlying Chemistry: Mechanism of N-Boc Protection
The N-Boc protection of anilines proceeds via a nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable products: carbon dioxide and tert-butanol.[3][4] The overall reaction is driven by the irreversible formation of gaseous CO₂.
Caption: General mechanism of N-Boc protection of anilines.
While the fundamental mechanism is consistent, the reaction conditions can be varied significantly to accommodate the diverse reactivity of aniline substrates, from electron-rich to highly electron-deficient systems.
Benchmarking Key Protocols
We will now compare four representative protocols, each with distinct advantages and applications.
Protocol 1: The Classical Approach - Boc₂O with a Tertiary Amine Base
This is arguably the most traditional and widely used method for N-Boc protection. The addition of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to deprotonate the ammonium species formed after the initial nucleophilic attack, thereby accelerating the reaction.[1][5]
-
Rationale: This method is robust, generally applicable to a wide range of anilines, and utilizes common, inexpensive reagents. The base is crucial for anilines with moderate to low nucleophilicity.
-
Advantages: High yields, straightforward procedure, and broad substrate scope.
-
Disadvantages: Requires an additional basic reagent which must be removed during workup. For very electron-poor anilines, this method can be sluggish.
Protocol 2: The DMAP-Catalyzed Method for Challenging Substrates
For less nucleophilic anilines, such as those bearing electron-withdrawing groups, the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed.[6][7] DMAP acts as a potent nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[8][9] This intermediate is significantly more electrophilic than Boc₂O itself, rendering it susceptible to attack by even weakly nucleophilic anilines.
-
Rationale: This protocol is designed to enhance the rate of reaction for challenging substrates that react slowly under standard conditions.
-
Advantages: Highly effective for electron-deficient anilines, requires only a catalytic amount of DMAP, and generally proceeds at room temperature.[10]
-
Disadvantages: DMAP is toxic and must be completely removed from the final product, which can sometimes be challenging. Side reactions can be more prevalent due to the increased reactivity.[9]
Protocol 3: The "Green" Approach - Catalyst-Free in Alcoholic Solvents
Recent advancements have focused on developing more environmentally benign protocols. It has been demonstrated that alcoholic solvents, particularly methanol, can significantly accelerate the N-Boc protection of anilines without the need for any base or catalyst.[11][12] Quantum mechanics calculations suggest that the alcohol stabilizes the transition state through a network of hydrogen bonds, effectively lowering the activation energy of the reaction.[11]
-
Rationale: This method aligns with the principles of green chemistry by eliminating the need for catalysts or bases, simplifying the reaction and workup procedure.
-
Advantages: Environmentally friendly, no need for additional reagents, simplified purification, and surprisingly rapid for many primary anilines.
-
Disadvantages: May not be as effective for highly deactivated anilines or secondary anilines.[11]
Protocol 4: Heterogeneous Catalysis - The Recyclable Catalyst Method
The use of solid-supported acid catalysts, such as Amberlite-IR 120, provides a practical and sustainable alternative.[13] These catalysts are easily removed from the reaction mixture by simple filtration, allowing for their reuse and minimizing product contamination. The reactions can often be performed under solvent-free conditions at room temperature.[13]
-
Rationale: This protocol offers the benefits of catalysis while simplifying product purification and allowing for catalyst recycling, making it economically and environmentally attractive.
-
Advantages: Easy catalyst removal, catalyst recyclability, often performed under solvent-free conditions, and high yields in short reaction times.[13][14]
-
Disadvantages: The initial cost of the solid-supported catalyst may be higher than traditional reagents. The scope of the catalyst for highly complex substrates may need to be evaluated on a case-by-case basis.
Performance Comparison: A Data-Driven Overview
The following table summarizes the performance of the benchmarked protocols for the N-Boc protection of aniline as a representative substrate.
| Protocol | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical (Base) | Aniline, Boc₂O, TEA | Dichloromethane | Room Temp. | 1-4 h | >95 | [1][15] |
| DMAP-Catalyzed | Aniline, Boc₂O, DMAP (cat.) | THF | Room Temp. | <1 h | >98 | [6][7] |
| Catalyst-Free | Aniline, Boc₂O | Methanol | Room Temp. | <1 min | >99 | [7][11] |
| Heterogeneous | Aniline, Boc₂O, Amberlite-IR 120 | Neat | Room Temp. | <1 min | 99 | [13] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the discussed protocols.
General Experimental Workflow
Sources
- 1. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 10. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Application of Boc-anhydride [en.highfine.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
Navigating the Orthogonal Landscape: A Comparative Guide to Boc-Aniline Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the strategic deployment of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functionalities with precision is paramount. Among these, the protection of anilines—a prevalent motif in pharmacologically active compounds—presents a unique set of challenges and opportunities. The tert-butyloxycarbonyl (Boc) group has emerged as a workhorse for amine protection, yet its application to anilines warrants a deeper, comparative analysis against other common strategies to enable informed, rational decisions in complex synthetic design.
This guide, departing from rigid templates, offers a senior application scientist’s perspective on orthogonal protection strategies centered around Boc-anilines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a comprehensive resource for the discerning researcher.
The Principle of Orthogonality: A Strategic Imperative
Orthogonal protection is a strategy that employs multiple protecting groups within a single molecule, each of which can be removed under distinct conditions without affecting the others[1]. This allows for the sequential manipulation of different functional groups, a critical capability in the synthesis of complex molecules[2]. The most common orthogonal sets for amines rely on differential lability to acids, bases, or hydrogenolysis[3][4].
Caption: Orthogonal deprotection pathways for common aniline protecting groups.
The Boc-Aniline: Properties and Deprotection Profile
The Boc group is prized for its stability to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation[5]. This robustness makes it an excellent choice for protecting anilines during transformations elsewhere in the molecule.
The deprotection of Boc-anilines is achieved under acidic conditions[6]. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.
Caption: Acid-catalyzed deprotection mechanism of a Boc-aniline.
The reactivity of Boc-anilines to acid is influenced by the electronic nature of the aromatic ring. Electron-withdrawing substituents on the aniline ring can increase the rate of deprotection, while electron-donating groups may slow it down[7]. This is a critical consideration for selective deprotection in polysubstituted aromatic systems. Kinetic studies have shown that the rate of Boc deprotection can have a second-order dependence on the acid concentration, a factor to consider when optimizing reaction conditions[8].
Comparative Analysis of Aniline Protecting Groups
The choice of protecting group is a strategic decision that impacts the entire synthetic route. Below is a comparative overview of Boc-aniline and its common orthogonal alternatives: Fmoc-aniline and Cbz-aniline.
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[4][6] | Basic (e.g., 20% Piperidine in DMF)[9] | Hydrogenolysis (e.g., H₂, Pd/C)[3] |
| Stability | Stable to base, hydrogenolysis, and most nucleophiles[5]. | Stable to acid and hydrogenolysis[9]. | Stable to acidic and basic conditions[3]. |
| Orthogonality | Orthogonal to Fmoc and Cbz. | Orthogonal to Boc and Cbz. | Orthogonal to Boc and Fmoc. |
| Key Advantages | Robust, widely applicable, and cost-effective. | Mild deprotection conditions, suitable for acid-sensitive substrates. | Stable to a wide range of reagents, removable under neutral conditions. |
| Potential Limitations | Requires acidic conditions which may not be suitable for all substrates. The liberated tert-butyl cation can be a source of side reactions (alkylation)[10]. | The dibenzofulvene byproduct of deprotection can form adducts. Potential for racemization of adjacent stereocenters under basic conditions. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue. |
| Aniline-Specific Nuances | Deprotection rate is sensitive to electronic effects of ring substituents[7]. | Deprotection kinetics are influenced by the steric bulk of the base and solvent polarity[11]. | Hydrogenolysis can be sluggish for electron-rich anilines. |
Field-Proven Insights: Case Studies in Drug Development
The strategic use of Boc-anilines in orthogonal protection schemes is well-documented in the synthesis of complex pharmaceutical agents.
Case Study 1: Synthesis of Ibrutinib
In the synthesis of the anticancer drug Ibrutinib, a Boc-protected aniline intermediate is often employed. This allows for subsequent chemical transformations on other parts of the molecule that would be incompatible with a free aniline. The Boc group is then removed in a later step under acidic conditions, a transformation that is orthogonal to other protecting groups that might be present in the synthetic route[12].
Case Study 2: Synthesis of MK-1084
The synthesis of the KRASG12C inhibitor MK-1084 involves a late-stage amidation reaction. A common strategy involves the use of an N-benzylamine precursor, with a Boc-protected aniline elsewhere in the molecule. This allows for the selective debenzylation and amidation without affecting the Boc-protected aniline. The final deprotection of the Boc group is then carried out in a separate step[12].
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the selective deprotection of Boc-, Fmoc-, and Cbz-anilines.
Protocol 1: Selective Deprotection of a Boc-Aniline with Trifluoroacetic Acid (TFA)
This protocol describes the removal of a Boc group from an aniline in the presence of an Fmoc-protected amine.
Materials:
-
Boc-protected aniline substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected aniline (1.0 equiv) in anhydrous DCM (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aniline.
Caption: Experimental workflow for the deprotection of a Boc-aniline using TFA.
Protocol 2: Selective Deprotection of an Fmoc-Aniline with Piperidine
This protocol details the removal of an Fmoc group from an aniline in the presence of a Boc-protected amine.
Materials:
-
Fmoc-protected aniline substrate
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
5% aqueous Lithium Chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Fmoc-protected aniline (1.0 equiv) in DMF (0.1 M solution) in a round-bottom flask with a magnetic stir bar.
-
Add piperidine to achieve a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 30 minutes to 2 hours[9].
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 5% aqueous LiCl solution to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel flash chromatography if necessary[7].
Protocol 3: Selective Deprotection of a Cbz-Aniline by Hydrogenolysis
This protocol describes the removal of a Cbz group from an aniline in the presence of a Boc-protected amine.
Materials:
-
Cbz-protected aniline substrate
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the Cbz-protected aniline (1.0 equiv) in MeOH or EtOH (0.1 M solution).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected aniline.
Conclusion: Making the Strategic Choice
The selection of an aniline protecting group is a critical decision in the design of a synthetic route. The Boc group offers a robust and versatile option, with its acid lability providing a reliable orthogonal handle to the base-labile Fmoc and hydrogenolysis-labile Cbz groups. Understanding the specific deprotection kinetics and potential side reactions associated with each protecting group, particularly in the context of the electronic properties of the aniline ring, is essential for maximizing yield and purity. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the path to their target molecules.
References
-
Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010, December 3). PubMed. Retrieved January 19, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2026, January 15). Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Rate constants for the Fmoc-deprotection of Fmoc-aniline with varying... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025, December 25). Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd.. Retrieved January 19, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]
-
Protection of Aniline Derivatives. (2015, February 23). YouTube. Retrieved January 19, 2026, from [Link]
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. (n.d.). ACS Figshare. Retrieved January 19, 2026, from [Link]
-
New amino-protecting groups in organic synthesis. (n.d.). Accounts of Chemical Research. Retrieved January 19, 2026, from [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Retrieved January 19, 2026, from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved January 19, 2026, from [Link]
-
Protecting Groups in Organix Synthesis. (n.d.). Ready Lab - UT Southwestern, Dallas, Texas. Retrieved January 19, 2026, from [Link]
-
Deprotection of N-Boc group of aliphatic amines a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 19, 2026, from [Link]
-
BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011, December 1). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022, May 2). Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. (n.d.). University of Edinburgh Research Explorer. Retrieved January 19, 2026, from [Link]
-
"Protection" of Aniline in Aromatic reactions- IIT JEE. (2016, October 29). YouTube. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Protection of Amine Functionality: A Review. (2020, June 17). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 30). Journal of Engineering Research and Applied Science. Retrieved January 19, 2026, from [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-[(Tert-butoxy)methyl]aniline in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of the success of a drug discovery program. The aniline scaffold, in particular, is a cornerstone in the design of a multitude of therapeutic agents, most notably kinase inhibitors. This guide provides an in-depth technical analysis of 3-[(Tert-butoxy)methyl]aniline, a versatile yet under-documented aniline derivative. We will explore its potential applications, compare its implicit advantages and disadvantages against established alternatives, and provide detailed experimental protocols to illustrate its utility in the synthesis of bioactive molecules.
Introduction to this compound: A Building Block with Untapped Potential
This compound is a substituted aniline that presents a unique combination of a nucleophilic amino group and a sterically bulky, lipophilic tert-butoxymethyl substituent at the meta position. While specific literature on its direct applications is scarce, its structural features suggest significant potential as a key intermediate in the synthesis of complex molecules, particularly in the realm of targeted therapies. The tert-butyl group can offer advantages in terms of metabolic stability and solubility, while the aniline moiety provides a reactive handle for a variety of coupling reactions.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H17NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Comparative Analysis: this compound vs. Established Alternatives in Kinase Inhibitor Synthesis
The true value of a building block is best understood in the context of its application. We will now compare the projected performance of this compound with well-established aniline derivatives used in the synthesis of blockbuster tyrosine kinase inhibitors (TKIs): Erlotinib, Gefitinib, and Lapatinib.
The Aniline Moiety in FDA-Approved Kinase Inhibitors: A Brief Overview
Aniline derivatives are crucial components of many TKIs, typically forming the "backbone" of the molecule that binds to the hinge region of the kinase's ATP-binding pocket. The substituents on the aniline ring play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties.
| Drug | Key Aniline Intermediate | Primary Coupling Reaction |
| Erlotinib | 3-Ethynylaniline | Nucleophilic Aromatic Substitution |
| Gefitinib | 3-Chloro-4-fluoroaniline | Nucleophilic Aromatic Substitution |
| Lapatinib | 3-Chloro-4-(3-fluorobenzyloxy)aniline | Nucleophilic Aromatic Substitution |
Performance Comparison: A Hypothetical Synthesis
To provide a tangible comparison, let us consider a hypothetical synthesis of a TKI employing this compound, benchmarked against the synthesis of Erlotinib.
Hypothetical TKI Synthesis Workflow
Caption: Proposed synthesis of a TKI using this compound.
Comparative Performance Data (Projected vs. Actual):
| Parameter | This compound (Projected) | 3-Ethynylaniline (Erlotinib Synthesis) | Rationale for Projection |
| Reaction Yield | Moderate to High | ~53%[1] | The nucleophilicity of the aniline is expected to be similar. The bulky tert-butoxymethyl group might slightly hinder the reaction rate but is unlikely to drastically reduce the yield under optimized conditions. |
| Purity of Product | High | High | Standard purification techniques are expected to be effective. |
| Metabolic Stability | Potentially Enhanced | Susceptible to oxidation at the ethynyl group | The tert-butyl group is known to block sites of metabolism, potentially leading to a longer half-life of the final compound. |
| Solubility | Potentially Improved | Moderate | The ether linkage and the overall increase in lipophilicity from the tert-butoxymethyl group could enhance solubility in organic media and lipid bilayers. |
| Synthetic Versatility | Moderate | High (alkyne allows for "click chemistry") | The tert-butoxymethyl group is relatively inert, offering fewer handles for post-synthesis modification compared to the ethynyl group. |
Experimental Protocols: A Guide to Synthesis
Plausible Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 3-nitrobenzyl alcohol.
Synthesis Workflow for this compound
Caption: A plausible two-step synthesis of the target compound.
Step-by-Step Protocol:
Step 1: Synthesis of 1-(tert-Butoxymethyl)-3-nitrobenzene
-
To a stirred solution of 3-nitrobenzyl alcohol (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of 1-(tert-butoxymethyl)-3-nitrobenzene (1 eq.) in a mixture of ethanol and water, add ammonium chloride (4-5 eq.) and iron powder (3-4 eq.).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol for the Synthesis of a TKI using a Substituted Aniline: The Case of Erlotinib
This protocol details the key coupling step in the synthesis of Erlotinib, a widely used EGFR inhibitor.[1]
Step-by-Step Protocol:
-
Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 eq.) in isopropanol.
-
Add 3-ethynylaniline (1 eq.) to the suspension.
-
Heat the mixture to reflux (approximately 85 °C) and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain Erlotinib.
Authoritative Grounding & Comprehensive References
The claims and protocols described in this guide are based on established principles of organic synthesis and medicinal chemistry, supported by the following authoritative sources:
References
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. National Institutes of Health. Available at: [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. National Institutes of Health. Available at: [Link]
-
PREPARATION OF ERLOTINIB HYDROCHLORIDE. Available at: [Link]
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers. Available at: [Link]
-
Gefitinib. New Drug Approvals. Available at: [Link]
-
New Synthetic Process of Erlotinib Hydrochloride. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]
-
A New Synthesis of Gefitinib. Thieme. Available at: [Link]
- Process for the preparation of gefitinib. Google Patents.
- Synthetic method of lapatinib. Google Patents.
-
Practical synthesis of lapatinib. ResearchGate. Available at: [Link]
- Process for the preparation of lapatinib. Google Patents.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[(Tert-butoxy)methyl]aniline
For the modern researcher, excellence extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 3-[(Tert-butoxy)methyl]aniline, ensuring the safety of laboratory personnel and the integrity of our shared environment.
Hazard Profile of this compound: Know Your Waste
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound, a substituted aniline, presents hazards that demand careful consideration. While a comprehensive, peer-reviewed toxicological profile is not extensively documented, aggregated data from the European Chemicals Agency (ECHA) provides critical GHS classifications that must guide our handling and disposal procedures.[1]
The primary hazards identified are:
-
Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (H302).[1] This necessitates stringent measures to prevent ingestion, including prohibiting eating or drinking in the laboratory and using appropriate personal protective equipment (PPE).
-
Skin Sensitization: It is known to potentially "cause an allergic skin reaction" (H317).[1] This is a crucial consideration, as repeated exposure can lead to a heightened allergic response. Therefore, preventing skin contact is paramount.
While specific ecotoxicity data for this compound is limited, the aniline class of chemicals is broadly recognized for its potential to be very toxic to aquatic life with long-lasting effects.[2][3][4] This high potential for environmental harm is the primary driver for the rigorous disposal protocols outlined below. Discharging even minute quantities into the sanitary sewer system is strictly prohibited.[3][5]
Table 1: Chemical and Hazard Identification
| Identifier | Data | Source |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]aniline | PubChem[1] |
| CAS Number | 1123169-58-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[1] |
| GHS Hazard Codes | H302, H317 | ECHA C&L Inventory[1] |
| GHS Precautionary Code (Disposal) | P501 | ECHA C&L Inventory[1] |
The Regulatory Imperative: RCRA and Generator Responsibility
In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, the waste generator (the laboratory) is responsible for the waste from "cradle to grave." This means your responsibility does not end when the waste leaves your facility. Wastes from organic chemical manufacturing, including aniline production, are specifically regulated.[6][7]
The GHS precautionary statement P501: Dispose of contents/container to an approved waste disposal plant is not a suggestion but a directive grounded in this regulatory framework.[1][2][8] It underscores that this chemical cannot be discarded as common trash or washed down the drain.
Pre-Disposal Protocol: Safe Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
Given the hazards of skin sensitization and toxicity, a robust PPE protocol is mandatory.[2][3][8]
-
Hand Protection: Wear nitrile or other chemically-resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is essential. For tasks with a higher risk of splashes, consider a chemically resistant apron.
Waste Segregation: The Key to Preventing Disaster
Segregation is the most critical step in preventing dangerous reactions within a waste container.
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for this compound and structurally similar aromatic amines.
-
Avoid Mixing: Crucially, do not mix amine waste with acids or strong oxidizing agents. [5][9] This can cause violent exothermic reactions, gas evolution, and potential container pressurization.
-
Separate Solids and Liquids: If you generate solid waste contaminated with the compound (e.g., weighing paper, contaminated silica gel) and liquid waste (e.g., mother liquor, reaction mixtures), collect them in separate, clearly labeled containers.
Step-by-Step Disposal Workflow
The following workflow provides a systematic procedure for the collection and storage of this compound waste pending pickup by a licensed disposal service.
Caption: Waste Management Workflow for this compound.
Approved Disposal Methodology: High-Temperature Incineration
The definitive and environmentally responsible method for disposing of this compound is thermal destruction via a licensed hazardous waste incinerator .[2]
Why Incineration? Aromatic amines are organic compounds that can be completely broken down at high temperatures. A proper chemical incinerator, often equipped with afterburners and scrubbers, ensures the destruction of the parent compound and its hazardous combustion byproducts, such as oxides of nitrogen (NOx).[9][10] This process mineralizes the organic waste into carbon dioxide, water, and inorganic ash, effectively eliminating its toxicity. Landfilling is not a preferred option due to the potential for leaching into soil and groundwater.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Eliminate all ignition sources.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.[9]
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
In Case of Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention, especially if irritation or a rash develops.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
By adhering to these scientifically-backed procedures, you uphold your professional duty to maintain a safe laboratory and protect the environment, ensuring that your research legacy is one of innovation and integrity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19389149, 3-(Tert-butoxy)aniline. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79334, 3-tert-Butylaniline. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Waste Code - RCRAInfo. Available at: [Link]
-
U.S. Environmental Protection Agency (1981). Destroying Chemical Wastes in Commercial Scale Incinerators. Available at: [Link]
-
Collect and Recycle (n.d.). Amine Disposal For Businesses. Available at: [Link]
-
Struk, Y. et al. (2018). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
Colorado Department of Public Health and Environment (n.d.). Hazardous Waste Identification Guidance Document. Available at: [Link]
-
GovInfo (2005). Federal Register/Vol. 70, No. 36/Thursday, February 24, 2005/Rules and Regulations. Available at: [Link]
-
New Jersey Department of Health (n.d.). Aniline - Hazardous Substance Fact Sheet. Available at: [Link]
Sources
- 1. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 3-[(Tert-butoxy)methyl]aniline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate, and procedural information for the safe handling of 3-[(Tert-butoxy)methyl]aniline. Our objective is to build a deep trust with our scientific community by providing value that extends beyond the product itself, ensuring that innovation and safety advance hand-in-hand.
Immediate Safety Profile
This table summarizes the anticipated hazards based on data from analogous compounds. All personnel must be familiar with these risks before beginning any work.
| Hazard Class | GHS Pictogram | Anticipated Hazard Statement | Causality and Field Insights |
| Acute Toxicity | ![]() |
May cause an allergic skin reaction. [2][3]The aniline functional group can act as a hapten, binding to skin proteins and provoking an immune response in susceptible individuals. This can lead to contact dermatitis upon initial or subsequent exposures.Organ Toxicity
May cause damage to organs through prolonged or repeated exposure. [1][4]Chronic exposure to aniline compounds can lead to damage to the liver, spleen, and bone marrow. It is critical to minimize exposure over time, not just in single instances.Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects. [1][4]Aniline derivatives can be persistent in the environment and harmful to aquatic organisms. All waste must be handled and disposed of as hazardous to prevent environmental release.[4]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. Engineering controls, such as a chemical fume hood, are the first line of defense, but appropriate PPE is mandatory as the final barrier between you and the chemical.
Eye and Face Protection
-
Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[5]
-
Procedural Augmentation: When there is a heightened risk of splashing or a highly exothermic reaction is possible, a full-face shield must be worn over the safety goggles.[5]
-
Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against liquid splashes. The combination of goggles and a face shield provides comprehensive protection for the entire face.
Skin and Body Protection
-
Gloves:
-
Minimum Requirement: Wear two pairs of disposable, powder-free nitrile gloves.[6] Nitrile provides good resistance to a broad range of chemicals for incidental contact.[5]
-
Best Practice for Prolonged Contact: For extended handling or in case of a spill, heavier-duty gloves such as butyl or Viton rubber are recommended, as they offer superior resistance to aniline compounds.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Technique is Critical: Inspect gloves for any signs of degradation before use. Remove the outer glove immediately upon contamination and the inner glove upon finishing the task, using a technique that avoids touching the outer surface with bare skin.[4]
-
-
Lab Coat/Gown:
Respiratory Protection
-
Standard Operations: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[6][8] This is the primary method to control inhalation exposure.
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control vapors or aerosols, respiratory protection is necessary.[5] This may include cleaning up a large spill outside of a hood.
-
Respirator Type: A NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia derivatives (Type K, green) should be used.[9] Personnel must be medically cleared and fit-tested annually to wear a respirator.[5]
// Nodes start [label="Start: Task Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fume_hood [label="Is all work performed in a\ncertified chemical fume hood?", shape=diamond, fillcolor="#FBBC05"]; spill_risk [label="Is there a significant risk of\nsplashing or aerosol generation?", shape=diamond, fillcolor="#FBBC05"]; prolonged_contact [label="Does the task involve prolonged\nor direct contact with the chemical?", shape=diamond, fillcolor="#FBBC05"];
// PPE Levels ppe_base [label="Base PPE:\n- Chemical Splash Goggles\n- Double Nitrile Gloves\n- Flame-Resistant Lab Coat", fillcolor="#E8F0FE"]; ppe_face_shield [label="Add Face Shield", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_heavy_gloves [label="Upgrade to Butyl/Viton Gloves", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_respirator [label="Mandatory:\n- NIOSH-approved Respirator\n- Full Chemical Suit\n- Heavy-Duty Gloves", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end_task [label="Proceed with Task", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> fume_hood; fume_hood -> spill_risk [label="Yes"]; fume_hood -> ppe_respirator [label="No"];
spill_risk -> ppe_face_shield [label="Yes"]; spill_risk -> prolonged_contact [label="No"];
ppe_face_shield -> prolonged_contact;
prolonged_contact -> ppe_heavy_gloves [label="Yes"]; prolonged_contact -> ppe_base [label="No"];
ppe_heavy_gloves -> ppe_base;
ppe_base -> end_task; ppe_respirator -> end_task; } caption: "Decision workflow for selecting appropriate PPE."
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, validated protocol is essential for minimizing exposure and ensuring reproducible, safe science.
-
Preparation (Pre-Operation):
-
Designated Area: Clearly designate the area where the work will be performed, preferably within a chemical fume hood.
-
Emergency Equipment Check: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[10]
-
Spill Kit: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand), waste bags, and appropriate PPE is readily accessible.[6]
-
Review SDS: Read the SDS for all chemicals involved in the procedure.[10][11]
-
-
Handling and Use (Intra-Operation):
-
Fume Hood Use: All transfers, weighing, and reactions must be performed inside a fume hood with the sash at the lowest practical height.[8]
-
Weighing: If weighing the solid, do so in the fume hood. Tare a container, add the chemical carefully to avoid creating dust, and seal the container immediately.
-
Transfers: Use a spatula or powder funnel for solid transfers. For solutions, use a syringe or cannula. Always perform these actions over a spill tray to contain any drips.
-
Heating: Avoid strong heating. If heating is required, use a controlled heating mantle and monitor the reaction for any signs of exotherm.
-
-
Cleanup (Post-Operation):
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate any equipment that came into contact with the chemical.
-
Glove Removal: Remove PPE carefully, starting with the outer gloves, then the lab coat, and finally the inner gloves, to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[10][11]
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[12][13]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill (inside fume hood): Absorb the spill with an inert material like vermiculite.[7] Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert others and call your institution's emergency response team. Do not attempt to clean it up without appropriate respiratory protection and training.[7]
-
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including excess chemical, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[4]
-
Containerization: Use a clearly labeled, sealed, and chemically compatible container for waste collection.[7] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: The sealed waste container must be disposed of through your institution's official hazardous waste management program.[4] Do not pour any amount down the drain, as the compound is expected to be toxic to aquatic life.
References
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
-
PPE for Hazardous Chemical Handling: Best Practices and Considerations. Environmental, Health and Safety (EHS) International, Inc. [Link]
-
Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. [Link]
-
Chemical Handling Safety & PPE Requirements. Lancaster Safety Consulting, Inc. [Link]
-
3-(Tert-butoxy)aniline | C10H15NO | CID 19389149. PubChem, National Institutes of Health. [Link]
-
Standard Operating Procedure: Aniline. University of California, Santa Barbara. [Link]
-
Standard Operating Procedure: Aniline. Washington State University. [Link]
-
Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
Safety data sheet - N-Methylaniline. CPAChem. [Link]
-
Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [Link]
-
Material Safety Data Sheet - INK FOR WATER COLOR PEN. Miaodian Stationery (Ningbo) Co., Ltd. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. asmg.com [asmg.com]
- 11. support.hpe.com [support.hpe.com]
- 12. fishersci.com [fishersci.com]
- 13. cpachem.com [cpachem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

